B1577564 Cecropin-A

Cecropin-A

Cat. No.: B1577564
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cecropin-A is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RWKVFKKIEKVGRNIRDGVIKAAPAIEVLGQAKAL

Origin of Product

United States

Foundational & Exploratory

Cecropin-A: From Discovery in the Cecropia Moth to a Potent Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin-A, a potent antimicrobial peptide (AMP), was first discovered in the hemolymph of the giant silk moth, Hyalophora cecropia, as a key component of its innate immune system. This 37-amino acid peptide exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, primarily by disrupting their cell membranes. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation, purification, and characterization, as well as a summary of its antimicrobial efficacy. Furthermore, this document elucidates the key signaling pathways involved in its induction in Hyalophora cecropia and its immunomodulatory effects.

Discovery and Origin

Cecropins were first identified in the hemolymph of Hyalophora cecropia pupae that had been challenged with bacteria.[1][2] This discovery was a landmark in the field of innate immunity, revealing a sophisticated system of inducible antimicrobial peptides in insects.[3] The immune response in H. cecropia leads to the synthesis and secretion of a cocktail of antimicrobial proteins, with cecropins being a major family.[3][4] this compound is one of the most abundant and well-characterized members of this family.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid SequenceKWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK[5]
Molecular Weight4003.76 Da[6]
Number of Residues37[1]
Secondary StructureTwo α-helices connected by a flexible hinge[1]
Net ChargeHighly cationic[7]

Mechanism of Action

The primary mode of action of this compound is the permeabilization and disruption of bacterial cell membranes.[1][8] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[8]

Upon binding, this compound inserts into the lipid bilayer, leading to the formation of pores or ion channels.[1][8] This disrupts the membrane potential and the electrochemical ion gradients across the membrane, ultimately leading to cell death.[9][10] At lower concentrations, this compound tends to form ion channels, while at higher concentrations, it can cause more extensive membrane disruption, sometimes described as a "carpet-like" mechanism.[8][11]

Antimicrobial Spectrum and Efficacy

This compound demonstrates a broad spectrum of antimicrobial activity. It is particularly effective against Gram-negative bacteria but also shows activity against several Gram-positive strains.[12][13] Its efficacy can be quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainMIC (µM)Reference
Escherichia coliGram-Negative0.9 (LC50), 1.7 (LC90)[9][12]
Acinetobacter baumanniiGram-Negative0.5[14]
Pseudomonas aeruginosaGram-Negative0.4[12]
Salmonella entericaGram-Negative>20[15]
Staphylococcus aureusGram-Positive>64[12]
Enterococcus faecalisGram-Positive>64[12]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocols

Isolation and Purification of this compound from Hyalophora cecropia Hemolymph

This protocol outlines a general procedure for the isolation and purification of cecropins from the hemolymph of immunized H. cecropia pupae.

Experimental Workflow: Isolation and Purification of this compound

G cluster_0 Immune Challenge and Hemolymph Collection cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Verification A Inject H. cecropia pupae with non-pathogenic bacteria B Incubate to allow for immune protein synthesis A->B C Collect hemolymph containing cecropins B->C D Centrifuge hemolymph to remove hemocytes C->D E Ultrafiltration of the supernatant to separate low molecular weight peptides D->E F Apply filtrate to a reverse-phase HPLC column E->F G Elute with an acetonitrile (B52724) gradient F->G H Collect fractions and assay for antimicrobial activity G->H I Analyze active fractions by SDS-PAGE and Mass Spectrometry H->I

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Immune Induction: Induce the production of cecropins by injecting diapausing pupae of H. cecropia with a suspension of non-pathogenic bacteria (e.g., Enterobacter cloacae).

  • Hemolymph Collection: After an incubation period of several days to allow for the synthesis of immune proteins, collect the hemolymph by making a small incision.

  • Cell Removal: Centrifuge the collected hemolymph to pellet the hemocytes.

  • Size-Exclusion: Subject the resulting supernatant to ultrafiltration to separate peptides in the molecular weight range of cecropins (around 4 kDa).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the low-molecular-weight fraction using RP-HPLC on a C18 column.[5] Elute the bound peptides with a linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[5]

  • Activity-Guided Fraction Collection: Collect fractions and test each for antimicrobial activity using a radial diffusion assay against a sensitive bacterial strain like E. coli.

  • Purity Analysis: Analyze the active fractions by SDS-PAGE and mass spectrometry to confirm the purity and identify this compound based on its molecular weight.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[10][14]

Experimental Workflow: Broth Microdilution MIC Assay

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis A Prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum (0.5 McFarland standard) B->C D Include positive (bacteria only) and negative (broth only) controls C->D E Incubate the plate at 37°C for 16-20 hours D->E F Visually inspect the wells for turbidity (bacterial growth) E->F G The MIC is the lowest concentration of this compound with no visible growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well polypropylene (B1209903) microtiter plate.

  • Inoculum Preparation: Grow the test bacterium in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria without peptide) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.

Membrane Permeabilization Assay

This assay uses fluorescent dyes to visualize the disruption of the bacterial outer and inner membranes.[11][16]

Methodology:

  • Bacterial Strain: Use an E. coli strain engineered to express Green Fluorescent Protein (GFP) in the periplasm.

  • Dye Preparation: Prepare a solution containing this compound at the desired concentration and a fluorescent dye that is impermeant to live cells but fluoresces upon binding to intracellular components (e.g., Sytox Green, which stains DNA).

  • Microscopy Setup: Immobilize the bacteria in a flow chamber on a fluorescence microscope.

  • Assay Initiation: At time zero, introduce the this compound and dye solution into the flow chamber.

  • Image Acquisition: Acquire time-lapse fluorescence images.

  • Data Analysis: Monitor for the loss of periplasmic GFP fluorescence, which indicates permeabilization of the outer membrane. Simultaneously, monitor for the appearance of intracellular fluorescence from the dye, which indicates permeabilization of the inner membrane.

Hemolytic Activity Assay

This assay assesses the cytotoxicity of this compound against mammalian cells by measuring the lysis of red blood cells.[17][18]

Methodology:

  • Red Blood Cell (RBC) Preparation: Obtain fresh defibrinated sheep or human red blood cells. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspension to remove plasma components. Resuspend the washed RBCs in PBS to a final concentration of 4-8% (v/v).

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of this compound.

  • Controls: Include a negative control (RBCs in PBS only) for 0% hemolysis and a positive control (RBCs in a solution of 0.1% Triton X-100) for 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm).

  • Calculation: Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.

Signaling Pathways

Induction of this compound in Hyalophora cecropia

The synthesis of this compound and other antimicrobial peptides in insects is primarily regulated by the Toll and Immune deficiency (IMD) signaling pathways, which are analogous to the Toll-like receptor (TLR) and tumor necrosis factor receptor (TNFR) pathways in mammals.[1][19][20]

  • The Toll pathway is generally activated by Gram-positive bacteria and fungi.[21][22]

  • The IMD pathway is typically triggered by Gram-negative bacteria.[21][22]

Activation of these pathways leads to the translocation of NF-κB-like transcription factors (Dorsal/Dif for Toll, Relish for IMD) into the nucleus, where they bind to the promoter regions of antimicrobial peptide genes and initiate their transcription.[1][21]

Signaling Pathway: Induction of Antimicrobial Peptides in Insects

G cluster_0 Toll Pathway (Gram-positive bacteria, Fungi) cluster_1 IMD Pathway (Gram-negative bacteria) cluster_2 Nucleus PGRP_GNBP PGRP/GNBP recognition Spz Spätzle activation PGRP_GNBP->Spz TollR Toll Receptor Spz->TollR Tube_Pelle Tube/Pelle complex TollR->Tube_Pelle Cactus_deg Cactus degradation Tube_Pelle->Cactus_deg Dif_Dorsal Dif/Dorsal translocation Cactus_deg->Dif_Dorsal AMP_gene Antimicrobial Peptide Gene Transcription (e.g., this compound) Dif_Dorsal->AMP_gene PGRP_LC PGRP-LC recognition IMD_act IMD activation PGRP_LC->IMD_act TAK1 TAK1 activation IMD_act->TAK1 IKK IKK complex TAK1->IKK Relish_proc Relish processing IKK->Relish_proc Relish_trans Relish translocation Relish_proc->Relish_trans Relish_trans->AMP_gene

Caption: Insect immune signaling pathways leading to AMP production.

Immunomodulatory Effects on Mammalian Cells

Beyond its direct antimicrobial activity, this compound has been shown to modulate the immune response in mammalian cells. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like LPS.[23] This anti-inflammatory effect is mediated through the inhibition of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[7][9]

Conclusion

This compound, originally discovered as part of the innate immune defense of the Hyalophora cecropia moth, represents a promising template for the development of new antimicrobial agents. Its potent and broad-spectrum activity, coupled with a mechanism of action that is less likely to induce resistance compared to conventional antibiotics, makes it a subject of intense research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other related antimicrobial peptides.

References

The Disruption of Bacterial Defenses: A Technical Guide to Cecropin-A's Mechanism of Action on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antibacterial activity of Cecropin-A, a potent, naturally occurring antimicrobial peptide. By elucidating its interaction with bacterial membranes, this document aims to provide a foundational resource for the development of novel antimicrobial agents.

Executive Summary

This compound, a 37-residue cationic peptide, exhibits broad-spectrum bactericidal activity, primarily by compromising the integrity of bacterial cell membranes.[1][2][3] Its mechanism is a multi-step process initiated by electrostatic attraction to the negatively charged components of the bacterial outer membrane, followed by the formation of transmembrane pores or channels. This action leads to the dissipation of essential ion gradients and, ultimately, cell death.[4][5] This guide synthesizes the current understanding of this process, presenting key quantitative data, detailed experimental methodologies, and visual representations of the proposed molecular interactions.

Molecular Profile of this compound

This compound is a linear peptide that is unstructured in aqueous solutions but adopts an amphipathic α-helical conformation upon interacting with the hydrophobic environment of a membrane.[1][2][6] This structural transition is crucial for its membrane-disrupting activity. The peptide is characterized by a net positive charge, which facilitates its initial binding to the anionic surfaces of bacterial membranes.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Residues37[4][5]
Net Charge (at neutral pH)+7[6][7]
Structure in Aqueous SolutionUnstructured[1][2][6]
Structure in Membrane EnvironmentTwo α-helical regions[6]

Mechanism of Action: A Step-by-Step Breakdown

The bactericidal action of this compound is a rapid, concentration-dependent process that can be dissected into several key stages:

Initial Binding to the Outer Membrane

The initial interaction is driven by electrostatic forces between the cationic this compound and the anionic lipopolysaccharide (LPS) layer of Gram-negative bacteria.[8] Specifically, the peptide targets the lipid A moiety of LPS.[8][9] The N-terminal region of this compound, particularly residues like Trp2 and Phe5, plays a significant role in this initial attraction and binding.[7][10]

Membrane Permeabilization and Pore Formation

Following the initial binding, this compound monomers aggregate and insert into the bacterial membrane, leading to its permeabilization.[2][7] The exact mechanism of pore formation is a subject of ongoing research, with several models proposed:

  • The Carpet Model: In this model, this compound peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the lipid packing and leads to membrane disintegration and micellization.[1][2][11]

  • The Barrel-Stave Model: This model suggests that this compound monomers insert into the membrane and aggregate to form a transmembrane pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel.[11][12]

  • The Toroidal-Pore Model: In this model, the inserted peptides, along with the lipid monolayers, bend inward to form a continuous pore where the peptide is associated with the lipid head groups.[11][12][13] Evidence suggests that a cecropin-melittin hybrid peptide utilizes this mechanism.[12][13]

The activity of this compound is concentration-dependent. At lower concentrations, it tends to form discrete ion channels, leading to the dissipation of electrochemical gradients.[1][2][4][5] At higher concentrations, it forms larger, more stable pores that allow the leakage of larger cytoplasmic molecules.[1][2]

Depolarization and Cell Death

The formation of pores or channels disrupts the membrane potential, leading to rapid depolarization.[1][3] This dissipation of the transmembrane potential, along with the leakage of essential ions and metabolites, ultimately results in the cessation of cellular processes and bacterial cell death.[4][5]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The Minimum Inhibitory Concentration (MIC) is a key parameter indicating the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

Table 2: Bactericidal Activity of this compound against Escherichia coli

ParameterConcentration (μM)Incubation TimeOrganismReference
50% Killing0.910 minE. coli ML-35p[1]
90% Killing1.710 minE. coli ML-35p[1]
>99% Killing2.510 minE. coli ML-35p[1]
MIC3.13 - 6.25Not SpecifiedNot Specified[14]

Experimental Protocols

Understanding the mechanism of this compound relies on a suite of biophysical and microbiological assays. The following sections detail the methodologies for key experiments.

Membrane Permeabilization (Dye Leakage) Assay

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Protocol:

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) with a composition mimicking bacterial membranes (e.g., 7:3 w/w EYPC/EYPG).[7]

    • Encapsulate a fluorescent marker, such as calcein, at a self-quenching concentration within the LUVs.[7][15]

    • Remove unencapsulated dye by gel filtration.[15]

  • Assay Procedure:

    • Suspend the dye-loaded LUVs in a suitable buffer in a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer. The increase in fluorescence corresponds to the dequenching of the dye upon its release from the vesicles.[15]

Membrane Depolarization Assay

This assay assesses the ability of this compound to dissipate the membrane potential of bacterial cells using a potential-sensitive dye.

Protocol:

  • Bacterial Preparation:

    • Grow bacterial cells (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Dye Loading:

    • Add the membrane potential-sensitive dye, such as DiSC3(5), to the bacterial suspension.[1][15][16] The dye will partition into the polarized bacterial membranes, leading to fluorescence quenching.[16]

  • Assay Procedure:

    • Allow the fluorescence signal to stabilize.

    • Add this compound to the suspension.

    • Measure the increase in fluorescence intensity, which indicates the release of the dye from the depolarized membranes.[1][16]

Outer and Inner Membrane Permeability Assays

These assays differentiate the permeabilization of the outer and inner bacterial membranes using specific fluorescent probes.

Protocol:

  • Outer Membrane Permeability (NPN Uptake Assay):

    • Use the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in hydrophobic environments.[17][18]

    • Incubate bacteria with this compound.

    • Add NPN and measure the increase in fluorescence. An increase indicates that NPN has partitioned into the outer membrane, signifying its permeabilization.[17][18]

  • Inner Membrane Permeability (Propidium Iodide Uptake Assay):

    • Use the fluorescent nucleic acid stain propidium (B1200493) iodide (PI), which can only enter cells with a compromised inner membrane.[16][17][18]

    • Incubate bacteria with this compound.

    • Add PI and measure the increase in fluorescence using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates inner membrane permeabilization.[16][17]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in this compound's mechanism of action.

CecropinA_Mechanism cluster_steps This compound Interaction with Bacterial Membrane Electrostatic_Attraction 1. Electrostatic Attraction (Cationic this compound binds to anionic bacterial membrane) Membrane_Insertion 2. Membrane Insertion & Aggregation Electrostatic_Attraction->Membrane_Insertion Hydrophobic interactions Pore_Formation 3. Pore Formation (Carpet, Barrel-Stave, or Toroidal models) Membrane_Insertion->Pore_Formation Membrane_Depolarization 4. Membrane Depolarization (Ion gradient dissipation) Pore_Formation->Membrane_Depolarization Cell_Death 5. Cell Death (Leakage of cellular contents) Membrane_Depolarization->Cell_Death

Fig 1. Step-wise mechanism of this compound action.

Pore_Formation_Models cluster_models Proposed Models of Pore Formation Carpet Carpet Model (Membrane disruption via micellization) Barrel_Stave Barrel-Stave Model (Transmembrane channel formation) Toroidal Toroidal-Pore Model (Lipid-peptide pore complex)

Fig 2. Models of this compound induced pore formation.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing Membrane Activity cluster_assays Permeabilization & Depolarization Assays start Bacterial Culture / LUV Preparation incubation Incubate with this compound start->incubation dye_leakage Dye Leakage Assay (Calcein release from LUVs) incubation->dye_leakage depolarization Depolarization Assay (DiSC3(5) fluorescence) incubation->depolarization om_permeability Outer Membrane Permeability (NPN uptake) incubation->om_permeability im_permeability Inner Membrane Permeability (Propidium Iodide uptake) incubation->im_permeability analysis Data Analysis (Fluorescence intensity measurement) dye_leakage->analysis depolarization->analysis om_permeability->analysis im_permeability->analysis conclusion Determine Mechanism of Action analysis->conclusion

Fig 3. Workflow for membrane activity assays.

Conclusion and Future Directions

This compound's potent and rapid bactericidal activity, mediated through the direct disruption of bacterial membranes, makes it a compelling candidate for the development of new antibiotics. Its multi-target mechanism, involving both electrostatic and hydrophobic interactions leading to membrane permeabilization, presents a significant hurdle for the development of bacterial resistance. Future research should focus on high-resolution structural studies of this compound within bacterial membranes to definitively elucidate the precise nature of the pores it forms. Furthermore, structure-activity relationship studies on this compound analogs could lead to the design of peptides with enhanced efficacy and selectivity, paving the way for the next generation of antimicrobial therapeutics.

References

Cecropin-A Alpha Helices: A Technical Guide to Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-A, a potent antimicrobial peptide (AMP) originally isolated from the cecropia moth, Hyalophora cecropia, represents a promising class of therapeutic agents in an era of mounting antibiotic resistance.[1][2] This 37-residue peptide is a key component of the insect's innate immune system and exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as fungi.[1][3] Its mechanism of action, primarily involving the disruption of microbial cell membranes, is intrinsically linked to its unique structural feature: a conformationally flexible peptide backbone that adopts a distinct amphipathic alpha-helical structure upon interacting with membrane environments.[4][5][6] This technical guide provides an in-depth exploration of the structure-function relationship of this compound's alpha helices, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Structural Characteristics of this compound Alpha Helices

In aqueous solutions, this compound exists in a largely unstructured, random coil conformation.[4][5][7] However, in the presence of membrane-mimicking environments, such as organic solvents (e.g., hexafluoroisopropyl alcohol), detergents (e.g., sodium dodecyl sulfate), or lipid vesicles, it undergoes a significant conformational change to form two distinct alpha-helical segments.[1][4] NMR spectroscopy studies have revealed that these helices are located at the N-terminus (residues 5-21) and the C-terminus (residues 24-37), connected by a flexible hinge region.[1] This amphipathic structure, with a hydrophobic face and a cationic (positively charged) face, is crucial for its interaction with and disruption of microbial membranes.[6]

Table 1: Structural Properties of this compound

PropertyDescriptionReference
Amino Acid Sequence KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK[8]
Number of Residues 37[1][4]
Molecular Weight 4203.4 g/mol [8]
Net Charge (pH 7.0) +7[1]
Secondary Structure in Aqueous Solution Random Coil[4][5][7]
Secondary Structure in Membranes Two α-helices (residues 5-21 and 24-37)[1]
N-terminal Helix Residues 5-21[1]
C-terminal Helix Residues 24-37[1]
Connecting Hinge Gly-Ala-Pro[1]

Mechanism of Action: Membrane Permeabilization

The primary bactericidal mechanism of this compound involves the permeabilization of microbial cell membranes, leading to the dissipation of transmembrane electrochemical ion gradients and ultimately cell death.[4][9] This process is initiated by the electrostatic attraction between the cationic residues of this compound and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[7][10]

Upon binding to the membrane surface, this compound's alpha helices orient parallel to the lipid bilayer, a conformation supported by solid-state NMR studies.[11] This interaction is often described by the "carpet model," where the peptides accumulate on the membrane surface, disrupting the lipid packing and causing transient pores or defects.[4][5] At lower peptide-to-lipid ratios, this compound can form ion channels, while at higher concentrations, it can induce the formation of larger, less-selective pores.[4][8][9]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_inner_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm CecropinA This compound LPS Lipopolysaccharide (LPS) CecropinA->LPS Electrostatic Interaction InnerMembrane Lipid Bilayer LPS->InnerMembrane Translocation IonGradient Ion Gradient Dissipation InnerMembrane->IonGradient Pore Formation/ Membrane Permeabilization CellDeath Cell Death IonGradient->CellDeath

This compound's mechanism of action on Gram-negative bacteria.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms

MicroorganismStrainMIC (µM)Reference
Escherichia coliML-35p0.9 (50% killing)[4]
Escherichia coliML-35p1.7 (90% killing)[4]
Acinetobacter baumanniiColistin-resistant2-8 mg/L[12]
Pseudomonas aeruginosaMulti-drug resistantPotent activity reported[2]
Candida albicans-0.9 µg/mL[13]

Anti-inflammatory and Immunomodulatory Functions

Beyond its direct antimicrobial effects, this compound also exhibits anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in response to bacterial components like LPS.[2] This immunomodulatory activity is mediated through the inhibition of intracellular signaling pathways, including the ERK, JNK, and p38 MAPK pathways.[2]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds CecropinA This compound CecropinA->TLR4 Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates COX2 COX-2 Expression MAPK_pathway->COX2 Leads to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAPK_pathway->Inflammatory_Cytokines Leads to

This compound's anti-inflammatory signaling pathway.

Experimental Protocols

The study of this compound's structure and function relies on a variety of biophysical and microbiological techniques.

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] Purification is then achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Structural Analysis
  • Circular Dichroism (CD) Spectroscopy: CD is used to determine the secondary structure of this compound in different environments.[1][7] In aqueous buffer, the spectrum is characteristic of a random coil, while in the presence of membrane mimetics, it shows the characteristic double minima at 208 and 222 nm, indicative of alpha-helical content.[1][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are employed to obtain high-resolution structural information.[1][11] Solution-state NMR in membrane-mimicking environments helps to determine the three-dimensional structure of the peptide, including the identification of the helical regions.[1] Solid-state NMR provides information on the orientation of the peptide within a lipid bilayer.[11]

Antimicrobial Susceptibility Testing

  • Broth Microdilution Assay: This is the standard method for determining the MIC of an antimicrobial agent.[15] A serial dilution of the peptide is prepared in a 96-well plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest peptide concentration that shows no visible growth after incubation.[15]

start Start prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate Wells prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C inoculate->incubate read_results Visually or Spectrophotometrically Assess Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.
Membrane Permeabilization Assays

  • Dye Leakage Assays: The ability of this compound to permeabilize membranes can be assessed by monitoring the release of fluorescent dyes (e.g., calcein) from lipid vesicles.[1] An increase in fluorescence indicates that the peptide has disrupted the vesicle membrane, allowing the dye to leak out.

  • Membrane Depolarization Assays: The effect of this compound on the membrane potential of bacteria can be measured using potential-sensitive dyes.[4] A change in fluorescence indicates that the peptide has dissipated the membrane potential.

Conclusion and Future Directions

This compound's dual alpha-helical structure is fundamental to its potent antimicrobial and immunomodulatory activities. Its ability to selectively target and disrupt microbial membranes while exhibiting low toxicity to mammalian cells makes it an attractive candidate for the development of novel anti-infective and anti-inflammatory therapies.[16] Further research into the structure-activity relationships of this compound and its analogs, facilitated by the experimental protocols outlined in this guide, will be crucial for optimizing its therapeutic potential and overcoming the challenges of antibiotic resistance. The design of hybrid peptides, combining domains from this compound with other AMPs, has already shown promise in enhancing activity and reducing hemolytic effects, opening new avenues for drug development.[17][18]

References

Cecropin-A: An In-depth Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of Cecropin-A, a potent, naturally occurring antimicrobial peptide. This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This document details its efficacy through quantitative data, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action.

Antimicrobial Spectrum of this compound

This compound exhibits potent bactericidal activity, particularly against Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Activity Against Gram-Negative Bacteria

This compound is highly effective against a range of Gram-negative bacteria, including multidrug-resistant strains. Its activity is attributed to its ability to disrupt the outer and inner bacterial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli ATCC 259228[1]
Pseudomonas aeruginosa ATCC 278538[1]
Acinetobacter baumannii0.5 - 32[2]
Klebsiella pneumoniaePotent activity reported[3]
Colistin-Resistant Escherichia coliPotent activity reported[3]
Activity Against Gram-Positive Bacteria

While generally more active against Gram-negative species, this compound also demonstrates inhibitory effects against certain Gram-positive bacteria. The difference in activity is often attributed to the structural differences in the cell walls of these bacterial types.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus ATCC 2921316[1]
Listeria monocytogenesSusceptible[4]

Experimental Protocols

Accurate and reproducible assessment of the antimicrobial activity of this compound is crucial for research and development. The following are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][6]

Materials:

  • 96-well polypropylene (B1209903) microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile deionized water or 0.01% acetic acid

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Bacterial Inoculum: a. Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[5]

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.[5] b. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: a. Incubate the plates at 37°C for 16-24 hours.[1][7]

  • Determination of MIC: a. The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[1] Growth inhibition can also be assessed by measuring the optical density at 600 nm (OD600).[5]

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • This compound solutions at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)[5]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (B569324) (MHA) plates

Procedure:

  • Preparation: a. Prepare a bacterial suspension in fresh MHB with a final concentration of approximately 1 x 10^6 CFU/mL.[5]

  • Exposure: a. Add this compound solutions to the bacterial suspensions. Include a growth control without the peptide. b. Incubate the cultures at 37°C with shaking.

  • Sampling and Plating: a. At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture. b. Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS. c. Plate a defined volume of appropriate dilutions onto MHA plates.[5]

  • Incubation and Counting: a. Incubate the MHA plates at 37°C for 18-24 hours. b. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis: a. Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[5]

Radial Diffusion Assay

This is an agar-based method to screen for antimicrobial activity.

Materials:

  • Thin agar plates (e.g., Mueller-Hinton agar)

  • Bacterial culture in exponential growth phase

  • This compound solutions of known concentrations

Procedure:

  • Plate Preparation: a. Prepare a thin layer of agar in a petri dish seeded with the test bacterium.

  • Well Creation: a. Create small wells in the agar plate.

  • Application of Peptide: a. Add serially diluted solutions of this compound to the wells.[8]

  • Incubation: a. Incubate the plates under appropriate conditions for bacterial growth.

  • Measurement: a. Measure the diameter of the zone of growth inhibition around each well.[8] The diameter of the clear zone is proportional to the antimicrobial activity of the peptide concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane.[9][10] This interaction leads to the dissipation of transmembrane electrochemical ion gradients, ultimately causing cell death.[9]

Interaction with Bacterial Membranes

This compound, a cationic peptide, is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[11][12] Upon binding, it is thought to insert into the lipid bilayer, forming pores or channels.[10][11] This permeabilization of the membrane disrupts essential cellular processes and leads to the leakage of cytoplasmic contents.[9]

CecropinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Outer_Membrane Outer Membrane (LPS) This compound->Outer_Membrane Electrostatic Attraction Inner_Membrane Inner (Cytoplasmic) Membrane Outer_Membrane->Inner_Membrane Translocation Pore_Formation Pore/Channel Formation Inner_Membrane->Pore_Formation Insertion & Pore Formation Ion_Gradient Ion Gradient (e.g., H+, K+) Cell_Death Bacterial Cell Death Ion_Gradient->Cell_Death Cytoplasmic_Contents Cytoplasmic Contents Cytoplasmic_Contents->Cell_Death Pore_Formation->Ion_Gradient Dissipation Pore_Formation->Cytoplasmic_Contents Leakage

Caption: Mechanism of this compound action on bacterial cell membranes.

Experimental Workflow for MIC Determination

The following diagram illustrates the logical flow of the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Peptide Prepare Serial Dilutions of this compound Start->Prepare_Peptide Dispense Dispense Bacteria & Peptide into 96-well Plate Prepare_Inoculum->Dispense Prepare_Peptide->Dispense Incubate Incubate at 37°C for 18-24 hours Dispense->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

References

Cecropin-A Gene Structure and Regulation in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cecropin-A gene, a cornerstone of the insect innate immune system. We delve into its genetic architecture, the intricate signaling pathways that govern its expression, and the key molecular players involved. This document is intended to serve as a valuable resource for researchers in entomology, immunology, and for professionals engaged in the development of novel antimicrobial agents.

This compound Gene Structure: A Conserved Architecture

This compound is a potent antimicrobial peptide (AMP) found across a wide range of insect species.[1] Its gene structure, while exhibiting some species-specific variations, maintains a conserved framework.

In the silkworm, Bombyx mori, two identified this compound genes, CecA1 and CecA2, encode for an identical preprocecropin A. These genes are characterized by the presence of a single intron, with sizes of 609 bp in CecA1 and 929 bp in CecA2.[2][3]

In the fruit fly, Drosophila melanogaster, the cecropin (B1577577) locus is more complex, featuring a cluster of four genes: CecA1, CecA2, CecB, and CecC.[4][5][6] This clustering suggests a gene duplication history, allowing for potential functional diversification.

The 5'-upstream promoter regions of this compound genes are critical for regulating their expression and harbor binding sites for various transcription factors. Notably, these regions in Bombyx mori contain elements similar to the mammalian NF-κB binding sites and Interleukin-6 responsive elements (IL-6-RE).[2][3] In Drosophila, a GATA motif located in close proximity to a κB-like site has been shown to be essential for the maximal transactivation of the Cecropin A1 gene.[7]

Regulation of this compound Gene Expression: A Two-Pronged Defense

The expression of the this compound gene is tightly regulated and is primarily induced upon microbial challenge.[4][5] This induction is mediated by two principal signaling cascades in the insect's innate immune system: the Toll and the Immune deficiency (Imd) pathways.[8] These pathways are activated by different pathogen-associated molecular patterns (PAMPs), allowing the insect to mount a tailored defense against a variety of microorganisms.

The Toll pathway is predominantly activated by Gram-positive bacteria and fungi.[8][9] The Imd pathway is mainly triggered by Gram-negative bacteria.[8][10][11] While some antimicrobial peptide genes are exclusively regulated by one pathway, the cecropin genes in Drosophila are notable for being downstream targets of both the Toll and Imd pathways.[4][5][6][12] This dual regulation allows for a broad-spectrum antibacterial response. In fact, studies have shown that the Toll and Imd pathways can act synergistically to induce a robust expression of CecropinA.[12]

The activation of these pathways culminates in the translocation of NF-κB-like transcription factors into the nucleus. In Drosophila, these include Dif and Dorsal (activated by the Toll pathway) and Relish (activated by the Imd pathway).[13] These transcription factors then bind to the κB-like sites in the promoter region of the this compound gene, initiating its transcription.[7][13]

Signaling Pathways

CecropinA_Regulation_Signaling_Pathways cluster_Toll Toll Pathway cluster_Imd Imd Pathway Gram-positive Bacteria / Fungi Gram-positive Bacteria / Fungi Toll Receptor Toll Receptor MyD88 MyD88 Pelle Pelle Cactus (IκB) Cactus (IκB) Dif / Dorsal (NF-κB) Dif / Dorsal (NF-κB) This compound Gene This compound Gene Dif / Dorsal (NF-κB)->this compound Gene binds to promoter Gram-negative Bacteria Gram-negative Bacteria PGRP-LC PGRP-LC IMD IMD IKK complex IKK complex Relish (NF-κB) Relish (NF-κB) Relish (NF-κB)->this compound Gene binds to promoter This compound mRNA This compound mRNA This compound Gene->this compound mRNA transcription This compound Peptide This compound Peptide This compound mRNA->this compound Peptide translation

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound activity and expression from various studies.

Organism Peptide Target Microorganism Minimum Inhibitory Concentration (MIC) / Bactericidal Concentration Reference
Escherichia coliCecropin AE. coli ML-35p50% killing at 0.9 µM; 90% killing at 1.7 µM[14]
PorcineCecropin AE. coliMIC: 3.125 - 6.25 µg/mL[15]
Hyalophora cecropiaCecropin BE. coliMIC: 0.5 - 12.8 µg/mL (range for newly identified cecropins)[16][17]
Drosophila melanogasterCecropinEnterobacter cloacae50 µM used in rescue experiments[6]
Organism Experimental Condition Gene Fold Change in Expression Reference
Mythimna separataIncreased larval density (32 larvae/box vs 2 larvae/box)MscecropinB~2.5-fold increase[18]
Porcine Intestinal Epithelial Cells (IPEC-J2)Treatment with Cecropin A + E. coli vs E. coli aloneTNF-α, IL-6, IL-8Significant downregulation[15]

Experimental Protocols

The study of this compound gene structure and regulation employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Cloning and Sequencing

This protocol is fundamental for determining the nucleotide sequence of the this compound gene and its regulatory regions.

  • Genomic DNA/RNA Extraction: Isolate high-quality genomic DNA or total RNA from the insect of interest (e.g., fat body tissue).

  • cDNA Synthesis (for RNA): If starting with RNA, perform reverse transcription to synthesize complementary DNA (cDNA).

  • Primer Design: Design specific primers based on conserved regions of known cecropin genes or from transcriptome data.

  • Polymerase Chain Reaction (PCR): Amplify the this compound gene and its flanking regions using PCR.

  • Gel Electrophoresis and Purification: Separate the PCR product on an agarose (B213101) gel and purify the band of the expected size.

  • Cloning: Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy).

  • Transformation: Transform the ligated vector into competent E. coli cells.

  • Screening and Plasmid Isolation: Select positive colonies and isolate the plasmid DNA.

  • Sequencing: Sequence the inserted DNA to determine the nucleotide sequence of the this compound gene.[2][19][20]

Reporter Gene Assay for Promoter Activity

This assay is used to identify and characterize the function of the this compound gene promoter and its regulatory elements.[21][22]

  • Promoter Cloning: Clone the 5'-upstream region of the this compound gene into a reporter vector containing a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) that lacks its own promoter.

  • Cell Culture and Transfection: Transfect the reporter construct into a suitable insect cell line (e.g., Drosophila S2 cells).

  • Induction: Stimulate the transfected cells with heat-inactivated bacteria or purified PAMPs (e.g., lipopolysaccharide [LPS] or peptidoglycan [PGN]) to activate the immune signaling pathways.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luminescence for luciferase, fluorescence for GFP). An increase in reporter activity upon stimulation indicates that the cloned promoter region is functional.

  • Mutational Analysis: To identify specific regulatory elements, introduce mutations into the promoter sequence (e.g., in the NF-κB binding sites) and repeat the assay. A loss of inducibility will pinpoint critical regulatory motifs.[13]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to study the binding of proteins, such as transcription factors, to specific DNA sequences in the this compound promoter.[2][3][23][24][25][26]

  • Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the this compound promoter. Labeling is typically done with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Nuclear Extract Preparation: Prepare nuclear protein extracts from insect cells or tissues that have been stimulated to induce an immune response.

  • Binding Reaction: Incubate the labeled DNA probe with the nuclear extract in a binding buffer.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the probe by autoradiography (for radioactive labels) or other appropriate methods. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

  • Competition Assay: To demonstrate specificity, perform a competition reaction by adding an excess of unlabeled "cold" probe to the binding reaction. A decrease or disappearance of the shifted band confirms the specificity of the protein-DNA interaction.

EMSA_Workflow Labeled DNA Probe Labeled DNA Probe Binding Reaction Binding Reaction Labeled DNA Probe->Binding Reaction Nuclear Protein Extract Nuclear Protein Extract Nuclear Protein Extract->Binding Reaction Non-denaturing PAGE Non-denaturing PAGE Binding Reaction->Non-denaturing PAGE Detection Detection Non-denaturing PAGE->Detection Result Result Detection->Result Shifted band indicates binding

Conclusion

The this compound gene represents a fascinating and vital component of the insect's defense arsenal. Its conserved yet adaptable structure, coupled with a sophisticated and responsive regulatory network, underscores its evolutionary significance. A thorough understanding of the molecular mechanisms governing this compound expression is not only crucial for advancing our knowledge of insect immunology but also holds immense potential for the development of novel therapeutics to combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore this important area of study.

References

The Potent Anticancer Arsenal of Cecropin-A and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of cancer worldwide necessitates the exploration of novel therapeutic avenues. Among the promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system, which have demonstrated potent and selective anticancer properties.[1][2] This technical guide delves into the core anticancer mechanisms of Cecropin-A, a well-characterized AMP first isolated from the cecropia moth, Hyalophora cecropia, and its derivatives.[3][4] Cecropins, typically comprising 31-37 amino acids, are α-helical peptides known for their broad-spectrum antimicrobial activity and, increasingly, for their tumoricidal effects with minimal toxicity to normal host cells.[1][4][5] This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in this promising field.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound and its derivatives employ a multifaceted strategy to eliminate cancer cells, primarily targeting the cell membrane and inducing apoptotic pathways. Their selectivity towards malignant cells is attributed to the distinct characteristics of cancer cell membranes, which are enriched in anionic molecules like phosphatidylserine (B164497), O-glycosylated mucins, and sialylated gangliosides, conferring a net negative charge.[6][7] This contrasts with the typically zwitterionic nature of normal mammalian cell membranes.[6]

Membrane Disruption and Pore Formation

The cationic and amphipathic nature of cecropins is fundamental to their anticancer activity.[1][8] The positively charged residues facilitate electrostatic interactions with the negatively charged cancer cell membrane.[6] This initial binding is followed by the insertion of the hydrophobic regions of the peptide into the lipid bilayer, leading to membrane permeabilization and the formation of transmembrane pores or ion channels.[4][8][9] This disruption of the membrane integrity leads to an influx of ions and water, causing cell swelling, irreversible cytolysis, and ultimately, necrotic cell death.[8][9] Scanning electron microscopy has visually confirmed this lethal membrane disruption in bladder cancer cells treated with Cecropin (B1577577) A and B.[9][10]

The following diagram illustrates the proposed mechanism of membrane disruption:

cluster_0 This compound Interaction with Cancer Cell Membrane Cecropin Cationic this compound Binding Electrostatic Binding Cecropin->Binding Initial Contact Membrane Anionic Cancer Cell Membrane Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion Conformational Change Pore Pore Formation Insertion->Pore Aggregation Lysis Cell Lysis Pore->Lysis Loss of Homeostasis

Caption: Proposed mechanism of this compound-induced membrane disruption in cancer cells.

Induction of Apoptosis

Beyond direct membrane lysis, this compound and its derivatives can trigger programmed cell death, or apoptosis, through various signaling pathways. This can occur through both caspase-dependent and independent mechanisms.[3]

Caspase-Independent Apoptosis: Studies in human promyelocytic leukemia cells (HL-60) have shown that this compound can induce apoptosis independently of caspase activation.[3] This pathway is mediated by an increase in reactive oxygen species (ROS) generation, leading to dissipation of the mitochondrial transmembrane potential, DNA fragmentation, and phosphatidylserine externalization.[3]

Caspase-Dependent Apoptosis: In other cancer cell types, such as human hepatocellular carcinoma (BEL-7402), cecropins have been shown to induce apoptosis by activating the extrinsic apoptotic pathway.[11] This involves the upregulation of Fas and Fas-L, leading to the activation of caspase-8 and subsequently caspase-3.[11] Some studies also suggest the involvement of the mitochondrial apoptosis pathway.[2]

The following diagram depicts the dual apoptotic pathways induced by this compound:

cluster_1 This compound Induced Apoptosis cluster_caspase_independent Caspase-Independent Pathway cluster_caspase_dependent Caspase-Dependent Pathway Cecropin This compound ROS ↑ ROS Generation Cecropin->ROS FasL ↑ Fas/Fas-L Cecropin->FasL Mito Mitochondrial Membrane Potential Dissipation ROS->Mito DNA_frag DNA Fragmentation Mito->DNA_frag Apoptosis_CI Apoptosis DNA_frag->Apoptosis_CI Casp8 ↑ Caspase-8 FasL->Casp8 Casp3 ↑ Caspase-3 Casp8->Casp3 Apoptosis_CD Apoptosis Casp3->Apoptosis_CD

Caption: Dual apoptotic signaling pathways initiated by this compound in cancer cells.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound and its derivatives have been quantified across various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: Cytotoxic Activity (IC50 Values) of Cecropin A and B against Bladder Cancer Cell Lines

PeptideCell LineIC50 (µg/mL) - WST-1 Assay (Viability)IC50 (µg/mL) - BrdU Assay (Proliferation)IC50 (µg/mL) - LDH Assay (Cytolysis)
Cecropin A 486P185.39 - 251.47 (average 220.05)28.74 - 99.01 (average 73.29)200.7 - 373.3 (average 295.6)
RT4"""
647V"""
J82"""
Cecropin B 486P97.93 - 184.81 (average 139.91)61.86 - 92.9 (average 79.94)181.1 - 240.4 (average 212.6)
RT4"""
647V"""
J82"""
Data extracted from studies on bladder cancer cells. Benign fibroblasts showed significantly higher or no determinable IC50 values, indicating selectivity.[9][10]

Table 2: Cytostatic Effects of Cecropin A and B on Breast Adenocarcinoma and Mesothelioma Cell Lines

PeptideCell LineConcentration (µM)Cytostasis (%)
Cecropin A MDA-MB-231 (Breast Adenocarcinoma)12032.9
Cecropin B MDA-MB-231 (Breast Adenocarcinoma)12033.16
Cecropin A M14K (Human Mesothelioma)12026.3
Cecropin B M14K (Human Mesothelioma)12022.56
Cytotoxic effects were significant at 120 µM and 60 µM, but insignificant at 30 µM.[8]

Table 3: Apoptosis Induction by Cecropin in Human Hepatocellular Carcinoma Cells (BEL-7402)

Treatment ConditionApoptosis Rate (%)
100 µM Cecropin for 24 h5.1 ± 0.11
100 µM Cecropin for 48 h8.1 ± 0.04
100 µM Cecropin for 72 h10.9 ± 0.15
25 µM Cecropin for 72 h5.4 ± 0.14
50 µM Cecropin for 72 h8.0 ± 0.13
Apoptosis was measured by flow cytometry with PI/Annexin-V double staining.[11]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound's anticancer properties.

Cell Viability and Proliferation Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines

    • Complete cell culture medium

    • This compound or derivative solutions of varying concentrations

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • Microplate reader

  • Protocol:

    • Seed cells (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors, 0.5-1.0 x 10^5 cells/ml for leukemic cells) in a 96-well plate and incubate overnight at 37°C, 5% CO2.[13]

    • Remove the medium and add fresh medium containing serial dilutions of the cecropin peptide. Include untreated control wells.

    • Incubate for the desired period (e.g., 72 hours).[8]

    • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

    • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.

The following diagram outlines the MTT assay workflow:

cluster_2 MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570-590 nm) Solubilize->Read

Caption: Step-by-step workflow of the MTT cell viability assay.

b) LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

  • Materials:

    • Cancer cell lines cultured in 96-well plates

    • This compound or derivative solutions

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Microplate reader

  • Protocol:

    • Culture cells and treat with cecropin peptides as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with the reaction mixture.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Apoptosis Detection by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14][15]

  • Materials:

    • Treated and control cells (1-5 x 10^5 cells per sample)[15]

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[15]

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in cancer cells by treating with this compound for the desired time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

    • Incubate for 15-20 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.[15]

The logical flow of apoptosis detection is as follows:

cluster_3 Flow Cytometry for Apoptosis Detection (Annexin V/PI) cluster_4 Cell Population Gating Start Treat Cells with This compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate (15-20 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Healthy Annexin V (-) PI (-) (Viable) Analyze->Healthy Early Annexin V (+) PI (-) (Early Apoptosis) Analyze->Early Late Annexin V (+) PI (+) (Late Apoptosis/Necrosis) Analyze->Late

Caption: Workflow for apoptosis detection using Annexin V and PI staining followed by flow cytometry.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer agents with a distinct and potent mechanism of action. Their ability to selectively target and eliminate cancer cells through both direct membrane lysis and the induction of apoptosis, coupled with their relatively low toxicity to normal cells, makes them attractive candidates for further development.[1] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of these peptides. Future research should focus on optimizing the structure of cecropin analogs to enhance their stability, bioavailability, and tumor-targeting capabilities. Furthermore, in vivo studies are crucial to validate the efficacy and safety of these peptides in preclinical models, paving the way for their potential clinical application in cancer therapy. The synergistic effects observed when combining cecropins with conventional chemotherapeutic agents also warrant further investigation as a strategy to enhance treatment efficacy and overcome drug resistance.[5][16]

References

The Anti-inflammatory Potential of Cecropin-A Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin-A, a naturally occurring antimicrobial peptide (AMP) from the cecropia moth Hyalophora cecropia, has emerged as a significant candidate for therapeutic development beyond its antimicrobial properties.[1][2] Extensive research has unveiled its potent anti-inflammatory activities, positioning it as a molecule of interest for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, detailing the signaling pathways it modulates, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Introduction

This compound is a 37-residue cationic peptide that constitutes a primary component of the insect's innate immune system.[1] While initially recognized for its broad-spectrum antibacterial activity, attributed to its ability to permeabilize bacterial cell membranes, subsequent investigations have highlighted its significant immunomodulatory functions.[1][3] In mammalian systems, this compound has been shown to mitigate inflammatory responses, primarily by suppressing the production of pro-inflammatory mediators.[1][4] This is particularly relevant in the context of lipopolysaccharide (LPS)-induced inflammation, a common model for studying gram-negative bacterial sepsis.[1][5] The peptide's ability to neutralize LPS and interfere with key inflammatory signaling cascades underscores its therapeutic potential.[6][7]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are multifaceted, involving direct interaction with inflammatory triggers and modulation of intracellular signaling pathways. A primary mechanism is its ability to bind to and neutralize LPS, thereby preventing its interaction with Toll-like receptor 4 (TLR4) on the surface of immune cells.[7][8] This initial step is critical in halting the downstream inflammatory cascade.

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the activation of major signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][6][9]

  • MAPK Pathway: this compound has been shown to suppress the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[1][5] By inhibiting their activation, this compound prevents the downstream expression of various pro-inflammatory genes.[1]

  • NF-κB Pathway: The peptide also interferes with the NF-κB signaling cascade.[6][9] By preventing the phosphorylation and subsequent degradation of the inhibitory subunit IκB, this compound blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines.[9]

cluster_0 This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway CecropinA This compound CecropinA->LPS Neutralization CecropinA->MAPK_pathway Inhibition CecropinA->NFkB_pathway Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_pathway->Cytokines COX2 COX-2 MAPK_pathway->COX2 NFkB_pathway->Cytokines NO Nitric Oxide (NO) NFkB_pathway->NO

Figure 1: this compound's modulation of inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
Cell LineInflammatory StimulusMediatorThis compound Concentration% Inhibition / ReductionReference
RAW264.7LPSNitrite (B80452)Not specifiedSuppressed[1]
RAW264.7LPSTNF-αNot specifiedSuppressed[1]
RAW264.7LPSIL-1βNot specifiedSuppressed[1]
RAW264.7LPSMIP-1Not specifiedSuppressed[1]
RAW264.7LPSMIP-2Not specifiedSuppressed[1]
Bovine Endometrial Epithelial CellsLPS (10 µg/mL)TNF-α25 µMReduced[10]
Bovine Endometrial Epithelial CellsLPS (10 µg/mL)IL-1β25 µMReduced[10]
Bovine Endometrial Epithelial CellsLPS (10 µg/mL)IL-825 µMReduced[10]
Chicken Hepatocyte Co-culturePoly I:CIL-61 µg/mLDecreased[4][11]
Chicken Hepatocyte Co-culturePoly I:CIL-81 µg/mLDecreased[4][11]
Chicken Hepatocyte Co-culturePoly I:CIFN-γ1 µg/mLDiminished[4]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelDisease ModelThis compound DosageOutcome MeasureResultReference
C57BL/6 MiceDSS-induced IBD15 mg/kgSurvival RateIncreased[2][9]
C57BL/6 MiceDSS-induced IBD15 mg/kgBody Weight LossDecreased[2][9]
C57BL/6 MiceDSS-induced IBD15 mg/kgTNF-α (colon)Decreased[2][9]
C57BL/6 MiceDSS-induced IBD15 mg/kgIL-1β (colon)Decreased[2][9]
C57BL/6 MiceDSS-induced IBD15 mg/kgIL-6 (colon)Decreased[2][9]
ChickensLPS-induced Intestinal InjuryMedium & HighIL-6 mRNASignificantly Reduced[12]
ChickensLPS-induced Intestinal InjuryMedium & HighIL-8 mRNASignificantly Reduced[12]
ChickensH9N2 Avian InfluenzaMedium & HighIL-6 (lungs)Significantly Reduced[13][14]
ChickensH9N2 Avian InfluenzaAll dosesTNF-α (lungs)Substantially Decreased[13][14]
ChickensH9N2 Avian InfluenzaHigh doseIFN-γ (lungs)Significantly Reduced[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory activity.

Cell Culture and LPS Stimulation
  • Cell Lines: Murine macrophage RAW264.7 cells or other relevant cell types (e.g., bovine endometrial epithelial cells) are commonly used.[1][10]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: For inflammatory stimulation, cells are seeded in appropriate plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing lipopolysaccharide (LPS) from E. coli O111:B4 at a concentration typically ranging from 20 ng/mL to 10 µg/mL.[10][15]

  • This compound Treatment: this compound, dissolved in a suitable solvent (e.g., sterile water or PBS), is added to the cell cultures at various concentrations either prior to or concurrently with LPS stimulation.[15]

cluster_1 Experimental Workflow for In Vitro Anti-inflammatory Assays start Start cell_culture Cell Seeding (e.g., RAW264.7) start->cell_culture treatment Treatment with This compound and/or LPS cell_culture->treatment incubation Incubation treatment->incubation supernatant_collection Supernatant Collection (for Cytokine/NO analysis) incubation->supernatant_collection cell_lysis Cell Lysis (for Protein/RNA analysis) incubation->cell_lysis elisa ELISA (Cytokine Quantification) supernatant_collection->elisa griess_assay Griess Assay (Nitrite Quantification) supernatant_collection->griess_assay western_blot Western Blot (Signaling Protein Analysis) cell_lysis->western_blot qpcr qPCR (Gene Expression Analysis) cell_lysis->qpcr end End elisa->end griess_assay->end western_blot->end qpcr->end

Figure 2: General experimental workflow for in vitro studies.

Measurement of Nitric Oxide (NO) Production

Nitrite accumulation in the culture supernatant is measured as an indicator of NO production using the Griess reaction.[16]

  • Sample Collection: After the incubation period, 100 µL of cell culture supernatant is collected.

  • Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: The mixture is incubated at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or tissue homogenates are quantified using commercially available ELISA kits.[9][15]

  • Sample Preparation: Cell culture supernatants or tissue homogenates are prepared according to the kit's instructions.

  • Assay Procedure: The assay is performed following the manufacturer's protocol, which typically involves the use of a capture antibody, the sample, a detection antibody, a substrate, and a stop solution.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways.[9][17][18]

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, and NF-κB p65.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound peptides exhibit robust anti-inflammatory properties, primarily through the inhibition of the MAPK and NF-κB signaling pathways and the suppression of pro-inflammatory mediator production. The quantitative data from both in vitro and in vivo studies provide compelling evidence for their therapeutic potential in a variety of inflammatory conditions. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and its analogs.

Future research should focus on optimizing the delivery and stability of this compound in vivo, as well as exploring its efficacy in a broader range of disease models. Furthermore, a deeper understanding of the structure-activity relationship of this compound will be crucial for the design of novel, more potent, and specific anti-inflammatory peptides. These efforts will be instrumental in translating the promising preclinical findings of this compound into viable therapeutic applications for human and veterinary medicine.

References

An In-depth Technical Guide to Cecropin-A and its Homologs in Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropins are a class of potent, cationic antimicrobial peptides (AMPs) that form a crucial component of the innate immune system in insects.[1] First isolated from the giant silk moth, Hyalophora cecropia, these peptides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Their primary mechanism of action involves the disruption of microbial cell membranes, a process less likely to induce resistance compared to conventional antibiotics. This property, coupled with their low toxicity to mammalian cells, makes cecropins and their homologs promising candidates for the development of novel antimicrobial therapeutics.[2]

This technical guide provides a comprehensive overview of Cecropin-A and its homologs across various insect species. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of entomology, immunology, and antimicrobial drug discovery. The guide details the antimicrobial activity of these peptides, provides in-depth experimental protocols for their study, and illustrates the key signaling pathways that regulate their expression.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound and its homologs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values for various cecropin (B1577577) homologs from different insect species against a range of bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Homologs Against Gram-Negative Bacteria

Insect SpeciesCecropin HomologTarget MicroorganismMIC (µM)
Trichoplusia niCecropin AEscherichia coli0.5
Hyalophora cecropiaCecropin AEscherichia coli1.0
Spodoptera lituraCecropin AEscherichia coliNot specified
Bombyx moriCecropin BEscherichia coli2 - 4
Hyalophora cecropiaCecropin BEscherichia coli D210.3 - 0.6
Pavu-cec (Panorpa vulgaris)Pvul-cecEscherichia coli4
Tpen-cec (Tricholepidion gertschi)Tpen-cecEscherichia coli8
Peyn-cec (Praemachiloides younkae)Peyn-cecEscherichia coli16
Trichoplusia niCecropin AAcinetobacter baumannii1.0
Hyalophora cecropiaCecropin AAcinetobacter baumannii2.0
Trichoplusia niCecropin APseudomonas aeruginosa2.0
Hyalophora cecropiaCecropin APseudomonas aeruginosa4.0
Bombyx moriCecropin BPseudomonas aeruginosa8 - 16
Hyalophora cecropiaCecropin BPseudomonas aeruginosa1.2
Trichoplusia niCecropin AKlebsiella pneumoniae1.0
Hyalophora cecropiaCecropin AKlebsiella pneumoniae2.0

Data compiled from multiple sources.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Homologs Against Gram-Positive Bacteria

Insect SpeciesCecropin HomologTarget MicroorganismMIC (µM)
Hyalophora cecropiaCecropin BStaphylococcus aureus>66.7
Pavu-cec (Panorpa vulgaris)Pvul-cecStaphylococcus aureus>64
Tpen-cec (Tricholepidion gertschi)Tpen-cecStaphylococcus aureus>64
Peyn-cec (Praemachiloides younkae)Peyn-cecStaphylococcus aureus>64
Spodoptera lituraCecropin BStaphylococcus aureusNot specified

Data compiled from multiple sources.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of insect cecropins.

Purification of Cecropins from Insect Hemolymph

This protocol describes a general method for the isolation and purification of cecropins from the hemolymph of immunized insect larvae.[5][6][7]

Materials:

  • Insect larvae (e.g., Galleria mellonella, Bombyx mori)

  • Bacterial culture for immunization (e.g., Escherichia coli)

  • Sterile insect saline

  • Phenylthiourea (PTU)

  • Methanol (B129727), glacial acetic acid, water (90:1:9, v/v/v) for extraction

  • n-hexane and ethyl acetate (B1210297) for lipid removal

  • 0.1% Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Immunization: Induce the expression of antimicrobial peptides by injecting late-instar larvae with a non-lethal dose of live bacteria suspended in sterile insect saline. Incubate the larvae for 12-24 hours to allow for the accumulation of cecropins in the hemolymph.

  • Hemolymph Collection: Collect hemolymph by making a small incision in a proleg and allowing the hemolymph to bleed into a pre-chilled tube containing a few crystals of PTU to prevent melanization.

  • Extraction:

    • Centrifuge the collected hemolymph to pellet the hemocytes.

    • Add the supernatant to 10 volumes of the acidic methanol extraction solution.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the peptides and lyophilize.

  • Lipid Removal:

    • Resuspend the lyophilized extract in 0.1% TFA.

    • Add an equal volume of n-hexane, vortex, and centrifuge. Discard the upper hexane (B92381) layer.

    • To the aqueous layer, add an equal volume of ethyl acetate, vortex, and centrifuge. Collect the lower aqueous layer containing the peptides.

    • Lyophilize the aqueous phase.

  • Solid-Phase Extraction (SPE):

    • Resuspend the lyophilized peptide extract in 0.1% TFA.

    • Condition a C18 SPE cartridge with ACN followed by 0.1% TFA.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA to remove unbound material.

    • Elute the peptides with a stepwise gradient of increasing ACN concentration in 0.1% TFA (e.g., 20%, 40%, 60%, 80% ACN).

  • Reverse-Phase HPLC (RP-HPLC):

    • Lyophilize the fractions from the SPE that show antimicrobial activity.

    • Resuspend the active fractions in 0.1% TFA.

    • Purify the cecropins to homogeneity using RP-HPLC with a C18 column.

    • Elute the peptides using a linear gradient of ACN in 0.1% TFA.

    • Monitor the elution profile at 220 nm and collect the fractions corresponding to the peptide peaks.

  • Verification: Confirm the purity and identity of the purified cecropins using techniques such as mass spectrometry and N-terminal sequencing.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Activator: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (triisopropylsilane)

  • Solvents: DMF, DCM (dichloromethane), Diethyl ether

  • Shaking vessel

  • HPLC system for purification

  • Lyophilizer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake to allow the coupling reaction to proceed.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a cecropin peptide.

Materials:

  • Purified cecropin peptide

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Peptide Preparation: Prepare a stock solution of the cecropin peptide in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the cecropin peptide stock solution in MHB to obtain a range of concentrations.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions and the positive control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria (i.e., the well remains clear). This can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways and Regulatory Mechanisms

The production of cecropins and other antimicrobial peptides in insects is tightly regulated by complex signaling pathways that are activated upon the recognition of invading pathogens. The primary pathways involved are the Toll, Immune Deficiency (IMD), and JAK/STAT pathways.[8][9][10]

Toll and IMD Signaling Pathways

The Toll and IMD pathways are two distinct but sometimes interacting signaling cascades that lead to the activation of NF-κB-like transcription factors, which in turn induce the expression of AMP genes.[8][9][11][12][13] The Toll pathway is primarily activated by Gram-positive bacteria and fungi, while the IMD pathway is mainly triggered by Gram-negative bacteria.[8][9][12]

Toll_IMD_Pathways Toll and IMD Signaling Pathways cluster_toll Toll Pathway cluster_imd IMD Pathway PGRP_SA PGRP-SA/ GNBP1 Spz_Pro Pro-Spätzle PGRP_SA->Spz_Pro recognizes Gram+ bacteria & Fungi SPE SPE Spz_Pro->SPE Spz_Act Active Spätzle SPE->Spz_Act cleaves Toll_R Toll Receptor Spz_Act->Toll_R binds Tube_Pelle Tube/Pelle Toll_R->Tube_Pelle activates Cactus Cactus Tube_Pelle->Cactus phosphorylates Dif_Dorsal Dif/Dorsal Cactus->Dif_Dorsal degrades, releasing Nucleus_Toll Nucleus Dif_Dorsal->Nucleus_Toll translocates to AMP_Toll AMP Genes (e.g., Drosomycin) Nucleus_Toll->AMP_Toll induces transcription PGRP_LC PGRP-LC IMD IMD PGRP_LC->IMD recognizes Gram- bacteria dFADD dFADD IMD->dFADD Tak1 Tak1 IMD->Tak1 Dredd Dredd dFADD->Dredd Relish_Pro Relish (p110) Dredd->Relish_Pro cleaves IKK IKK complex Tak1->IKK IKK->Relish_Pro phosphorylates Relish_Act Relish (p68) Relish_Pro->Relish_Act Nucleus_IMD Nucleus Relish_Act->Nucleus_IMD translocates to AMP_IMD AMP Genes (e.g., Diptericin) Nucleus_IMD->AMP_IMD induces transcription

Caption: Overview of the Toll and IMD signaling pathways in insects.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade involved in insect immunity, particularly in response to viral infections and certain bacterial and fungal pathogens.[10][14][15][16][17]

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_jak_stat JAK/STAT Pathway Cytokine Cytokine (Unpaired) Domeless Domeless Receptor Cytokine->Domeless binds Hop Hopscotch (JAK) Domeless->Hop activates STAT STAT Domeless->STAT recruits & phosphorylates Hop->Domeless phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Target_Genes Target Genes (e.g., Turandot) Nucleus->Target_Genes induces transcription Experimental_Workflow Experimental Workflow for Cecropin Discovery Bioinformatics Bioinformatic Screening (Genomic/Transcriptomic Data) Gene_Cloning Gene Cloning and Sequencing Bioinformatics->Gene_Cloning Peptide_Synthesis Peptide Synthesis (Solid-Phase) Gene_Cloning->Peptide_Synthesis Purification Purification and Characterization (HPLC, MS) Peptide_Synthesis->Purification Antimicrobial_Assays Antimicrobial Activity Assays (MIC, MBC) Purification->Antimicrobial_Assays Structural_Studies Structural Studies (NMR, CD Spectroscopy) Purification->Structural_Studies Toxicity_Assays Toxicity Assays (Hemolysis, Cytotoxicity) Antimicrobial_Assays->Toxicity_Assays Mechanism_Studies Mechanism of Action Studies (Membrane Permeabilization) Antimicrobial_Assays->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Toxicity_Assays->Lead_Optimization Mechanism_Studies->Lead_Optimization Structural_Studies->Lead_Optimization

References

The role of Cecropin-A in the innate immune system of insects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin-A, a potent, cationic antimicrobial peptide (AMP), represents a fundamental component of the innate immune system in insects. First isolated from the Cecropia moth, Hyalophora cecropia, this small, alpha-helical peptide provides a rapid and broad-spectrum defense against a wide range of invading pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Its primary mechanism of action involves the permeabilization of microbial cell membranes, leading to cell lysis and death.[1][2] The expression of this compound is tightly regulated by two principal signaling cascades, the Toll and Immune deficiency (Imd) pathways, which are activated in response to specific pathogen-associated molecular patterns. This guide provides a comprehensive overview of the role of this compound in insect immunity, detailing its mechanism of action, the signaling pathways governing its production, quantitative antimicrobial efficacy, and key experimental methodologies for its study. This information is intended to serve as a valuable resource for researchers in immunology, entomology, and for professionals engaged in the discovery and development of novel anti-infective agents.

Introduction

Insects, despite lacking an adaptive immune system, exhibit a robust and effective innate immune response capable of neutralizing a vast array of microbial threats.[4] A key element of this defense is the production of a cocktail of antimicrobial peptides (AMPs) by the fat body (an organ analogous to the mammalian liver) and certain hemocytes, which are then secreted into the hemolymph.[3][4][5] Among the most extensively studied of these are the cecropins, with this compound being a prominent member.[1][6]

This compound is a linear, 37-amino acid peptide characterized by two alpha-helical domains connected by a flexible hinge region.[4] This amphipathic structure is crucial for its antimicrobial activity, allowing it to interact with and disrupt the integrity of microbial cell membranes.[1][4] The induction of this compound expression is a hallmark of the insect immune response to systemic infection and is primarily controlled by the Toll and Imd signaling pathways.[1][3] The study of this compound not only provides fundamental insights into invertebrate immunology but also offers a template for the design of novel therapeutic agents to combat antibiotic-resistant pathogens.

Mechanism of Action

The bactericidal activity of this compound is predominantly attributed to its ability to permeabilize microbial cell membranes.[1][2] This process is initiated by the electrostatic attraction between the positively charged this compound and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding to the microbial surface, this compound monomers are believed to insert into the lipid bilayer. The proposed models for membrane disruption include:

  • Pore Formation: At lower concentrations, this compound molecules can aggregate to form transmembrane pores or channels. This disrupts the electrochemical gradient across the membrane, leading to leakage of ions and essential metabolites, ultimately resulting in cell death.

  • Carpet Model: At higher concentrations, this compound peptides are thought to accumulate on the membrane surface, forming a "carpet-like" layer. This destabilizes the membrane, leading to its disintegration and the formation of micelles.

This membrane-disrupting mechanism is rapid and less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

Regulation of this compound Expression: The Toll and Imd Signaling Pathways

The synthesis of this compound is a tightly regulated process, primarily induced upon the detection of microbial invaders. In Drosophila melanogaster, a model organism for insect immunity, two major signaling pathways, the Toll and Imd pathways, are responsible for activating the expression of this compound and other AMPs.[1][3]

The Toll Pathway

The Toll pathway is predominantly activated by Gram-positive bacteria and fungi.[7] The recognition of microbial cell wall components, such as peptidoglycan from Gram-positive bacteria and β-1,3-glucans from fungi, triggers a proteolytic cascade that culminates in the cleavage of the cytokine-like molecule Spätzle. The processed Spätzle then binds to the Toll receptor, initiating an intracellular signaling cascade involving the adaptor proteins MyD88, Tube, and the kinase Pelle. This leads to the phosphorylation and subsequent degradation of the inhibitor Cactus, which in turn allows the NF-κB-like transcription factors Dorsal and Dif to translocate to the nucleus and activate the transcription of target genes, including those encoding Cecropins.

Caption: The Toll signaling pathway for this compound induction.
The Imd Pathway

The Immune deficiency (Imd) pathway is the primary signaling cascade responsible for the response to Gram-negative bacteria.[3][8] It is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan, a component of the cell wall of most Gram-negative bacteria, by the peptidoglycan recognition protein LC (PGRP-LC). This binding event triggers a signaling cascade involving the adaptor protein IMD, the MAP3K TAK1, and the IKK complex. This ultimately leads to the cleavage and activation of the NF-κB-like transcription factor Relish. The activated Relish then translocates to the nucleus to induce the expression of this compound and other antibacterial peptides.[9]

Imd_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram-negative Bacteria Gram-negative Bacteria PGRP-LC PGRP-LC Gram-negative Bacteria->PGRP-LC IMD IMD PGRP-LC->IMD FADD FADD IMD->FADD TAK1 TAK1 IMD->TAK1 Dredd Dredd FADD->Dredd Relish (inactive) Relish (inactive) Dredd->Relish (inactive) Cleavage IKK Complex IKK Complex TAK1->IKK Complex IKK Complex->Relish (inactive) Relish (active) Relish (active) Relish (inactive)->Relish (active) Relish_n Relish Relish (active)->Relish_n Translocation Cecropin (B1577577) Gene Cecropin Gene Relish_n->Cecropin Gene Transcription Activation This compound mRNA This compound mRNA Cecropin Gene->this compound mRNA

Caption: The Imd signaling pathway for this compound induction.

Quantitative Data on Antimicrobial Activity

The efficacy of this compound and its analogs has been quantified against a wide range of microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.

PeptideTarget OrganismMIC (µg/mL)Reference
This compound Escherichia coli1-4[10]
Pseudomonas aeruginosa2-8[10]
Staphylococcus aureus2-16[10]
Acinetobacter baumannii1-4[10]
Candida albicans1.8[2]
T. ni Cecropin A Colistin-Resistant E. coli1.63 (GM)[11]
Colistin-Resistant A. baumannii2[11]
Colistin-Resistant K. pneumoniae4[11]
Papiliocin Multi-drug resistant P. aeruginosa1-2[2]
Multi-drug resistant S. aureus4-8[2]

GM: Geometric Mean

Experimental Protocols

The study of this compound involves a variety of experimental techniques to assess its antimicrobial properties, mechanism of action, and cellular effects.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial peptide.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Peptide Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Overnight Bacterial Culture B Standardize Bacterial Inoculum (e.g., 5x10^5 CFU/mL) A->B D Add Standardized Inoculum to each well B->D C Prepare Serial Dilutions of this compound in 96-well plate C->D E Incubate at 37°C for 16-24 hours D->E F Observe for Bacterial Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

References

Cecropin-A: A Potent Antifungal Peptide Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Fungicidal Activity and Mechanism of Action

Abstract

Cecropin-A, a naturally occurring antimicrobial peptide (AMP) from the Cecropia moth (Hyalophora cecropia), and its synthetic derivatives have demonstrated significant fungicidal activity against a broad spectrum of economically important plant pathogens.[1][2][3] This technical guide provides a comprehensive overview of the antifungal properties of this compound, detailing its efficacy through quantitative data, outlining key experimental protocols for its evaluation, and visualizing its mechanism of action. The primary mode of action involves the disruption of fungal cell membranes, leading to increased permeability, ion imbalance, and the induction of oxidative stress, ultimately resulting in cell death.[4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals working on novel antifungal agents for crop protection.

Introduction

The increasing prevalence of fungal diseases in agriculture poses a significant threat to global food security. Conventional fungicides are often associated with environmental concerns and the development of resistant fungal strains. Antimicrobial peptides (AMPs) like this compound represent a promising alternative due to their potent, broad-spectrum activity and unique mechanism of action that is less prone to resistance development.[9] Cecropins are cationic peptides that adopt an α-helical structure, enabling them to interact with and disrupt the negatively charged membranes of pathogens.[7][9][10] This guide focuses on the specific application of this compound and its derivatives as fungicidal agents against plant pathogenic fungi.

Quantitative Fungicidal Activity of this compound and Derivatives

The antifungal efficacy of this compound and its synthetic analogs has been quantified against various plant pathogens. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50), is summarized below.

Peptide/DerivativeFungal PathogenIC50 (µM)MIC (µM)Reference
Shortened this compound peptidesPhytophthora infestans2Not Reported[1][2][3][11]
Pep 1 (this compound/Melittin Hybrid)Phytophthora infestans15Not Reported[11]
Pep 2 (this compound Derivative)Phytophthora infestans15Not Reported[11]
Pep 3 (this compound Derivative)Phytophthora infestans15Not Reported[11]
Pep 4 (this compound/Melittin Hybrid)Phytophthora infestans50Not Reported[11]
Pep 1 (this compound/Melittin Hybrid)Fusarium oxysporum530[11]
Pep 2 (this compound Derivative)Fusarium oxysporum430[11]
Pep 3 (this compound Derivative)Fusarium oxysporum330[11]
Pep 4 (this compound/Melittin Hybrid)Fusarium oxysporumNot Reported30[11]
Pep 1 (this compound/Melittin Hybrid)Fusarium moniliformeNot ReportedNot Reported[11]
CEMA (this compound/Melittin Hybrid)Fusarium solaniIC50 for conidia germination inhibitionNot Reported[12]
This compoundAspergillus spp. (germinating conidia)Not Reported≤ 25[13]
This compoundFusarium spp. (germinating conidia)Not Reported≤ 25[13]
ABP-dHC-cecropin ACandida albicansNot ReportedStrong Activity[14]
ABP-dHC-cecropin ANeurospora crassaNot ReportedStrong Activity[14]
ABP-dHC-cecropin ARhizopus spp.Not ReportedStrong Activity[14]
ABP-dHC-cecropin AFusarium spp.Not ReportedStrong Activity[14]
ABP-dHC-cecropin AAlternaria spp.Not ReportedStrong Activity[14]
ABP-dHC-cecropin AMucor spp.Not ReportedStrong Activity[14]
C18 (Cecropin-4 Derivative)Candida albicansNot Reported4-32 µg/ml[15]
C18 (Cecropin-4 Derivative)Candida tropicalis (fluconazole-resistant)Not Reported8-16 µg/ml[15]

Note: The efficacy of this compound and its derivatives can be influenced by the presence of plant protein extracts, with some studies showing a greater tolerance to tomato protein extracts compared to tobacco extracts.[1][2][3][11]

Mechanism of Fungicidal Action

The fungicidal activity of this compound is primarily attributed to its interaction with the fungal cell membrane, leading to a cascade of events that culminate in cell death. The proposed mechanism involves several key steps:

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the fungal cell wall and plasma membrane.[7][9]

  • Membrane Insertion and Permeabilization: Upon binding, the amphipathic α-helical structure of the peptide inserts into the lipid bilayer, disrupting its integrity.[7][8] This can occur through various models, including the formation of ion channels or pores.[8]

  • Ion Dysregulation: The compromised membrane integrity leads to an uncontrolled flux of ions, including an influx of Ca2+ and an efflux of K+.[8][16] This disrupts the electrochemical gradient across the membrane.

  • Induction of Reactive Oxygen Species (ROS): this compound treatment has been shown to induce the production of excessive reactive oxygen species within the fungal cell.[4][5][16] This leads to oxidative stress, damaging vital cellular components.

  • Mitochondrial Dysfunction: The accumulation of ROS and ion imbalance can lead to changes in the mitochondrial membrane potential, impairing mitochondrial function.[4][5][6][15]

  • Apoptosis and Cell Death: The culmination of these events, including membrane damage, oxidative stress, and mitochondrial dysfunction, triggers an apoptotic-like cell death pathway in the fungus.[16]

CecropinA_Mechanism CecropinA This compound FungalCell Fungal Cell Membrane CecropinA->FungalCell Binds to MembraneDisruption Membrane Permeabilization (Pore/Channel Formation) FungalCell->MembraneDisruption Induces IonImbalance Ion Imbalance (Ca2+ influx, K+ efflux) MembraneDisruption->IonImbalance ROS Reactive Oxygen Species (ROS) Production IonImbalance->ROS Apoptosis Apoptosis-like Cell Death IonImbalance->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Figure 1: Proposed mechanism of fungicidal action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the fungicidal activity of this compound.

General Experimental Workflow

The evaluation of this compound's antifungal properties typically follows a structured workflow, from peptide acquisition to detailed mechanistic studies.

Experimental_Workflow start Peptide Synthesis or Expression mic_assay Antifungal Susceptibility Testing (MIC/IC50 Determination) start->mic_assay kill_kinetics Time-Kill Kinetics Assay mic_assay->kill_kinetics membrane_perm Membrane Permeabilization Assays (e.g., PI Staining) mic_assay->membrane_perm ros_detection Reactive Oxygen Species (ROS) Detection Assay mic_assay->ros_detection microscopy Microscopy (SEM/TEM) mic_assay->microscopy in_planta In Planta / Transgenic Studies mic_assay->in_planta end Data Analysis & Conclusion kill_kinetics->end membrane_perm->end ros_detection->end microscopy->end in_planta->end

Figure 2: General experimental workflow for evaluating this compound.
Antifungal Susceptibility Assay (Microbroth Dilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Fungal Culture: The target fungal pathogen is cultured in an appropriate liquid medium (e.g., Potato Dextrose Broth) to obtain a standardized spore or mycelial suspension (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).[4]

  • Peptide Dilution: this compound is serially diluted in the culture medium to create a range of concentrations.

  • Incubation: Equal volumes of the fungal suspension and the peptide dilutions are mixed in a 96-well microtiter plate. The plate is incubated at an optimal temperature for the fungus (e.g., 28°C) for a specified period (e.g., 24-48 hours).[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth, which can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[4][10]

Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills the fungal pathogen.

  • Preparation: A fungal suspension (e.g., 1-5 x 10^6 CFU/mL) is prepared in a suitable broth.[4]

  • Treatment: this compound is added to the fungal suspension at a specific concentration (e.g., 1x or 2x MIC). A control group without the peptide is also included.

  • Sampling: Aliquots are taken from the treated and control cultures at various time points (e.g., 0, 20, 40, 60, 120 minutes, etc.).[4]

  • Plating and Incubation: The collected aliquots are serially diluted and plated on agar (B569324) plates. The plates are incubated until colonies are visible.

  • Data Analysis: The number of colonies is counted to determine the number of viable cells at each time point. A killing curve is then plotted to visualize the rate of fungal death.[4]

Membrane Permeabilization Assay (Propidium Iodide Staining)

This assay uses the fluorescent dye propidium (B1200493) iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes.

  • Cell Preparation: A fungal cell suspension is prepared and treated with this compound at a fungicidal concentration for a defined period.

  • Staining: PI is added to the cell suspension and incubated in the dark.[4]

  • Analysis: The cells are then analyzed by fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates that PI has entered the cells, signifying membrane damage.[4]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS using a fluorescent probe like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

  • Cell Treatment: Fungal cells are treated with this compound for various durations.

  • Probe Loading: The cells are then incubated with DCFH-DA, which is non-fluorescent until it is oxidized by ROS within the cell.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[17]

Conclusion and Future Perspectives

This compound and its derivatives have demonstrated compelling fungicidal activity against a range of significant plant pathogens. Their membrane-disrupting mechanism of action makes them attractive candidates for the development of novel, resistance-breaking fungicides. Further research should focus on optimizing the stability and delivery of these peptides in a plant environment, as well as exploring synergistic combinations with existing antifungal agents. The development of transgenic plants expressing this compound genes also holds considerable promise for engineering broad-spectrum and durable disease resistance in crops.[12]

References

Methodological & Application

Expressing the Power of Nature: A Guide to Recombinant Cecropin-A Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Cecropin-A, a potent, naturally occurring antimicrobial peptide (AMP), holds significant promise as a next-generation therapeutic agent against a wide array of microbial pathogens.[1][2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with a low propensity for inducing resistance, makes it a compelling candidate for drug development.[1][3][4][5] However, the isolation of this compound from its natural sources is often impractical for large-scale production. Recombinant expression in Escherichia coli offers a cost-effective and scalable alternative.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the successful expression and purification of recombinant this compound in E. coli.

The Challenge and the Solution: Fusion Protein Strategy

A primary obstacle in expressing AMPs like this compound in E. coli is their inherent toxicity to the host organism.[7][8] To circumvent this, a common and effective strategy is to express this compound as a fusion protein.[7] A carrier protein is fused to this compound, masking its antimicrobial activity and often enhancing its solubility and stability.[7][9] Following expression and purification, the fusion tag is cleaved to release the active this compound peptide.

Several fusion partners have been successfully employed for this compound and other AMPs, including:

  • Thioredoxin (Trx): A highly soluble protein that can enhance the expression levels and solubility of its fusion partner.[2][7]

  • Small Ubiquitin-like Modifier (SUMO): Known to improve protein expression and solubility, and can be specifically cleaved by SUMO proteases.[10]

  • Glutathione (B108866) S-transferase (GST): Facilitates purification via glutathione affinity chromatography.[7]

  • Self-aggregating proteins (e.g., ELK16): Can drive the fusion protein into inclusion bodies, which protects the host cell and simplifies initial purification steps.[1]

  • Inteins: These "protein introns" can be induced to self-cleave, releasing the target peptide without the need for proteases.[6][11][12]

Experimental Workflow Overview

The general workflow for producing recombinant this compound in E. coli involves several key stages, from vector construction to final purification and validation.

experimental_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification & Cleavage cluster_analysis Analysis Gene_Synthesis Codon-Optimized This compound Gene Ligation Ligation Gene_Synthesis->Ligation Vector Expression Vector (e.g., pET series) Vector->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Transformation_Cloning->Transformation_Expression Plasmid Isolation Culture_Growth Cell Culture Growth (37°C) Transformation_Expression->Culture_Growth Induction Induction (e.g., IPTG) Culture_Growth->Induction Protein_Expression Protein Expression (e.g., 16-37°C) Induction->Protein_Expression Harvesting Cell Harvesting (Centrifugation) Protein_Expression->Harvesting Lysis Cell Lysis (Sonication/French Press) Harvesting->Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity_Chromatography Cleavage Fusion Tag Cleavage (e.g., Enterokinase, Intein Self-Cleavage) Affinity_Chromatography->Cleavage Final_Purification Final Purification (e.g., RP-HPLC) Cleavage->Final_Purification SDS_PAGE SDS-PAGE Final_Purification->SDS_PAGE Mass_Spec Mass Spectrometry Final_Purification->Mass_Spec Activity_Assay Antimicrobial Activity Assay Final_Purification->Activity_Assay

Caption: Experimental workflow for recombinant this compound expression and purification.

Quantitative Data Summary

The choice of expression system and conditions significantly impacts the final yield of recombinant this compound. The following tables summarize data from various studies to facilitate comparison.

Table 1: Expression Systems and Yields for Recombinant this compound and Analogs

Fusion PartnerE. coli StrainExpression VectorPurification MethodYield of Purified PeptideReference
Thioredoxin (Trx)-pTRX-6HisHisTrap HP Affinity, HPLC11.2 mg/L culture[2]
ELK16 (Self-aggregating)BL21(DE3)pET30a-AM-ELK16Ni-NTA, Intein Cleavage6.20 µg/mg wet cell pellet[1]
His-Tag (Control)BL21(DE3)pET21a-AM-HisNi-NTA, Intein Cleavage0.41 µg/mg wet cell pellet[1]
InteinBL21(DE3)pET11b-His6-inteinNi-NTA, Intein Self-CleavageNot specified for this compound[6][12]
Cationic Elastin-like Polypeptides (CELP)BL21(DE3)pET28a-CELP-CADInverse Transition Cycling (ITC)1.2 mg/100 mL culture (Cecropin AD)[13]
SUMOBL21pKSEC1Ni-NTA, SUMOase CleavageNot specified (Cecropin B)[10]

Table 2: Optimized Induction Parameters

Fusion SystemInducerConcentrationTemperature (°C)Time (hours)Reference
Trx-6His-Mdmcec----[2]
ELK16/InteinIPTG0.1 - 1 mM16-375 - 24[1]
InteinIPTG0.4 mM2024[6][12]
TNFα-cecropin XTemperature Shiftto 4242Several[14]

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the expression and purification of this compound using a thioredoxin (Trx) fusion system with a His-tag, based on established methodologies.[2][15]

Protocol 1: Expression of Trx-His-Cecropin-A
  • Transformation:

    • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

    • Add 1-5 µL of the expression vector (e.g., pET32a-CecropinA) to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.

    • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.[15]

  • Expression:

    • Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture.

    • Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to incubate the culture under optimized conditions (e.g., 25°C for 12 hours or 16°C for 24 hours) to enhance soluble protein expression.[1]

    • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.[6][15]

Protocol 2: Purification of Recombinant this compound
  • Cell Lysis:

    • Resuspend the cell pellet in Native Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.[15]

    • Lyse the cells by sonication on ice or by using a French press.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the soluble fusion protein.[15]

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Native Lysis Buffer.

    • Load the supernatant onto the column.

    • Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the fusion protein with Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Fusion Tag Cleavage:

    • Dialyze the eluted fusion protein against a cleavage buffer suitable for the specific protease (e.g., enterokinase).

    • Add the protease (e.g., enterokinase) according to the manufacturer's instructions. An enterokinase cleavage site is often engineered between the fusion tag and the peptide.[2]

    • Incubate at the recommended temperature (e.g., room temperature or 4°C) for a specified time (e.g., 16 hours).

  • Final Purification (RP-HPLC):

    • After cleavage, the released this compound can be separated from the fusion tag and the protease using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

    • Use a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[12]

    • Collect fractions and identify those containing pure this compound by SDS-PAGE and mass spectrometry.

Quality Control and Validation

  • SDS-PAGE: To monitor the expression, purification, and cleavage steps.

  • Mass Spectrometry: To confirm the correct molecular mass of the purified this compound.[2]

  • Antimicrobial Activity Assay: To verify the biological activity of the final product, a minimal inhibitory concentration (MIC) assay can be performed against target bacterial strains like E. coli ATCC 25922 and Staphylococcus aureus ATCC 25923.[6]

Mechanism of Action

This compound exerts its antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes.[3] Its amphipathic α-helical structure allows it to interact with and insert into the negatively charged bacterial membranes, leading to pore formation and subsequent cell lysis.[1]

mechanism_of_action CecropinA This compound (Cationic, Amphipathic) BacterialMembrane Bacterial Membrane (Negatively Charged) CecropinA->BacterialMembrane Electrostatic Interaction PoreFormation Pore Formation BacterialMembrane->PoreFormation Membrane Perturbation CellLysis Cell Lysis & Death PoreFormation->CellLysis Ion Leakage, Depolarization

Caption: Proposed mechanism of action for this compound on bacterial cells.

By leveraging these protocols and understanding the underlying principles, researchers can effectively produce high-purity, biologically active recombinant this compound, paving the way for further investigation into its therapeutic potential.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Cecropin-A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropins are a class of antimicrobial peptides (AMPs) first isolated from the Cecropia moth, Hyalophora cecropia.[1][2] Cecropin-A, a 37-residue peptide, exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by disrupting their cell membranes.[3][4][5] Its mechanism of action, which involves forming pores in the bacterial membrane, makes it a promising candidate for the development of new antibiotics to combat drug-resistant pathogens.[2][5][6] The synthesis of this compound and its analogs through Solid-Phase Peptide Synthesis (SPPS) allows for the production of highly pure peptides for research and therapeutic development.[7][8] This document provides detailed protocols for the synthesis, purification, and characterization of this compound and its analogs, along with a summary of their biological activities.

Data Presentation

Table 1: Physicochemical Properties of Synthetic this compound and Analogs
PeptideSequenceMolecular Weight (Da)Theoretical pI
This compoundKWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂4004.810.8
This compound (3-37)KLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂3848.610.8
[Phe²]this compoundKFWLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂4034.810.8
Cecropin (B1577577) DWNPFKELEKVGQRVRDAVISAGPAVATVAQATALAK-NH₂4031.710.1
Cecropin A(1-11)D(12-37)KWKLFKKIEKVGQRVRDAVISAGPAVATVAQATALAK-NH₂4031.710.8

Note: Data compiled from various sources.[9][10]

Table 2: Antimicrobial Activity (MIC, µM) of Synthetic this compound and Analogs
PeptideEscherichia coliPseudomonas aeruginosaBacillus megateriumMicrococcus luteusStaphylococcus aureusAcinetobacter baumannii
This compound0.9 - 2.5[5]0.4[8]0.2[8]0.1[8]>66[11]1.0[1]
This compound (3-37)1.8[9]3.5[8]0.8[8]0.4[8]NDND
[Phe²]this compound0.4[9]0.4[8]0.2[8]0.1[8]NDND
Cecropin D25[10]100[10]5[10]2.5[10]NDND
Cecropin A(1-11)D(12-37)0.4[10]1.5[10]0.4[10]0.4[10]NDND
KR12AGPWR64.0[12]4.0[12]NDND2.0[12]1.0[12]

ND: Not Determined

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.[13][14]

1. Resin Selection and Preparation:

  • Use Rink Amide resin for C-terminally amidated peptides like this compound.[15]

  • Weigh an appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it in a reaction vessel.[15]

  • Swell the resin in dimethylformamide (DMF) for at least 1 hour.[15]

2. First Amino Acid Loading:

  • Deprotect the Fmoc group from the resin by treating it with 20% (v/v) piperidine (B6355638) in DMF for 20 minutes.[15]

  • Wash the resin thoroughly with DMF.

  • Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH for this compound) by dissolving it with a coupling reagent like HBTU and an activator base like DIPEA in DMF.[14]

  • Add the activated amino acid solution to the resin and allow it to react for at least 4 hours.[15]

  • Wash the resin with DMF.

3. Iterative Peptide Chain Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash thoroughly with DMF.[14]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with HBTU/DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.[14] A ninhydrin (B49086) test can be performed to ensure the completion of the reaction.[14]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[14]

  • Repeat these steps for each amino acid in the this compound sequence.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it.[14]

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[14]

  • Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups.[14]

5. Peptide Precipitation and Collection:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.[14]

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[14]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.[14]

  • Dry the peptide pellet under vacuum.[14]

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).[13]

2. Chromatographic Conditions:

  • Column: Use a preparative C18 column.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water.[13]

    • Buffer B: 0.1% TFA in 80% acetonitrile/water.[13]

  • Gradient: Run a linear gradient of increasing Buffer B concentration (e.g., 30-70% Buffer B over 70 minutes) at a flow rate of 10 mL/min.[13]

  • Detection: Monitor the elution profile at 220 nm.[13]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

4. Lyophilization:

  • Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.[12][16]

1. Bacterial Culture Preparation:

  • Grow the target bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C.[12]

  • Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.[12]

2. Peptide Preparation:

  • Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.

  • Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate.[16]

3. Incubation:

  • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.[16]

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-24 hours.[12][16]

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[12]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage_purification Cleavage & Purification resin Select Rink Amide Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 wash2->deprotect Repeat for each amino acid cleave Cleavage from Resin (TFA/TIS/Water) precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify lyophilize Lyophilization purify->lyophilize final_product final_product lyophilize->final_product Pure Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Cecropin_MoA cluster_membrane Bacterial Cell Membrane cluster_peptide cluster_effects Cellular Effects outer_leaflet Outer Leaflet pore Pore Formation outer_leaflet->pore Insertion & Aggregation inner_leaflet Inner Leaflet cecropin This compound cecropin->outer_leaflet Electrostatic Interaction depolarization Membrane Depolarization pore->depolarization leakage Ion & Metabolite Leakage pore->leakage death Cell Death depolarization->death leakage->death

Caption: Mechanism of Action of this compound on Bacterial Membranes.

Cecropin_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Signaling Pathway cluster_response Inflammatory Response lps LPS mek MEK lps->mek jnk JNK lps->jnk p38 p38 lps->p38 erk ERK mek->erk cox2 COX-2 Expression erk->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) jnk->cytokines p38->cytokines cecropin This compound cecropin->mek Inhibits cecropin->erk Inhibits cecropin->jnk Inhibits cecropin->p38 Inhibits

Caption: Anti-inflammatory Signaling Pathway of this compound.[1][17]

References

Application Note: High-Purity Purification of Recombinant Cecropin-A Using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-A is a potent, cationic antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for novel antimicrobial therapies.[1] The production of recombinant this compound in various expression systems, particularly Escherichia coli, offers a cost-effective and scalable alternative to chemical synthesis.[2] However, the inherent toxicity of this compound to the expression host and its susceptibility to proteolytic degradation present significant challenges. Affinity chromatography, which utilizes specific, reversible interactions between a protein and a ligand, is a powerful technique for the efficient, single-step purification of recombinant proteins.[3][4] This application note provides detailed protocols and comparative data for the purification of recombinant this compound using affinity chromatography, focusing on the common use of polyhistidine-tags (His-tags).

Principle of Affinity Chromatography

Affinity chromatography separates proteins based on a highly specific binding interaction between the target protein and a ligand immobilized on a chromatography matrix.[3][4] For recombinant proteins, an affinity tag is often genetically fused to the N- or C-terminus of the protein of interest.[5][6] This tag allows for selective capture of the fusion protein from a complex mixture, such as a cell lysate. Unbound proteins are washed away, and the purified target protein is then eluted by disrupting the specific interaction, often by changing the buffer conditions (e.g., pH, ionic strength, or by introducing a competitive binder).[3][4]

Expression Systems and Fusion Tags for this compound

The choice of expression system and affinity tag is crucial for maximizing the yield and purity of recombinant this compound. Various strategies have been employed to overcome the challenges associated with its production.

  • His-Tag System: The polyhistidine-tag (His-tag) is one of the most widely used affinity tags due to its small size and high affinity for immobilized metal ions, typically Nickel (Ni²⁺) or Cobalt (Co²⁺).[7][8] This system has been successfully used for the purification of this compound and its analogues.[1][2]

  • Intein-Mediated Systems: To mitigate the toxicity of this compound to the host cells, fusion with a self-cleaving intein domain can be employed.[2] This allows for the expression of a non-toxic precursor protein. The intein can be fused to an affinity tag, such as a chitin-binding domain (CBD), for initial purification.[9] Subsequent self-cleavage of the intein releases the active this compound.

  • Solubility-Enhancing Tags: Larger fusion partners like Maltose-Binding Protein (MBP) can improve the solubility and proper folding of the recombinant peptide.[10][11] These fusion proteins can also incorporate a His-tag for affinity purification.

Quantitative Data Summary

The following table summarizes quantitative data from different studies on the purification of recombinant this compound and related peptides using various affinity chromatography strategies.

Expression SystemFusion Tag(s)Purification MethodPurityYieldReference
E. coli (AT-HIS system)Mxe GyrA intein, His-tagNickel ion affinity chromatography (two rounds)~92.1%0.41 µg/mg wet cell weight[1]
Cell-free system (CF system)His₆-tagNickel ion affinity chromatography~90.4%0.93 µg/ml of reaction mixture[1]
E. coliHis₆-InteinNi-NTA affinity chromatography followed by intein self-cleavage and RP-HPLCHighNot specified[2][12]
E. coliCalmodulin (CaM) with N-terminal His₆-tagImmobilized Metal Affinity Chromatography (IMAC) with Ni²⁺High2.7–4.7 mg/L of LB media[13]
E. coliMBP, His₆-tagTwo steps of affinity chromatography (Histrap column)HighNot specified[10][11]

Experimental Workflow for His-tagged this compound Purification

The following diagram illustrates a typical workflow for the expression and purification of His-tagged recombinant this compound from E. coli.

CecropinA_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis & Downstream Processing Transformation Transformation of E. coli with this compound Expression Vector Culture Inoculation and Growth of E. coli Culture Transformation->Culture Induction Induction of Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Cell Pellet Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Wash Washing Step (Remove unbound proteins) Binding->Wash Elution Elution of His-tagged this compound (e.g., with Imidazole) Wash->Elution Analysis Purity and Identity Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Analysis Purified Fractions Tag_Cleavage Optional: Tag Cleavage (e.g., with Enterokinase or TEV Protease) Analysis->Tag_Cleavage Final_Purification Final Purification (e.g., RP-HPLC) Tag_Cleavage->Final_Purification

Caption: Workflow for recombinant His-tagged this compound purification.

Detailed Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli

This protocol is adapted for the expression of this compound fused to a His-tag, potentially with a solubility-enhancing partner like SUMO or MBP to mitigate toxicity.

  • Transformation:

    • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

    • Add 1-5 µL of the expression vector containing the His-tagged this compound gene construct.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds and immediately transfer to ice for 2 minutes.

    • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[14]

  • Expression:

    • Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium containing the antibiotic.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.4 mM. To potentially reduce toxicity and increase soluble expression, consider reducing the induction temperature to 16-20°C and inducing for a longer period (e.g., 16-24 hours).[1][2]

    • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.[14]

Protocol 2: Purification of His-tagged this compound using Ni-NTA Affinity Chromatography

This protocol is for the purification of soluble His-tagged this compound under native conditions.

  • Cell Lysis:

    • Resuspend the cell pellet from 1 L of culture in 30 mL of Native Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.[14]

    • Lyse the cells by sonication on ice or using a high-pressure homogenizer.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble His-tagged this compound.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Native Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[2]

    • Elute the His-tagged this compound with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-400 mM imidazole, pH 8.0).[2][13] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analysis of Purified Protein:

    • Analyze the collected fractions for the presence and purity of this compound using Tricine-SDS-PAGE.[13]

    • Confirm the identity of the purified protein by Western blotting using an anti-His-tag antibody or by mass spectrometry (e.g., MALDI-TOF MS).[2][13]

Downstream Processing

Removal of the Affinity Tag

If the affinity tag interferes with the biological activity or structural studies of this compound, it can be removed by enzymatic cleavage if a specific protease cleavage site (e.g., for enterokinase or TEV protease) was engineered between the tag and the peptide.[10][13]

  • Dialysis and Cleavage:

    • Dialyze the eluted fractions against a buffer suitable for the specific protease (e.g., 50 mM Tris-HCl, 1 mM CaCl₂, 0.1% Tween-20, pH 8.0 for enterokinase).[13]

    • Add the protease and incubate at the recommended temperature and time.

  • Removal of Tag and Protease:

    • To remove the cleaved tag and the (often His-tagged) protease, pass the cleavage reaction mixture through the Ni-NTA column again.

    • The untagged, purified this compound will be in the flow-through, while the cleaved tag and the protease will bind to the resin.

Final Polishing Step

For applications requiring very high purity, an additional polishing step, such as reverse-phase high-performance liquid chromatography (RP-HPLC), can be performed.[12][13]

Signaling Pathways and Mechanism of Action

While not directly related to the purification protocol, it is relevant for drug development professionals to understand the mechanism of action of this compound. Cecropins are membrane-active peptides that exert their antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes.

CecropinA_Mechanism CecropinA This compound (Cationic Peptide) Binding Electrostatic Interaction CecropinA->Binding BacterialMembrane Bacterial Cell Membrane (Anionic Phospholipids) BacterialMembrane->Binding PoreFormation Pore Formation (e.g., Toroidal Pore Model) Binding->PoreFormation Insertion & Helix Formation Disruption Membrane Permeabilization PoreFormation->Disruption CellDeath Cell Death Disruption->CellDeath Ion leakage, Loss of membrane potential

Caption: Simplified mechanism of this compound antimicrobial action.

Conclusion

Affinity chromatography is a highly effective and scalable method for the purification of recombinant this compound. The use of fusion tags, particularly the His-tag, in combination with optimized expression and purification protocols, allows for the production of high-purity this compound suitable for research and preclinical development. The choice of expression strategy, including the use of solubility-enhancing or self-cleaving tags, can further improve yields and facilitate the recovery of this promising antimicrobial peptide.

References

Application Notes and Protocols for Cecropin-A Antimicrobial Activity Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cecropin-A is a member of a family of antimicrobial peptides (AMPs) that serve as a crucial component of the innate immune system in insects.[1] These peptides exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action for this compound involves the disruption and permeabilization of bacterial cell membranes, leading to cell death.[1][2][3] This direct action on the cell membrane makes this compound a promising candidate for the development of novel therapeutics, particularly in an era of increasing antibiotic resistance.

The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7] This document provides a detailed protocol for performing a broth microdilution assay to evaluate the antimicrobial activity of this compound.

Data Presentation

Table 1: Quality Control (QC) Strains for Antimicrobial Susceptibility Testing

For reliable and reproducible results, it is essential to include quality control (QC) strains with known susceptibility patterns in each assay.[8][9] The following table lists commonly used QC strains recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Gram StainBacterial StrainATCC NumberPurpose
Gram-negativeEscherichia coli25922Standard QC for susceptibility testing of common Gram-negative bacteria.[10][11]
Gram-positiveStaphylococcus aureus29213 or 25923Standard QC for susceptibility testing of common Gram-positive bacteria.[9][10][11]
Gram-negativePseudomonas aeruginosa27853QC for testing antimicrobials against this often-resistant pathogen.[10][11]
Table 2: Example MIC Data for this compound

The following table provides an example of how to present MIC data for this compound against various bacterial strains. The MIC value is typically reported in µg/mL or µM.

Gram StainBacterial StrainMIC (µg/mL)MIC (µM)
Gram-negativeEscherichia coli ATCC 259220.5 - 40.12 - 1
Gram-positiveStaphylococcus aureus ATCC 292131 - 80.25 - 2
Gram-negativePseudomonas aeruginosa ATCC 278532 - 160.5 - 4
Gram-negativeAcinetobacter baumannii4 - 321 - 8

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing of cationic peptides.[10][11]

Materials:

  • This compound peptide

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[10]

  • Cation-adjusted Mueller-Hinton Broth (MHB)[10][11]

  • Sterile 96-well, low-binding polypropylene (B1209903) microtiter plates[10]

  • Sterile polypropylene tubes[10]

  • Peptide solvent (e.g., sterile deionized water, 0.01% acetic acid)[10]

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth, which is visually comparable to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a serial two-fold dilution of the this compound stock solution in the appropriate diluent in polypropylene tubes to minimize peptide adsorption to surfaces.[10]

  • Assay Procedure:

    • In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.

    • Add 11 µL of each this compound dilution to the corresponding wells.[12]

    • Include a positive control well containing the bacterial suspension without any this compound.

    • Include a negative control well containing only sterile MHB to check for contamination.

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7]

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[10]

Visualizations

This compound Mechanism of Action

CecropinA_Mechanism cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane (Gram-negative) Inner_Membrane Cytoplasmic Membrane Outer_Membrane->Inner_Membrane Translocation Permeabilization Membrane Permeabilization/ Pore Formation Inner_Membrane->Permeabilization Disruption Cytoplasm Cytoplasm CecropinA This compound Binding Electrostatic Binding CecropinA->Binding Binding->Outer_Membrane Initial Interaction Leakage Leakage of Cellular Contents Permeabilization->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound antimicrobial action.

Broth Microdilution Assay Workflow

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_CecropinA Prepare this compound Stock Solution Start->Prep_CecropinA Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Prep_Inoculum->Dilute_Inoculum Add_Bacteria Add 100 µL of Diluted Bacteria to 96-Well Plate Dilute_Inoculum->Add_Bacteria Serial_Dilute Perform Serial 2-Fold Dilutions of this compound Prep_CecropinA->Serial_Dilute Add_CecropinA Add 11 µL of this compound Dilutions to Wells Serial_Dilute->Add_CecropinA Controls Include Positive (Bacteria only) & Negative (Broth only) Controls Add_CecropinA->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution assay.

References

Determining the Minimum Inhibitory Concentration (MIC) of Cecropin-A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cecropin-A, a potent, naturally occurring antimicrobial peptide (AMP), demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the cationic peptide family, its primary mechanism of action involves the disruption of bacterial cell membranes, making it a compelling candidate for the development of novel antibiotics to combat drug-resistant pathogens.[2]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][3] Accurate MIC determination is fundamental for evaluating the in vitro potency of new antimicrobial agents like this compound and for comparing its efficacy against different bacterial strains.[2]

These application notes provide detailed protocols for determining the MIC of this compound, a summary of reported MIC values, and a diagram of the experimental workflow.

Quantitative Data: MIC of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against a range of bacterial strains as reported in the literature. These values can vary depending on the specific experimental conditions, including the bacterial strain, growth medium, and the precise protocol followed.

Gram StainBacterial StrainPeptideMIC (µg/mL)Reference
Gram-negativeEscherichia coli ATCC 25922Recombinant CecropinA-AGP-WR68[3]
Gram-negativePseudomonas aeruginosa ATCC 27853Recombinant CecropinA-AGP-WR68[3]
Gram-negativeAcinetobacter baumannii BCRC 14B0100Recombinant CecropinA-AGP-WR62[3]
Gram-positiveStaphylococcus aureus ATCC 29213Recombinant CecropinA-AGP-WR616[3]
Gram-negativeEscherichia coliCecropin (B1577577) A(1-33)~1 µM[4]
Gram-negativeColistin-resistant E. coli 1557T. ni cecropin2 µM[5]
Gram-negativeColistin-resistant E. coli 12T. ni cecropin2 µM[5]
Gram-negativeAcinetobacter baumannii (clinical isolates)CA(1-8)M(1-18)2-8[6]
Gram-negativeAcinetobacter baumannii (clinical isolates)CA(1-7)M(2-9)2-4[6]
FungalCandida albicansCecropin0.9[7]

Experimental Protocols

The broth microdilution method is a widely accepted and reliable technique for determining the MIC of antimicrobial peptides.[3][8] The following protocol is a modified version adapted for cationic peptides like this compound to minimize interference and ensure accurate results.

Principle

This method involves a serial dilution of the antimicrobial peptide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the peptide that inhibits visible growth of the microorganism after a defined incubation period.

Materials
  • This compound (quantified by amino acid analysis)

  • Test bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)[3][8]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[8][9]

  • Sterile polypropylene microcentrifuge tubes[8]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[8]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer or turbidity meter

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Protocol

1. Preparation of this compound Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent, such as sterile deionized water or 0.01% acetic acid.[9]

  • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid containing 0.2% BSA to prevent the peptide from adhering to plastic surfaces.[8] These will be your 10x concentrated peptide solutions.

2. Preparation of Bacterial Inoculum:

  • From a fresh MHA plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][9]

3. Broth Microdilution Assay:

  • Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well polypropylene plate (from columns 1 to 11).[8]

  • Do not add bacteria to column 12; instead, add 100 µL of MHB to serve as a sterility control and blank for plate reading.[8]

  • Add 11 µL of the 10x this compound serial dilutions to the corresponding wells (from columns 1 to 10).[8]

  • Well 11 will serve as the growth control, containing only the bacterial suspension and no peptide.[8]

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours.[2][8]

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[3] This can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that reduces growth by more than 50% compared to the control.[8]

Experimental Workflow and Signaling Pathways

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Peptide_Prep Prepare this compound Serial Dilutions (10x) Add_Peptide Add this compound Dilutions to Wells Peptide_Prep->Add_Peptide Inoculum_Prep Prepare Standardized Bacterial Inoculum Dispense_Bacteria Dispense Bacterial Suspension into 96-well Plate Inoculum_Prep->Dispense_Bacteria Dispense_Bacteria->Add_Peptide Controls Include Growth and Sterility Controls Add_Peptide->Controls Incubate Incubate Plate at 37°C for 18-24h Controls->Incubate Read_Plate Visually Inspect or Read OD600 Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC Determination of this compound.

Mechanism of Action of this compound

This compound exerts its antimicrobial effect primarily through direct interaction with and disruption of the bacterial cell membrane.[1][2] This process is generally understood as a physical mechanism rather than a classical signaling pathway involving intracellular messengers. The proposed model of action is as follows:

  • Electrostatic Attraction: The positively charged this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5]

  • Membrane Insertion and Pore Formation: Upon binding, this compound peptides insert into the lipid bilayer, disrupting its integrity and forming pores or channels.[1] This leads to increased membrane permeability.

  • Cell Lysis: The formation of these pores results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[10]

The following diagram illustrates this proposed mechanism.

CecropinA_Mechanism cluster_steps This compound Mechanism of Action CecropinA This compound (Cationic Peptide) Binding Electrostatic Binding CecropinA->Binding Bacterial_Membrane Bacterial Cell Membrane (Anionic) Bacterial_Membrane->Binding Insertion Membrane Insertion Binding->Insertion Pore_Formation Pore Formation Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Lysis and Death Leakage->Cell_Death

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for In Vivo Studies of Cecropin-A in Treating Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-A, a naturally occurring antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia, represents a promising class of therapeutic agents to combat bacterial infections, particularly those caused by multidrug-resistant (MDR) pathogens.[1][2][3] Comprising 37 amino acids, this compound and its analogs exert potent bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria.[1][4] Their primary mechanism of action involves the permeabilization and disruption of bacterial cell membranes, leading to rapid cell death.[1][3][5] Furthermore, emerging evidence highlights their immunomodulatory and anti-inflammatory properties, adding to their therapeutic potential.[2][3][6]

These application notes provide a comprehensive overview of the in vivo applications of this compound, summarizing key efficacy data and detailing experimental protocols to guide researchers in preclinical studies.

Data Presentation: In Vivo Efficacy of this compound and its Analogs

The following tables summarize quantitative data from various in vivo studies, showcasing the efficacy of this compound and related peptides in murine models of bacterial infection.

Table 1: Survival Rates in Murine Infection Models Following Treatment with this compound Analogs

PeptideBacterial StrainAnimal ModelInfection Dose & RouteTreatment Dose & RouteSurvival RateReference
DAN2 (Cecropin-like) Escherichia coliMice2.2 x 10⁷ CFU (IP)20 mg/kg (IP)100%[7][8]
2.2 x 10⁷ CFU (IP)10 mg/kg (IP)>66%[7][8]
2.2 x 10⁷ CFU (IP)5 mg/kg (IP)>66%[7][8]
Cecropin (B1577577) A Dextran Sulfate Sodium (DSS)-induced IBDC57BL/6 Mice4% DSS in drinking water15 mg/kg (IP)Improved survival vs. untreated[9]
4% DSS in drinking water5 mg/kg (IP)No significant improvement[9]

IP: Intraperitoneal CFU: Colony Forming Units IBD: Inflammatory Bowel Disease

Table 2: Reduction in Bacterial Load in Murine Infection Models

PeptideBacterial StrainAnimal ModelInfection Dose & RouteTreatment Dose & RouteTime PointReduction in Bacterial LoadReference
DAN2 (Cecropin-like) Escherichia coliMice2.2 x 10⁷ CFU (IP)20 mg/kg, 10 mg/kg, 5 mg/kg (IP)6 hours post-infection>10-fold reduction in blood and peritoneal fluid for all doses[4][7]
Cecropin A-Melittin Hybrids Pan-resistant Acinetobacter baumanniiMice (Peritoneal Sepsis Model)Minimal Lethal Dose (IP)≤ LD₀ (32 mg/kg for most) (IP)1 hour post-treatmentSignificant decrease in peritoneal fluid; bacteriostatic in spleen[10]

IP: Intraperitoneal CFU: Colony Forming Units LD₀: Lethal Dose for 0% of subjects

Table 3: Toxicity Profile of this compound Analogs

PeptideParameterValue (mg/kg)Animal ModelReference
CA(1-8)M(1-18) LD₀32Mice[10]
CA(1-7)M(2-9) LD₀32Mice[10]
Oct-CA(1-7)M(2-9) LD₀32Mice[10]
CA(1-7)M(5-9) LD₀16Mice[10]

LD₀: The highest dose that does not cause any deaths.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving this compound.

Protocol 1: Murine Model of Acute Peritoneal Sepsis

This protocol is adapted from studies evaluating the efficacy of Cecropin-like peptides against lethal bacterial challenges.[4][7]

1. Materials:

  • This compound or its analog (e.g., DAN2)
  • Pathogenic bacterial strain (e.g., E. coli, A. baumannii)
  • 6-8 week old mice (e.g., BALB/c or C57BL/6)
  • Mueller-Hinton Broth (MHB) or appropriate growth medium
  • Sterile Phosphate-Buffered Saline (PBS)
  • Syringes and needles for injection
  • Equipment for euthanasia and sample collection (blood, peritoneal fluid)
  • Agar (B569324) plates for bacterial enumeration

2. Bacterial Preparation: a. Inoculate the bacterial strain into MHB and grow overnight at 37°C with shaking. b. Subculture the bacteria in fresh MHB and grow to the mid-logarithmic phase. c. Harvest bacteria by centrifugation, wash three times with sterile PBS. d. Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 2.2 x 10⁸ CFU/mL for a 100 µL injection to achieve 2.2 x 10⁷ CFU/mouse). The lethal dose (LC₁₀₀) should be predetermined in pilot studies.[4]

3. Infection and Treatment: a. Randomly assign mice to control and treatment groups (n=6-10 per group). b. Inject each mouse intraperitoneally (i.p.) with the prepared bacterial suspension (e.g., 100 µL). c. After a set time (e.g., 30 minutes), administer the treatment.[7][8]

  • Treatment Groups: Inject different doses of this compound (e.g., 5, 10, 20 mg/kg) dissolved in sterile PBS via i.p. injection.
  • Control Group: Inject an equivalent volume of sterile PBS.

4. Monitoring and Endpoint Analysis: a. Survival Study: Monitor the mice for a period of 5-7 days, recording survival rates daily.[8] b. Bacterial Load Determination: i. At a predetermined time point (e.g., 6 hours post-infection), euthanize a subset of mice from each group.[4][7] ii. Collect blood via cardiac puncture and perform a peritoneal lavage with sterile PBS. iii. Serially dilute the blood and peritoneal fluid in PBS and plate on appropriate agar plates. iv. Incubate plates overnight at 37°C and count the colonies to determine CFU/mL.

Protocol 2: Assessment of Anti-Inflammatory Activity in a Murine Model

This protocol outlines a general approach to investigate the anti-inflammatory effects of this compound, which are known to involve the suppression of pro-inflammatory cytokines.[2][6]

1. Model Induction: a. Use a model of sterile inflammation (e.g., lipopolysaccharide (LPS) challenge) or an infection model known to induce a strong inflammatory response. b. For an LPS model, inject mice i.p. with a predetermined dose of LPS.

2. Treatment: a. Administer this compound i.p. at various doses either before or after the inflammatory stimulus.

3. Sample Collection and Analysis: a. At specific time points after stimulation (e.g., 2, 6, 24 hours), collect blood and/or peritoneal lavage fluid. b. Separate serum from blood samples. c. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or lavage fluid using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Visualizations: Workflows and Mechanisms

Experimental Workflow

G cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Endpoint Analysis Bact_prep Bacterial Culture (Mid-log phase) Infection Induce Infection in Mice (e.g., Intraperitoneal Injection) Bact_prep->Infection Pep_prep Peptide Preparation (Dissolve in PBS) Treatment Administer this compound or Vehicle (Control) Pep_prep->Treatment Infection->Treatment Survival Monitor Survival (5-7 days) Treatment->Survival Bact_load Determine Bacterial Load (Blood & Peritoneal Fluid) Treatment->Bact_load

Caption: Workflow for in vivo efficacy testing of this compound.

Proposed Mechanism of Action

This compound's bactericidal action is primarily driven by its interaction with and disruption of the bacterial cell membrane. Its anti-inflammatory effects are linked to the modulation of inflammatory signaling pathways.

G cluster_bacterial Bactericidal Action cluster_inflammatory Anti-inflammatory Action CecA1 This compound Membrane Bacterial Membrane CecA1->Membrane Binds Pore Pore Formation & Permeabilization Membrane->Pore Lysis Cell Lysis Pore->Lysis CecA2 This compound MAPK MAPK Pathway (ERK, JNK, p38) CecA2->MAPK Inhibits LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates Macrophage->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Cytokines Leads to

Caption: Dual mechanisms of this compound action.

Conclusion

This compound and its derivatives have demonstrated significant potential as therapeutic agents against bacterial infections in preclinical in vivo models. Their robust bactericidal activity, coupled with a favorable safety profile and immunomodulatory effects, makes them strong candidates for further drug development. The protocols and data presented here serve as a foundational resource for researchers aiming to explore the in vivo efficacy and mechanisms of this promising class of antimicrobial peptides. Standardized testing protocols are crucial for comparing results across different studies and advancing the clinical translation of this compound-based therapies.[11]

References

Cecropin-A as a potential therapeutic agent for bladder cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Cecropin-A, a naturally occurring antimicrobial peptide, has demonstrated significant potential as a selective therapeutic agent against bladder cancer. Exhibiting potent cytotoxic and anti-proliferative effects on bladder cancer cells while sparing healthy cells, this compound presents a promising avenue for the development of novel cancer therapies. Its primary mechanism of action involves the disruption of the cancer cell membrane, leading to cell lysis. Furthermore, evidence suggests a secondary mechanism involving the induction of apoptosis through mitochondrial membrane disruption. These application notes provide a comprehensive overview of the effects of this compound on bladder cancer cells, along with detailed protocols for key experimental assays to evaluate its efficacy.

Data Presentation

The cytotoxic, anti-proliferative, and cytolytic activities of this compound and its analog Cecropin-B have been quantified against a panel of human bladder cancer cell lines and benign fibroblast cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit 50% of cell viability, proliferation, or to induce 50% cytotoxicity, are summarized in the tables below.

Table 1: IC50 Values of Cecropin A in Bladder Cancer and Benign Fibroblast Cell Lines (μg/mL) [1]

Cell LineWST-1 (Viability)BrdU (Proliferation)LDH (Cytotoxicity)
Bladder Cancer
486P251.4769.2373.3
RT4231.2696.22289.3
647V185.3928.74200.7
J82212.0799.01319.2
Average 220.05 73.29 295.6
Benign Fibroblasts
ZF07649.03Not AssessableNot Assessable
3T6Not AssessableNot AssessableNot Assessable

Table 2: IC50 Values of Cecropin B in Bladder Cancer and Benign Fibroblast Cell Lines (μg/mL) [1]

Cell LineWST-1 (Viability)BrdU (Proliferation)LDH (Cytotoxicity)
Bladder Cancer
486P161.7687.47232.4
RT4184.8192.9240.4
647V115.1261.86181.1
J8297.9377.51196.3
Average 139.91 79.94 212.6
Benign Fibroblasts
ZF07732.14Not AssessableNot Assessable
3T6413.92Not AssessableNot Assessable

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of this compound-induced cell death in bladder cancer, it is crucial to investigate the underlying signaling pathways and to follow standardized experimental workflows.

cluster_0 This compound Interaction with Bladder Cancer Cell cluster_1 Apoptotic Pathway CecropinA This compound Membrane Cancer Cell Membrane CecropinA->Membrane Binds to membrane Pore Pore Formation & Membrane Disruption Membrane->Pore Induces Lysis Cell Lysis (Necrosis) Pore->Lysis Leads to Mitochondria Mitochondrial Membrane Disruption Pore->Mitochondria Potential secondary effect CytochromeC Cytochrome c Release Mitochondria->CytochromeC Results in Caspase Caspase Activation CytochromeC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed mechanisms of this compound action on bladder cancer cells.

cluster_workflow General Experimental Workflow cluster_assays Cell-Based Assays cluster_analysis Molecular & Morphological Analysis start Start: Bladder Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Viability Assay (WST-1) treatment->viability proliferation Proliferation Assay (BrdU) treatment->proliferation cytotoxicity Cytotoxicity Assay (LDH) treatment->cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western Western Blot (Bcl-2, Bax, etc.) treatment->western sem Scanning Electron Microscopy (SEM) treatment->sem data_analysis Data Analysis & Interpretation viability->data_analysis proliferation->data_analysis cytotoxicity->data_analysis apoptosis_assay->data_analysis western->data_analysis sem->data_analysis end Conclusion data_analysis->end

Caption: A generalized workflow for evaluating this compound's therapeutic potential.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in research findings.

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of viable cells.

  • Materials:

    • Bladder cancer cell lines (e.g., T24, 5637)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound

    • WST-1 reagent

    • Microplate reader

  • Protocol:

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

Cell Proliferation Assay (BrdU)

This assay measures DNA synthesis in proliferating cells.

  • Materials:

    • Bladder cancer cell lines

    • Complete culture medium

    • 96-well plates

    • This compound

    • BrdU labeling solution

    • Fixing/Denaturing solution

    • Anti-BrdU antibody

    • HRP-conjugated secondary antibody

    • Substrate solution

    • Stop solution

    • Microplate reader

  • Protocol:

    • Seed cells and treat with this compound as described for the WST-1 assay.

    • Add BrdU labeling solution to each well and incubate for 2-24 hours.

    • Remove the labeling solution and fix/denature the cells for 30 minutes.

    • Add anti-BrdU antibody and incubate for 1 hour.

    • Wash the wells and add HRP-conjugated secondary antibody for 30 minutes.

    • Wash the wells and add the substrate solution.

    • Add stop solution and measure the absorbance at 450 nm.

Cytotoxicity Assay (LDH Release)

This assay quantifies cell membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • Materials:

    • Bladder cancer cell lines

    • Complete culture medium

    • 96-well plates

    • This compound

    • LDH cytotoxicity assay kit

  • Protocol:

    • Seed cells and treat with this compound as described previously.

    • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

    • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Bladder cancer cell lines

    • Complete culture medium

    • This compound

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

  • Materials:

    • Bladder cancer cell lines

    • This compound

    • RIPA lysis buffer with protease inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound, then lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphological changes on the surface of bladder cancer cells after treatment with this compound.

  • Materials:

    • Bladder cancer cells grown on coverslips

    • This compound

    • Fixative (e.g., glutaraldehyde)

    • Dehydration series of ethanol (B145695)

    • Critical point dryer

    • Sputter coater (for gold-palladium coating)

    • Scanning electron microscope

  • Protocol:

    • Treat cells grown on coverslips with this compound.

    • Fix the cells with glutaraldehyde.

    • Dehydrate the samples through a graded series of ethanol concentrations.

    • Dry the samples using a critical point dryer.

    • Mount the coverslips on stubs and coat with a thin layer of gold-palladium.

    • Image the cell surfaces using a scanning electron microscope.

Conclusion

This compound demonstrates significant and selective anti-cancer activity against bladder cancer cells. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Elucidating its precise mechanisms of action and evaluating its efficacy in preclinical and clinical settings will be crucial steps in translating this promising peptide into a novel treatment for bladder cancer.

References

Applications of Transgenic Cecropin-A in Agricultural Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropins are a class of antimicrobial peptides (AMPs) originally isolated from the hemolymph of the giant silk moth, Hyalophora cecropia.[1][2] These peptides, particularly Cecropin-A, exhibit potent, broad-spectrum lytic activity against a variety of plant pathogens, including gram-negative and some gram-positive bacteria, as well as fungi.[1][3] The mechanism of action is primarily attributed to the formation of pores or ion channels in the cell membranes of these pathogens, leading to cell death.[1][4] This direct lytic activity makes it difficult for pathogens to develop resistance, a significant advantage over conventional pesticides.[4]

The genetic engineering of crops to express this compound and its synthetic analogs presents a promising strategy for developing crops with enhanced resistance to a multitude of diseases.[5] Transgenic plants expressing cecropin (B1577577) genes have demonstrated increased resistance to pathogens in various crops, including rice, tomato, and tobacco.[1][5][6] This document provides an overview of the applications of transgenic this compound in agriculture, including quantitative data on its efficacy, detailed experimental protocols for developing and evaluating transgenic plants, and visualizations of key processes.

Data Presentation: Antimicrobial Activity of this compound and Derivatives

The following tables summarize the in vitro antimicrobial activity of this compound and its derivatives against various plant pathogens.

Table 1: In Vitro Antibacterial Activity of Cecropin B

Bacterial PathogenS₅₀ (µg/mL)Reference
Ralstonia solanacearum529.6[1]
Xanthomonas campestris pv. vesicatoria0.29[1]

Table 2: In Vitro Antifungal Activity of Cecropin A-Derived Peptides

Fungal PathogenPeptideIC₅₀ (µM)Reference
Phytophthora infestansShortened Cecropin A peptides2[7][8][9]
Fusarium oxysporumPep 15[7]
Fusarium oxysporumPep 24[7]
Fusarium oxysporumPep 33[7]
Pseudomonas solanacearumShiva-140[10]

Experimental Protocols

Protocol 1: Generation of Transgenic Plants Expressing this compound

This protocol describes a general method for creating transgenic plants expressing a synthetic this compound gene via Agrobacterium-mediated transformation.

1. Gene Construct Preparation:

  • A synthetic gene encoding this compound is designed and optimized for codon usage in the target plant species.

  • The gene is fused with a signal peptide sequence (e.g., from barley α-amylase or rice glutelin) to direct the peptide to the desired cellular location (e.g., extracellular space or endoplasmic reticulum).[1][3]

  • The construct is placed under the control of a suitable promoter, such as a constitutive promoter (e.g., CaMV 35S) for continuous expression or an endosperm-specific promoter (e.g., glutelin B1 or B4) for seed-specific expression.[3][6]

  • The entire cassette is cloned into a binary vector (e.g., pBI121) containing a selectable marker gene (e.g., nptII for kanamycin (B1662678) resistance).[1]

2. Agrobacterium tumefaciens Transformation:

  • The binary vector is introduced into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) via electroporation or heat shock.

  • The transformed Agrobacterium is grown in liquid culture to the desired optical density.

3. Plant Transformation (Leaf Disc Method for Tomato/Tobacco):

  • Leaf discs are excised from young, healthy leaves of the target plant.

  • The leaf discs are co-cultivated with the transformed Agrobacterium suspension.

  • After co-cultivation, the leaf discs are transferred to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed plant cells and an antibiotic to eliminate Agrobacterium (e.g., carbenicillin).

  • Surviving calli are transferred to a regeneration medium to induce shoot formation.

  • Regenerated shoots are rooted on a rooting medium and then transferred to soil.

4. Molecular Confirmation of Transgenic Plants:

  • PCR Analysis: Genomic DNA is extracted from the putative transgenic plants, and PCR is performed using primers specific to the this compound gene and the selectable marker gene to confirm their integration into the plant genome.[1]

  • Western Blot Analysis: Total soluble protein is extracted from the transgenic plant tissues. The presence of this compound peptide is confirmed by Western blotting using anti-Cecropin-A antibodies.[1][6]

Protocol 2: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial and fungal pathogens.[11]

1. Preparation of Pathogen Inoculum:

  • Bacterial pathogens are grown in a suitable liquid medium (e.g., Luria-Bertani broth) overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).[1]

  • Fungal pathogens are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar). Spores are harvested and suspended in a suitable buffer, and the concentration is adjusted.

2. Assay Procedure:

  • Serial dilutions of synthetic this compound or protein extracts from transgenic plants are prepared in a 96-well microtiter plate.

  • The prepared pathogen inoculum is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 28-37°C for 16-48 hours).[2]

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the pathogen.[11]

Protocol 3: In Vivo Disease Resistance Assay

This protocol evaluates the disease resistance of transgenic plants expressing this compound.

1. Pathogen Inoculation:

  • A suspension of the target pathogen is prepared as described in Protocol 2.

  • The leaves of both transgenic and non-transgenic (control) plants are inoculated with the pathogen suspension. This can be done by spray inoculation, infiltration, or wound inoculation.

2. Disease Symptom Evaluation:

  • The inoculated plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity).

  • Disease symptoms, such as lesion size, necrosis, or wilting, are observed and recorded at regular intervals.[12]

  • The severity of the disease is scored on a predefined scale.

3. Quantification of Pathogen Growth (Optional):

  • At different time points after inoculation, leaf samples can be collected to quantify the pathogen population.

  • For bacteria, this can be done by homogenizing the leaf tissue and plating serial dilutions on a selective medium to count colony-forming units (CFUs).

  • For fungi, pathogen biomass can be quantified using methods like quantitative PCR (qPCR) targeting a pathogen-specific gene.

Visualizations

experimental_workflow cluster_gene_construct Gene Construct Preparation cluster_transformation Transformation cluster_regeneration Regeneration & Selection cluster_confirmation Molecular Confirmation A Synthetic this compound Gene D Binary Vector (pBI121) A->D B Signal Peptide Sequence B->D C Promoter (e.g., CaMV 35S) C->D E Agrobacterium tumefaciens Transformation D->E F Plant Transformation (Leaf Disc) E->F G Selection on Kanamycin Medium F->G H Shoot & Root Regeneration G->H I Putative Transgenic Plant H->I J PCR Analysis I->J K Western Blot I->K L Confirmed Transgenic Plant J->L K->L

Caption: Workflow for generating transgenic plants expressing this compound.

antimicrobial_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Pathogen Inoculum (Bacteria or Fungi) C Add Pathogen Inoculum to 96-well Plate with this compound A->C B Prepare Serial Dilutions of This compound or Plant Extract B->C D Incubate under Optimal Conditions C->D E Observe and Record Pathogen Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for in vitro antimicrobial activity assay.

mechanism_of_action cluster_pathogen Pathogen Cell B Pathogen Cell Membrane C Ion Channel / Pore Formation B->C Peptide Insertion D Membrane Depolarization & Increased Permeability C->D E Cell Lysis & Death D->E A This compound Peptide A->B Electrostatic Interaction

Caption: Proposed mechanism of action of this compound on pathogen cell membranes.

References

Application Notes and Protocols for Cecropin-A Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of drug delivery systems based on the antimicrobial peptide Cecropin-A. This document covers various formulation strategies, including nanoparticles, liposomes, and hydrogels, and outlines key experimental procedures for their synthesis, characterization, and evaluation.

Introduction to this compound and Drug Delivery

This compound is a potent, naturally occurring antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It also exhibits anti-inflammatory and anti-tumor activities.[2][3] The primary mechanism of action involves the disruption of cell membrane integrity.[3][4] However, the clinical application of free this compound is often limited by its short in-vivo half-life, potential for non-specific cytotoxicity, and degradation by proteases.[3][5]

Encapsulating this compound within drug delivery systems can overcome these limitations by:

  • Protecting the peptide from enzymatic degradation.

  • Controlling its release profile.

  • Improving its bioavailability and stability.[5][6]

  • Targeting specific sites of action, such as tumors or infected tissues, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[3]

This document details the application of nanotechnology to formulate this compound into various delivery platforms.

Data Presentation: Physicochemical Properties of this compound Delivery Systems

The following tables summarize quantitative data for different this compound based drug delivery systems, providing a comparative overview of their key characteristics.

Table 1: Characteristics of this compound Loaded Nanoparticles

Nanoparticle TypeThis compound Loading Capacity (wt%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Zeolitic Imidazolate Framework-8 (ZIF-8)209100-150+27.5[2]
Chitosan (B1678972)/TPPNot ReportedNot Reported~200+20 to +60

Table 2: In Vitro Release of this compound from Nanoparticle Formulations

Nanoparticle TypeTime (hours)Cumulative Release (%)Release ConditionsReference
ZIF-824~40pH 5.5
ZIF-824~25pH 7.4

Table 3: Properties of this compound Functionalized Hydrogels

Hydrogel TypeSwelling Ratio (%)This compound ImmobilizationAntibacterial Efficacy (% kill)Reference
Poly(ethylene glycol) (PEG)-basedNot ReportedC-terminal conjugation99 ± 1[7]
Poly(ethylene glycol) (PEG)-basedNot ReportedMid-sequence conjugation20 ± 4[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound based drug delivery systems.

Synthesis of this compound Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol describes the preparation of this compound loaded chitosan nanoparticles using the ionic gelation method with tripolyphosphate (TPP) as a cross-linking agent.

Materials:

  • Low molecular weight chitosan

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 0.1% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution to remove any undissolved particles.

  • This compound Incorporation:

    • Dissolve a predetermined amount of this compound into the chitosan solution.

    • Stir the mixture gently for 30 minutes to ensure uniform distribution of the peptide.

  • Nanoparticle Formation:

    • Prepare a 0.1% (w/v) TPP solution in deionized water.

    • While vigorously stirring the this compound-chitosan solution at room temperature, add the TPP solution dropwise at a chitosan:TPP volume ratio of approximately 3:1.

    • Continue stirring for 30 minutes to allow for the formation of nanoparticles. The solution will become opalescent, indicating nanoparticle formation.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation at approximately 14,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Wash the nanoparticles twice by repeating the centrifugation and resuspension steps to remove any unreacted reagents.

  • Lyophilization (Optional):

    • For long-term storage, freeze-dry the nanoparticle suspension to obtain a powder.

Characterization of this compound Nanoparticles

a) Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Sample Preparation: Resuspend the purified nanoparticles in deionized water to an appropriate concentration.

  • DLS Measurement:

    • Transfer the nanoparticle suspension to a disposable cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles.

  • Data Analysis: Analyze the data using the instrument's software to obtain the average particle size, PDI, and zeta potential.

b) Morphological Characterization (Transmission Electron Microscopy - TEM)

  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry completely.

  • Imaging:

    • Observe the grid under a transmission electron microscope at an appropriate acceleration voltage.

    • Capture images to visualize the shape and size of the nanoparticles.

c) Chemical Characterization (Fourier-Transform Infrared Spectroscopy - FTIR)

  • Sample Preparation:

    • Lyophilize the nanoparticle sample to obtain a dry powder.

    • Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.

  • FTIR Analysis:

    • Record the FTIR spectrum of the sample over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation: Analyze the spectra to identify characteristic peaks of chitosan, TPP, and this compound, confirming the encapsulation of the peptide.

In Vitro Drug Release Study

This protocol outlines a method to determine the in vitro release profile of this compound from nanoparticles using a dialysis membrane method.

Materials:

  • This compound loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Method for quantifying this compound (e.g., HPLC, ELISA)

Procedure:

  • Preparation:

    • Resuspend a known amount of this compound loaded nanoparticles in a specific volume of PBS (e.g., 1 ml).

    • Transfer the nanoparticle suspension into a dialysis bag and seal it securely.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of fresh PBS (e.g., 50 ml) in a beaker or flask. This external solution is the release medium.

    • Place the setup in a shaking incubator at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 ml).

    • Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point.

    • Plot the cumulative release percentage against time to obtain the release profile.

In Vivo Efficacy Testing in a Murine Sepsis Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound delivery systems in a mouse model of bacterial infection.

Materials:

  • Pathogen-free mice (e.g., BALB/c)

  • Lethal dose of a pathogenic bacterial strain (e.g., Escherichia coli)

  • This compound drug delivery system formulation

  • Control vehicle (e.g., sterile saline)

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

  • Infection: Induce sepsis by intraperitoneal (i.p.) injection of a predetermined lethal dose of the bacterial suspension.

  • Treatment:

    • At a specific time point post-infection (e.g., 1 hour), administer the this compound formulation or the control vehicle to different groups of mice (e.g., via intravenous or intraperitoneal injection).

  • Monitoring:

    • Monitor the mice for survival over a defined period (e.g., 7 days).

    • Record clinical signs of illness (e.g., lethargy, ruffled fur).

  • Bacterial Load Determination (Optional):

    • At specific time points post-treatment, euthanize a subset of mice from each group.

    • Collect blood and peritoneal lavage fluid to determine the bacterial load by plating serial dilutions on appropriate agar (B569324) plates and counting colony-forming units (CFUs).

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare the survival rates between different treatment groups.

    • Compare the bacterial loads in different organs and fluids between the groups.

Visualizations

Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating intracellular signaling pathways.[2]

CecropinA_Signaling_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, etc.) TLR4->Inflammatory_Cytokines CecropinA This compound CecropinA->ERK Inhibits CecropinA->JNK Inhibits CecropinA->p38 Inhibits CecropinA->Inflammatory_Cytokines Inhibits COX2 COX-2 Expression ERK->COX2 JNK->COX2 p38->COX2

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of this compound nanoparticles and the in vivo efficacy testing.

Nanoparticle_Synthesis_Workflow start Start prep_chitosan Prepare Chitosan Solution start->prep_chitosan add_cecropin Incorporate This compound prep_chitosan->add_cecropin add_tpp Add TPP Solution (Ionic Gelation) add_cecropin->add_tpp centrifuge Centrifuge and Wash Nanoparticles add_tpp->centrifuge characterize Characterize Nanoparticles (DLS, TEM, FTIR) centrifuge->characterize end End characterize->end

Caption: Workflow for nanoparticle synthesis and characterization.

InVivo_Efficacy_Workflow start Start acclimatize Acclimatize Mice start->acclimatize infect Induce Bacterial Infection acclimatize->infect treat Administer this compound Formulation or Control infect->treat monitor Monitor Survival and Clinical Signs treat->monitor bacterial_load Determine Bacterial Load (Optional) monitor->bacterial_load analyze Analyze Data (Survival Curves, etc.) monitor->analyze bacterial_load->analyze end End analyze->end

Caption: Workflow for in vivo efficacy testing.

Logical Relationships

The design of this compound drug delivery systems involves a logical progression from formulation to evaluation.

DDS_Development_Logic formulation Formulation (Nanoparticles, Liposomes, Hydrogels) physicochem Physicochemical Characterization (Size, Charge, Loading) formulation->physicochem invitro In Vitro Evaluation (Release, Stability, Cytotoxicity) physicochem->invitro invivo In Vivo Efficacy (Animal Models) invitro->invivo

References

Application Notes and Protocols: Utilizing Cecropin-A in Combination with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. One promising avenue is the combination of conventional antibiotics with antimicrobial peptides (AMPs), such as Cecropin-A. Cecropins are a class of cationic peptides that constitute a key component of the innate immune system of insects.[1] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action of this compound involves the permeabilization of bacterial cell membranes, leading to leakage of cellular contents and cell death.[2] This membrane-disrupting property can act synergistically with conventional antibiotics, enhancing their uptake and efficacy, particularly against resistant strains.

These application notes provide a comprehensive overview of the synergistic use of this compound with conventional antibiotics, including quantitative data from key studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the synergistic effects observed when this compound and its analogs are combined with conventional antibiotics against various bacterial pathogens. The Fractional Inhibitory Concentration (FIC) index is a key parameter used to quantify synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: Synergistic Activity of this compound Analogs and Antibiotics against Pseudomonas aeruginosa

Bacterial StrainThis compound AnalogAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexReference
P. aeruginosa PA14Cecropin (B1577577) A2-3240.25[3][4][5]
-Tetracycline648
Multidrug-Resistant P. aeruginosa (MDRPA) CCARM 2095BP100 (Cecropin A-Melittin hybrid)---0.375[6]
-Ciprofloxacin--
BP13 (BP100 analog)---0.2656[6]
-Ciprofloxacin--

Table 2: Synergistic Activity of this compound and Antibiotics against Escherichia coli

Bacterial StrainThis compoundAntibioticConcentration for SynergyEffectReference
Uropathogenic E. coli (UPEC) CFT073Cecropin ANalidixic Acid50 µg/mL (CecA) + 0.5 ng/mL (NAL)Synergistic clearance of infection in vivo and biofilm disruption[7][8]

Table 3: Synergistic Activity of a Cecropin-4 Analog with Daptomycin against MRSA

Bacterial StrainCecropin AnalogAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexReference
Methicillin-Resistant Staphylococcus aureus (MRSA) MW2C18 (Cecropin-4 derivative)Daptomycin--0.313[9]

Experimental Protocols

Checkerboard Assay for Determining Synergy

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.

Materials:

  • This compound

  • Conventional antibiotic(s) of interest

  • Appropriate bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the conventional antibiotic in a suitable solvent at a concentration that is at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Inoculate a few colonies into broth and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of broth into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the conventional antibiotic.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include a row with only dilutions of this compound (antibiotic control) and a column with only dilutions of the antibiotic (this compound control) to determine their individual MICs.

    • Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: Determine the MIC for each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:

    FIC Index = FIC of this compound + FIC of Antibiotic

    Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Stock Solutions (this compound & Antibiotic) plate_setup Set up 96-well Plate (Serial Dilutions) prep_stock->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Determine MICs (Visual/OD600) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow

Time-Kill Curve Assay

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.

Materials:

  • This compound

  • Conventional antibiotic(s) of interest

  • Appropriate bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., pipettes, tubes, agar plates)

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a logarithmic phase bacterial culture as described for the checkerboard assay and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple flasks.

  • Exposure to Antimicrobials: To the bacterial suspensions, add the antimicrobial agents at desired concentrations (e.g., sub-MIC, MIC, or supra-MIC levels), both individually and in combination. Include a growth control flask without any antimicrobials.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or broth. Plate a known volume of each dilution onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible. Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum add_agents Add Antimicrobials to Flasks (this compound, Antibiotic, Combination, Control) prep_inoculum->add_agents incubate_shake Incubate with Shaking (37°C) add_agents->incubate_shake sample_t0 Sample at T=0h incubate_shake->sample_t0 sample_tx Sample at T=2, 4, 6, 8, 24h incubate_shake->sample_tx serial_dilute Perform Serial Dilutions sample_t0->serial_dilute sample_tx->serial_dilute plate_samples Plate Dilutions on Agar serial_dilute->plate_samples incubate_plates Incubate Plates (37°C, 18-24h) plate_samples->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, Bactericidal/Bacteriostatic) plot_data->interpret end End interpret->end

Time-Kill Curve Assay Workflow

Mechanism of Synergistic Action

The primary mechanism underlying the synergy between this compound and conventional antibiotics is the disruption of the bacterial cell membrane by this compound. This increases the permeability of the membrane, allowing for enhanced intracellular accumulation of the conventional antibiotic, which can then more effectively reach its target. This is particularly effective against Gram-negative bacteria, where the outer membrane can be a significant barrier to antibiotic entry. Additionally, this compound can disrupt biofilms and inhibit efflux pumps, further potentiating the activity of the partner antibiotic.[1][7][8][10]

Synergistic_Mechanism cluster_extracellular Extracellular cluster_bacterium Bacterial Cell cluster_intracellular Intracellular cecropin This compound outer_membrane Outer Membrane cecropin->outer_membrane Binds to LPS & Disrupts Membrane antibiotic Conventional Antibiotic inner_membrane Inner Membrane antibiotic->inner_membrane Enhanced Uptake outer_membrane->inner_membrane Increased Permeability antibiotic_target Antibiotic Target (e.g., Ribosome, DNA Gyrase) inner_membrane->antibiotic_target Increased Intracellular Concentration cell_death Bacterial Cell Death antibiotic_target->cell_death Inhibition of Cellular Processes

Mechanism of this compound and Antibiotic Synergy

References

Application Notes: Assaying the Cytotoxic Effects of Cecropin-A on Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cecropin-A, a member of the cecropin (B1577577) family of antimicrobial peptides (AMPs) originally isolated from the giant silk moth Hyalophora cecropia, has demonstrated significant potential as an anticancer agent.[1][2] These cationic peptides exhibit selective cytotoxicity against a broad spectrum of tumor cells while showing minimal toxicity to normal mammalian cells.[3][4] The primary mechanism of action involves the disruption of cell membrane integrity. Due to their amphipathic α-helical structure, cecropins can selectively bind to and insert themselves into the negatively charged phospholipid bilayers characteristic of cancer cell membranes, forming transmembrane pores or channels.[1][3] This leads to increased membrane permeability, irreversible cytolysis, and subsequent cell death, often through apoptotic pathways.[1][5] This document provides an overview of the cytotoxic effects of this compound on various tumor cell lines and detailed protocols for assessing its efficacy.

Quantitative Data Summary: Cytotoxicity of Cecropins

The cytotoxic and anti-proliferative effects of this compound and its related peptide, Cecropin-B, have been quantified across various cancer cell lines using multiple assays. The data presented below is collated from several studies to provide a comparative overview.

Table 1: IC50 Values of Cecropins on Bladder Cancer Cell Lines

Peptide Cell Line Assay Type Average IC50 (µg/mL)
Cecropin A 486P, RT4, 647V, J82 WST-1 Viability 73.29 - 220.05
Cecropin B 486P, RT4, 647V, J82 WST-1 Viability 73.29 - 220.05
Cecropin A 486P, RT4, 647V, J82 LDH Release 295.6 (range 200.7 - 373.3)

| Cecropin B | 486P, RT4, 647V, J82 | LDH Release | 212.6 (range 181.1 - 240.4) |

Data sourced from studies on bladder cancer cells, demonstrating dose-dependent inhibition of cell viability and induction of cell lysis. Benign fibroblast cells were significantly less susceptible to the peptides.[3][6]

Table 2: Cytostatic Effects of Cecropins on Various Tumor Cell Lines

Peptide Cell Line Concentration (µM) Incubation Time Cytostasis (%) Assay
Cecropin A MDA-MB-231 (Breast Adenocarcinoma) 120 72h 32.9% MTT
Cecropin B MDA-MB-231 (Breast Adenocarcinoma) 120 72h 33.16% MTT
Cecropin A M14K (Human Mesothelioma) 120 72h ~6.6% (Apoptosis) Flow Cytometry
Cecropin B M14K (Human Mesothelioma) 120 72h ~6.9% (Apoptosis) Flow Cytometry
Cecropin A A549 (Alveolar Carcinoma) 50 48h ~15% MTT

| Cecropin B | A549 (Alveolar Carcinoma) | 50 | 48h | ~10% | MTT |

These results highlight that the cytotoxic effect is dependent on peptide concentration and the specific tumor cell line, with MDA-MB-231 cells being more sensitive than M14K cells.[1][2]

This compound Mechanism of Action

This compound induces cell death primarily through membrane disruption and the induction of apoptosis. The process is often rapid and can be independent of caspase activation, distinguishing it from classical apoptosis pathways.[7]

CecropinA_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm / Mitochondria This compound This compound MembraneBinding Selective Binding to Cancer Cell Membrane (e.g., PS exposure) This compound->MembraneBinding PoreFormation Transmembrane Pore Formation MembraneBinding->PoreFormation MembraneDisruption Membrane Disruption & Increased Permeability PoreFormation->MembraneDisruption Mito Mitochondrial Interaction PoreFormation->Mito Translocation Cytolysis Irreversible Cytolysis MembraneDisruption->Cytolysis ROS ROS Generation Mito->ROS DeltaPsi Dissipation of Δψm Mito->DeltaPsi Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis DeltaPsi->Apoptosis

Caption: Proposed mechanism of this compound induced tumor cell death.

Experimental Design and Workflow

A typical workflow for assessing the cytotoxic effects of this compound involves parallel assays to measure cell viability, membrane integrity, and the induction of apoptosis.

Experimental_Workflow cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis start Seed Tumor Cells in Microplates treatment Treat with this compound (Dose-Response & Time-Course) start->treatment MTT MTT Assay (Viability/Proliferation) treatment->MTT LDH LDH Release Assay (Cytotoxicity/Lysis) treatment->LDH FACS Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->FACS Analysis Calculate % Viability, % Cytotoxicity, % Apoptosis, and IC50 Values MTT->Analysis LDH->Analysis FACS->Analysis

Caption: General workflow for assaying this compound cytotoxicity.

Detailed Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[9][10]

Materials:

  • Tumor cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

  • Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01M HCl).[9][11]

  • Microplate reader (absorbance at 570 nm, reference wavelength ~630 nm).[10]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO₂).[11]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm within 1 hour.[10]

  • Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell lysis by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium from damaged cells.[12][13]

Materials:

  • Treated cell culture supernatants

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom sterile plates

  • Microplate reader (absorbance at ~490 nm, reference wavelength ~680 nm).[13][14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (final volume ~150-200 µL).

  • Prepare Controls: For each experiment, prepare triplicate wells for:

    • Background Control: Medium only.[15]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the end of incubation.[13][16]

  • Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 5 minutes.[15]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate.[15]

  • Add Reagent: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well containing supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][16]

  • Stop Reaction: Add 50 µL of stop solution to each well.[14]

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: After subtracting background values, calculate percent cytotoxicity as: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100%.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[18][19] PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[17]

Materials:

  • Treated cell suspension (1-5 x 10⁵ cells per sample).[18]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[17][20]

  • Cold 1X PBS.

  • Flow cytometer.

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include a negative control of untreated cells.

  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin.[18] Centrifuge all samples to pellet the cells.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[17]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of ~1 x 10⁶ cells/mL.[17][19]

  • Staining: To the 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18][20] Gently mix.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[17][19]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17][19]

  • Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cecropin-A Peptide Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Cecropin-A peptides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments, focusing on improving peptide stability and solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide is showing low solubility in aqueous buffers. What can I do?

A1: Low solubility of this compound peptides is a common issue, often due to aggregation. Here are several strategies to improve solubility:

  • pH Adjustment: this compound is a cationic peptide and its solubility is pH-dependent. Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer to be at least 2 units away from the pI can significantly increase solubility. For basic peptides like this compound, using a slightly acidic buffer (e.g., pH 4-6) is often effective.[1][2]

  • Use of Organic Solvents: For highly hydrophobic analogs, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) can be effective. The peptide solution can then be slowly diluted with your aqueous buffer.[3][4]

  • Solubilizing Agents: The addition of solubilizing excipients can be beneficial. Non-ionic surfactants such as Polysorbate 20 or 80 can help prevent aggregation.[1]

  • Fusion Tags during Recombinant Production: If you are producing this compound recombinantly, using a highly soluble fusion partner, such as a His-tag, can improve the solubility of the expressed peptide.[5]

Q2: I am observing a loss of my this compound peptide's antimicrobial activity over time. What could be the cause and how can I improve its stability?

A2: Loss of activity is typically due to proteolytic degradation or chemical instability. Here are some approaches to enhance the stability of your this compound peptide:

  • Amino Acid Substitutions: Replacing protease-sensitive amino acid residues can significantly increase stability. For instance, substituting methionine with valine can reduce susceptibility to oxidation and cleavage.[6] Replacing lysine (B10760008) residues with ornithine has also been shown to improve proteolytic stability.[7]

  • Peptide Cyclization: Introducing a disulfide bridge by incorporating cysteine residues at the N- and C-termini can create a cyclic peptide, which is often more resistant to exopeptidases.[7]

  • Terminal Modifications:

    • N-terminal Acetylation: This modification blocks the action of aminopeptidases.

    • C-terminal Amidation: This modification protects the peptide from carboxypeptidases.[8]

  • Incorporation of D-Amino Acids: Substituting L-amino acids with their D-isomers at specific positions can make the peptide less recognizable to proteases, thereby increasing its stability.[8]

  • Hybrid Peptide Design: Creating chimeric peptides by fusing this compound with other antimicrobial peptides, such as melittin (B549807) or LL-37, can result in analogs with improved stability and activity.[7][9][10]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its hydrodynamic size, which can protect it from proteolysis and renal clearance, thus improving its in vivo stability.[8]

  • Proper Storage: For long-term storage, lyophilized peptides should be stored at -20°C or colder.[4] Peptide solutions are generally less stable and should be prepared fresh or stored at -80°C for short periods.

Q3: My this compound peptide is aggregating upon reconstitution. How can I prevent this?

A3: Peptide aggregation can lead to loss of activity and solubility. Here are some troubleshooting steps:

  • Controlled Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation. Reconstitute the peptide by adding the solvent and gently swirling or vortexing. Sonication can also be used to aid dissolution.[3]

  • Use of Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidinium (B1211019) chloride or 8 M urea (B33335) can be used to dissolve the peptide. However, these will need to be removed before biological assays.

  • Formulation with Stabilizers: Including excipients like arginine or glycine (B1666218) in the formulation can act as aggregation inhibitors.[1]

  • Fusion with Self-Aggregating Proteins: During recombinant production, fusing this compound to a self-aggregating protein can lead to the formation of insoluble, inactive aggregates within the host cell, which can then be easily separated. The active peptide can subsequently be released by cleavage.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the improved properties of modified this compound peptides from various studies.

Table 1: Antimicrobial Activity of this compound Analogs

Peptide/AnalogTarget OrganismMIC (μM)Reference
Cecropin (B1577577) AE. coli~1[11]
CA(1-7)M(2-9)E. coli1.6[7]
CAM-W (four-tryptophan substitution)E. coli0.5[9]
Pep 3 (Cecropin A-derived)Phytophthora infestans2[12]
PapiliocinMulti-drug resistant E. coli1-2[13]

Table 2: Physicochemical Properties of Engineered this compound (Pep A)

PropertyNative Cecropin AEngineered Pep AReference
Solubility-0.930[14]
Net Positive Charge+6+7[14]
Toxicity PredictionToxicNon-toxic[14]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability Assessment

This protocol is used to assess the stability of this compound peptides by monitoring their degradation over time.

  • Objective: To quantify the amount of intact peptide remaining after incubation under specific conditions (e.g., in serum, at elevated temperatures).

  • Materials:

    • RP-HPLC system with a C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound peptide stock solution

    • Incubation buffer (e.g., phosphate-buffered saline, serum)

  • Procedure:

    • Prepare a solution of the this compound peptide in the desired incubation buffer at a known concentration.

    • Incubate the solution under the desired stress conditions (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Stop the degradation process by adding an equal volume of a quenching solution (e.g., 10% TFA) and centrifuging to precipitate larger proteins if in a complex matrix like serum.

    • Inject a known volume of the supernatant onto the RP-HPLC system.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 220 nm.

    • The peak corresponding to the intact peptide will decrease over time, and new peaks corresponding to degradation products may appear.

    • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the time zero sample.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a this compound peptide that inhibits the visible growth of a specific bacterium.

  • Objective: To assess the antimicrobial activity of the peptide.

  • Materials:

    • Target bacterial strain (e.g., E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • This compound peptide stock solution

    • Spectrophotometer

  • Procedure:

    • Grow an overnight culture of the target bacteria in MHB.

    • Dilute the overnight culture in fresh MHB to an optical density (OD600) of approximately 0.001 (corresponds to ~1 x 10^5 CFU/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the this compound peptide in MHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria only) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the OD600 of each well.

Visualizations

Experimental_Workflow_for_CecropinA_Stability_and_Activity_Assessment cluster_peptide_prep Peptide Preparation & Modification cluster_stability Stability Assessment cluster_solubility Solubility Assessment cluster_activity Activity Assessment start Start: this compound Peptide modification Peptide Modification (e.g., Substitution, Cyclization) start->modification reconstitution Reconstitution in Buffer modification->reconstitution incubation Incubation under Stress Conditions reconstitution->incubation solubility_test Solubility Test in Various Buffers/pH reconstitution->solubility_test mic_assay MIC Assay reconstitution->mic_assay hplc RP-HPLC Analysis incubation->hplc data_stability Determine Degradation Rate hplc->data_stability end End: Characterized Peptide data_stability->end spectrophotometry Spectrophotometry (OD280) solubility_test->spectrophotometry data_solubility Determine Max Concentration spectrophotometry->data_solubility data_solubility->end data_activity Determine MIC Value mic_assay->data_activity data_activity->end

Caption: Workflow for this compound stability and activity assessment.

CecropinA_Modification_Strategies cluster_stability To Improve Stability cluster_solubility To Improve Solubility cluster_both To Improve Both cecropin_a Native this compound aa_sub Amino Acid Substitution (e.g., Met -> Val) cecropin_a->aa_sub cyclization Cyclization (Disulfide Bridge) cecropin_a->cyclization d_amino D-Amino Acid Substitution cecropin_a->d_amino terminal_mod N/C-Terminal Modifications cecropin_a->terminal_mod ph_adjust pH Optimization cecropin_a->ph_adjust fusion_protein Fusion Protein Expression (e.g., His-tag) cecropin_a->fusion_protein excipients Formulation with Excipients (e.g., Surfactants) cecropin_a->excipients hybrid Hybrid Peptides (e.g., CAM, CA-LL37) cecropin_a->hybrid pegylation PEGylation cecropin_a->pegylation

Caption: Strategies to improve this compound stability and solubility.

References

Technical Support Center: Overcoming Challenges in High-Yield Recombinant Cecropin-A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of high-yield recombinant Cecropin-A.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in producing high-yield recombinant this compound?

The primary challenges in producing recombinant this compound at high yields include its potential toxicity to the host organism, susceptibility to degradation by proteases, and the tendency to form insoluble inclusion bodies.[1][2] Efficient purification of this small peptide can also be a significant hurdle.[1]

Q2: Which expression system is best for this compound production?

Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and low cost.[1][3] However, other systems like Pichia pastoris have also been utilized to secrete this compound, which can simplify downstream purification.[4] The choice of expression system often depends on the specific experimental goals and available resources.

Q3: How can the toxicity of this compound to the host cells be minimized?

A common strategy to mitigate the antimicrobial toxicity of this compound is to express it as a fusion protein.[1][5] Fusion partners like SUMO (Small Ubiquitin-like Modifier), Thioredoxin (Trx), or self-aggregating proteins can mask the peptide's toxicity during expression.[4][5][6]

Q4: What is the purpose of using a fusion tag for this compound expression?

Fusion tags serve multiple purposes. They can:

  • Reduce toxicity: As mentioned, they can neutralize the antimicrobial activity of this compound within the host cell.[5][7]

  • Enhance solubility: Some tags, like Maltose-Binding Protein (MBP) or SUMO, can improve the solubility of the recombinant protein.[5]

  • Facilitate purification: Affinity tags, such as the polyhistidine-tag (His-tag), allow for efficient purification using affinity chromatography.[4][5]

  • Promote inclusion body formation: In some strategies, fusion partners are used to intentionally induce the formation of inclusion bodies, which can protect the peptide from proteolysis.[4][8]

Q5: What are inclusion bodies and are they always a problem?

Inclusion bodies are dense, insoluble aggregates of misfolded proteins that can form within the host cell during high-level recombinant protein expression.[9][10] While often considered a challenge, expressing this compound in the form of inclusion bodies can be a deliberate strategy to protect it from degradation by host proteases.[4][8] The main drawback is the need for additional steps to solubilize and refold the protein to its active form.[11]

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant this compound
Possible Cause Troubleshooting Strategy
Codon Bias The codon usage of the this compound gene may not be optimal for the E. coli expression host, leading to inefficient translation.[5] Solution: Synthesize a codon-optimized gene sequence that matches the codon usage of the host.[12][13]
Promoter Weakness The promoter in the expression vector may not be strong enough for high-level expression. Solution: Use a vector with a strong, inducible promoter like the T7 promoter.[5]
Inefficient Induction The concentration of the inducer (e.g., IPTG) or the induction conditions (temperature, duration) may be suboptimal. Solution: Perform a systematic optimization of inducer concentration and post-induction time and temperature.[4]
Plasmid Instability The expression plasmid may be unstable, leading to its loss from the cell population. Solution: Ensure consistent antibiotic selection pressure throughout cultivation. Consider re-transforming the plasmid into fresh competent cells.[14]
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
Possible Cause Troubleshooting Strategy
High Expression Rate Rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[15][16] Solution: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein expression.[4][5][17]
Hydrophobic Nature of the Peptide The inherent properties of this compound can promote aggregation. Solution: Express this compound with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or SUMO.[5]
Suboptimal Culture Conditions Factors like pH and media composition can influence protein solubility.[15] Solution: Optimize the pH of the culture medium and consider using a less rich medium like M9 minimal medium.[17]
Problem 3: Low Yield of Purified this compound
Possible Cause Troubleshooting Strategy
Proteolytic Degradation This compound is susceptible to degradation by host cell proteases.[1][18] Solution: Expressing the peptide as a fusion protein that forms inclusion bodies can protect it from proteolysis.[4] Alternatively, use protease-deficient host strains.
Inefficient Fusion Tag Cleavage The chemical or enzymatic cleavage of the fusion tag may be incomplete.[1] Solution: Optimize the cleavage reaction conditions (e.g., enzyme concentration, temperature, pH, and incubation time).[5] Ensure the cleavage site is accessible; sometimes adding a linker (e.g., a short glycine-rich sequence) between the tag and the peptide can improve cleavage efficiency.[7]
Losses During Purification The purification protocol may not be optimized, leading to product loss at various steps. Solution: Carefully optimize each step of the purification process, including the choice of chromatography resin and elution conditions.[19]
Problem 4: Purified this compound Lacks Antimicrobial Activity
Possible Cause Troubleshooting Strategy
Improper Folding If recovered from inclusion bodies, the refolding process may have been inefficient, resulting in a non-functional peptide. Solution: Systematically screen different refolding buffers and conditions (e.g., pH, additives like arginine or glycerol) to find the optimal conditions for proper folding.
C-terminal Amidation The C-terminus of many natural Cecropins is amidated, which can be crucial for their activity. E. coli does not perform this post-translational modification. Solution: While challenging to achieve in E. coli, consider alternative expression systems like insect cells that can perform amidation, or investigate if the non-amidated form is sufficiently active for the intended application.[8]
Degradation After Purification The purified peptide may be unstable and degrade over time. Solution: Store the purified peptide in an appropriate buffer at a low temperature (e.g., -80°C). Consider adding protease inhibitors if degradation is suspected. Modifications to the peptide sequence, such as substituting L-amino acids with D-enantiomers, have been shown to increase stability against proteolysis.[18]

Quantitative Data Summary

Table 1: Comparison of Different this compound Production Strategies

Expression SystemFusion PartnerPurification MethodPurityFinal Yield (µg/mg wet cell weight)Reference
AT-HIS systemHis-tag, Mxe GyrA inteinNickel Ion Affinity Chromatography92.1%0.41[4]
CF systemHis-tagAffinity Chromatography90.4%0.93[4]
SA-ELK16 systemELK16, Mxe GyrA inteinCentrifugation and Acetic Acid Treatment~99.8%6.2[4]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound in E. coli
  • Transformation: Transform the expression vector containing the codon-optimized His-tagged this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. To optimize for soluble expression, consider reducing the temperature to 16-25°C and inducing for 12-24 hours.[4]

  • Cell Harvest: Harvest the cells by centrifugation at 7,500 x g for 15 minutes at 4°C.[4]

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.[5]

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[1]

    • Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[5]

  • Fusion Tag Cleavage (if applicable): If a cleavage site is present, incubate the purified fusion protein with the appropriate protease (e.g., TEV protease, Factor Xa) according to the manufacturer's instructions.

  • Final Purification: Remove the cleaved tag and the protease using a second round of affinity chromatography or other methods like size-exclusion or reversed-phase chromatography.

Visualizations

experimental_workflow cluster_expression Expression Phase cluster_purification Purification Phase cluster_output Final Product transformation Transformation into E. coli culture Cell Culture & Growth transformation->culture Inoculation induction Induction of Expression culture->induction OD600 reached harvest Cell Harvesting induction->harvest Post-induction lysis Cell Lysis harvest->lysis chromatography1 Affinity Chromatography lysis->chromatography1 Clarified Lysate cleavage Fusion Tag Cleavage chromatography1->cleavage Eluted Fusion Protein chromatography2 Final Purification cleavage->chromatography2 peptide High-Purity this compound chromatography2->peptide

Caption: A generalized workflow for recombinant this compound production.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies low_yield Low Yield of Recombinant this compound toxicity Host Cell Toxicity low_yield->toxicity degradation Proteolytic Degradation low_yield->degradation inclusion_bodies Inclusion Body Formation low_yield->inclusion_bodies low_expression Low Expression Levels low_yield->low_expression fusion_tags Use Fusion Tags (e.g., SUMO, ELK16) toxicity->fusion_tags degradation->fusion_tags optimize_expression Optimize Expression (Temp, Inducer) inclusion_bodies->optimize_expression refolding Solubilization & Refolding inclusion_bodies->refolding low_expression->optimize_expression codon_optimization Codon Optimization low_expression->codon_optimization

Caption: Troubleshooting logic for low this compound yield.

References

Optimizing Cecropin-A antimicrobial assay conditions for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cecropin-A antimicrobial assays for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring antimicrobial peptide (AMP) originally isolated from the cecropia moth, Hyalophora cecropia. It is a key component of the insect's innate immune system. The primary mechanism of action of this compound involves the disruption of bacterial cell membranes.[1][2] As a cationic peptide, it interacts with the negatively charged components of bacterial membranes, leading to pore formation, increased membrane permeability, and ultimately, cell death.[1][3]

Q2: Which bacterial strains are typically used as quality controls for this compound assays?

Standard quality control strains recommended for antimicrobial susceptibility testing include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923.[4] Using these strains helps ensure the reliability and reproducibility of the assay by providing a benchmark for comparison.

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

  • Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[5][6]

  • Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in the death of 99.9% of the initial bacterial inoculum.[5]

Q4: What are some key factors that can affect the stability and activity of this compound in an assay?

Several factors can influence the stability and activity of this compound, including:

  • pH and Temperature: Extreme pH values and high temperatures can affect the peptide's structure and function.[7]

  • Proteases: this compound, being a peptide, is susceptible to degradation by proteases that may be present in the assay environment.[7]

  • Media Composition: Components in the growth media, such as certain ions, can interfere with the activity of this compound.[8] Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly recommended medium.[6][9]

  • Binding to Plastics: Antimicrobial peptides can sometimes adhere to the surface of plastic labware, reducing the effective concentration in the assay.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • 96-well microtiter plates

  • Test bacterial strain(s)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35-37°C)[6]

  • Microplate reader (optional)

Procedure:

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or dilute acetic acid) to ensure complete dissolution.[6]

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB across a 96-well plate. Typically, 100 µL of the peptide solution is added to the first well, and then serially diluted.[9]

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.[6]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.[9] The final volume in each well will be 200 µL.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).[6]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[6]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[5]

Minimum Bactericidal Concentration (MBC) Assay

Procedure:

  • Following MIC Determination:

    • From the wells of the MIC assay that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No antimicrobial activity observed - Inactive this compound (degradation, improper storage).- High inoculum density.- Bacterial resistance.- Verify the source and storage conditions of this compound.- Ensure the inoculum is standardized to 0.5 McFarland.[8]- Use a known susceptible control strain to validate the assay.
High variability between replicates - Pipetting errors.- Inhomogeneous mixing of this compound or inoculum.- Well-to-well contamination.- Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing at each dilution step.- Maintain aseptic technique throughout the procedure.[8]
Inconsistent MIC values across experiments - Variation in inoculum preparation.- Differences in incubation time or temperature.- Lot-to-lot variation of media or this compound.- Strictly adhere to a standardized protocol for inoculum preparation.- Maintain consistent incubation conditions (time, temperature, CO₂ if required).[10]- Use the same lot of materials for a set of comparative experiments.
"Skipped wells" (growth in a well with a higher concentration than a well with no growth) - Pipetting error.- Contamination of a single well.[8]- Precipitation of this compound at higher concentrations.- Review pipetting technique and ensure accurate dispensing.- Visually inspect wells for any precipitate. Ensure this compound is fully dissolved.[8]
"Trailing endpoint" (reduced but visible growth over a range of concentrations) - High inoculum density.- Interference from media components.- The specific nature of the bacterial strain.- Standardize the inoculum concentration carefully.- Use the recommended cation-adjusted Mueller-Hinton Broth.- Consider reading the MIC at an earlier time point (e.g., 18 hours instead of 24).
Atypical growth patterns (clumps, film) - The natural growth characteristic of the microorganism.- Incomplete dissolution of this compound.- For organisms with unusual growth, consider alternative endpoints like measuring metabolic activity with a viability dye.- Ensure this compound is completely solubilized before use.[8]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial strains as reported in the literature. These values can vary depending on the specific experimental conditions.

Bacterial Strain Gram Stain Typical MIC Range (µg/mL) Reference
Escherichia coliGram-Negative0.25 - 4.0[1][11]
Pseudomonas aeruginosaGram-Negative1.0 - 8.0[11]
Salmonella typhimuriumGram-Negative0.5 - 5.0[9]
Staphylococcus aureusGram-Positive4.0 - 32.0[2][11]
Bacillus subtilisGram-Positive2.0 - 16.0[9]
Micrococcus luteusGram-Positive1.0 - 8.0[11]

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay (Optional) prep_peptide Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_peptide->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (37°C, 16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc Proceed if MBC is required incubate_mbc Incubate Agar Plates (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with >=99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC assays of this compound.

Troubleshooting_Logic start Inconsistent MIC Results check_controls Are controls (growth/sterility) valid? start->check_controls check_replicates High variability between replicates? check_controls->check_replicates Yes solution_contamination Review Aseptic Technique Check for Contamination check_controls->solution_contamination No check_pattern Observe trailing endpoints or skipped wells? check_replicates->check_pattern No solution_pipetting Review Pipetting Technique Calibrate Pipettes check_replicates->solution_pipetting Yes solution_inoculum Verify Inoculum Standardization check_pattern->solution_inoculum Yes, trailing solution_peptide Check this compound Solubility & Stability check_pattern->solution_peptide Yes, skipped wells end Consistent Results check_pattern->end No solution_contamination->start solution_pipetting->start solution_inoculum->start solution_peptide->start

Caption: Troubleshooting decision tree for inconsistent MIC results.

References

Navigating Cecropin-A: A Technical Guide to Reducing Mammalian Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to mitigate the cytotoxic effects of Cecropin-A on mammalian cells. This compound, a potent antimicrobial peptide, holds therapeutic promise, but its clinical application is often hindered by its toxicity to host cells. This guide offers insights into strategies to enhance its selectivity and safety profile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound analog shows high hemolytic activity. What are the key structural features I should consider modifying?

High hemolytic activity is a common challenge. Key structural determinants to investigate include:

  • Hydrophobicity: An increase in the overall hydrophobicity of the peptide often correlates with increased hemolytic activity. Consider substituting hydrophobic residues with less hydrophobic or charged amino acids, particularly on the non-polar face of the α-helix.[1][2]

  • α-helicity: A high degree of α-helicity is often linked to greater hemolytic potential. The stability of the helical structure can be modulated to reduce cytotoxicity.

  • Hinge Region Flexibility: The central hinge region (often containing Gly-Ile-Gly) is crucial for activity. Deleting or replacing this sequence can significantly reduce both antitumor and hemolytic activity. Introducing proline or specific dipeptides (Gly-Ile or Gly-Pro) in the hinge can decrease hemolysis while retaining desired antimicrobial or anticancer effects.[1]

  • C-terminal Modifications: The C-terminus of this compound is critical for its broad-spectrum activity. Modifications in this region can impact its interaction with different cell types.

Q2: I'm observing inconsistent results in my MTT/WST-1 cytotoxicity assays. What are some potential causes and solutions?

Inconsistent results in cell viability assays can be frustrating. Here are some common culprits and troubleshooting tips:

  • Peptide Aggregation: this compound and its analogs can self-aggregate, especially at higher concentrations, leading to variable effective concentrations.

    • Solution: Prepare fresh peptide solutions for each experiment. Consider using a low-binding microplate and vortexing the peptide solution thoroughly before adding it to the cells.

  • Serum Interference: Components in fetal bovine serum (FBS) can bind to the peptide, reducing its effective concentration, or proteases in the serum can degrade the peptide.

    • Solution: Conduct experiments in serum-free or low-serum media for the duration of the peptide treatment. If serum is necessary, include a control to assess the impact of serum on peptide activity.

  • Assay Interference: The colored formazan (B1609692) product in MTT assays can sometimes be affected by the peptide itself or by colored compounds in your peptide preparation.

    • Solution: Run a control with the peptide in cell-free media to check for any direct reaction with the MTT reagent.

Q3: My LDH release assay shows low cytotoxicity, but the cells appear morphologically unhealthy. How should I interpret this?

This discrepancy can occur because the LDH assay only measures membrane rupture (necrosis). This compound can induce other forms of cell death, such as apoptosis, which may not result in immediate and significant LDH release.[3]

  • Interpretation: The cells may be undergoing apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, without immediate loss of membrane integrity.

  • Next Steps: To confirm apoptosis, consider using assays that detect apoptotic markers, such as:

    • Annexin V/Propidium Iodide (PI) staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

    • Caspase activity assays: To measure the activity of key apoptotic enzymes like caspase-3.[3]

    • TUNEL assay: To detect DNA fragmentation.

Q4: How can I improve the therapeutic index of my this compound analog?

Improving the therapeutic index involves increasing the peptide's activity against target cells (e.g., cancer cells or bacteria) while decreasing its toxicity to host cells.

  • Hybrid Peptides: Creating hybrid peptides by combining the N-terminal sequence of this compound with a segment from another peptide, such as magainin 2, has been shown to yield potent antimicrobial and antitumor activity with significantly reduced hemolytic activity.[1][4]

  • Amino Acid Substitutions: Strategic amino acid substitutions can enhance selectivity. For example, increasing the positive charge at the N-terminus can improve interaction with negatively charged cancer cell membranes over the more neutral membranes of normal cells.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as zeolitic imidazolate framework-8 (ZIF-8), can protect the peptide from degradation, control its release, and potentially target it to specific tissues, thereby reducing systemic cytotoxicity.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data on the cytotoxicity of this compound and its analogs against various cell lines.

Table 1: IC50 Values of this compound and Analogs on Mammalian Cell Lines

Peptide/AnalogCell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
Cecropin (B1577577) ABladder Cancer (average of 4 lines)Cancer220.05-[7]
Cecropin BBladder Cancer (average of 4 lines)Cancer139.91-[7]
Cecropin ABenign Fibroblasts (ZF07, 3T6)Non-cancerous> Determined Value-[7]
Cecropin BBenign Fibroblasts (ZF07, 3T6)Non-cancerous> Determined Value-[7]
CA(1-8)MA(1-12) analogsSmall Cell Lung CancerCancer-2 - 4
Cecropin AMDA-MB-231Breast Adenocarcinoma-Significant cytostasis at 120 & 60 µM[8][9]
Cecropin BMDA-MB-231Breast Adenocarcinoma-Significant cytostasis at 120 & 60 µM[8][9]
Cecropin AM14KHuman Mesothelioma-Significant cytostasis at 120 & 60 µM[9]
Cecropin BM14KHuman Mesothelioma-Significant cytostasis at 120 & 60 µM[9]
ABP-dHC-Cecropin ALeukemia (3 lines)CancerConcentration-dependent cytotoxicity-
ABP-dHC-Cecropin A-K(24)Leukemia (3 lines)CancerHigher cytotoxicity than parent peptide-
ABP-dHC-Cecropin A & analogNon-cancerous (2 lines)Non-cancerousNot cytotoxic-

Table 2: Hemolytic Activity of this compound and Analogs

Peptide/AnalogRed Blood Cell SourceHemolytic ActivityReference
L-CA-MAHumanLess hemolytic[1]
CA-MA hybrids with modified hingeHumanSignificantly decreased[1]
CA-MA with increased hydrophobicityHumanSignificantly increased[1]
CA-MAHuman20- to 40-fold less than CA-ME[4]
ABP-dHC-Cecropin A & analogHumanLower hemolytic effect

Key Experimental Protocols

Below are detailed methodologies for commonly used assays to evaluate this compound cytotoxicity.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium and incubate overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound or its analogs in serum-free or low-serum medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for 10-15 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs).

  • RBC Preparation: Obtain fresh whole blood with an anticoagulant. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the RBCs. Aspirate the supernatant and wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilutions: Prepare serial dilutions of this compound or its analogs in PBS.

  • Incubation: In a 96-well plate, add 50 µL of the RBC suspension to 50 µL of each peptide dilution. Include a negative control (RBCs in PBS only for 0% hemolysis) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 405 nm or 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs of sample - Abs of negative control) / (Abs of positive control - Abs of negative control)] x 100

Visualizing Mechanisms and Strategies

The following diagrams illustrate key concepts related to this compound's mechanism of action and strategies to mitigate its cytotoxicity.

CecropinA_Cytotoxicity_Pathway CecropinA This compound MammalianCell Mammalian Cell Membrane CecropinA->MammalianCell Interaction PoreFormation Pore Formation / Membrane Disruption MammalianCell->PoreFormation ROS_Generation ROS Generation MammalianCell->ROS_Generation Necrosis Necrosis PoreFormation->Necrosis LDH_Release LDH Release Necrosis->LDH_Release Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Caspase-Independent Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: this compound induced cytotoxicity pathways in mammalian cells.

Strategies_to_Reduce_Cytotoxicity cluster_strategies Strategies cluster_details Examples HighCytotoxicity High Mammalian Cell Cytotoxicity of this compound PeptideModification Peptide Modification HighCytotoxicity->PeptideModification HybridPeptides Hybrid Peptide Design HighCytotoxicity->HybridPeptides DeliverySystems Drug Delivery Systems HighCytotoxicity->DeliverySystems Goal Reduced Cytotoxicity & Improved Therapeutic Index PeptideModification->Goal AA_Sub Amino Acid Substitution PeptideModification->AA_Sub Hinge_Mod Hinge Region Modification PeptideModification->Hinge_Mod HybridPeptides->Goal CA_Magainin Cecropin A- Magainin 2 HybridPeptides->CA_Magainin DeliverySystems->Goal Nanoparticles Nanoparticle Encapsulation DeliverySystems->Nanoparticles Peptide_Modification_Logic cluster_properties Physicochemical Properties cluster_effects Biological Effects Modification Peptide Modification Hydrophobicity Hydrophobicity Modification->Hydrophobicity Decrease Helicity α-Helicity Modification->Helicity Modulate Charge Net Positive Charge Modification->Charge Increase Hemolysis Hemolytic Activity Hydrophobicity->Hemolysis Decreases Helicity->Hemolysis Modulates Antimicrobial Antimicrobial Activity Charge->Antimicrobial Increases Anticancer Anticancer Activity Charge->Anticancer Increases

References

Technical Support Center: Synthetic Cecropin-A Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of synthetic Cecropin-A peptides, with a primary focus on preventing aggregation.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the aggregation of synthetic this compound peptides in a question-and-answer format.

Question 1: My lyophilized synthetic this compound peptide will not dissolve properly and forms a visible precipitate. What should I do?

Answer:

Incomplete dissolution and precipitation are common indicators of peptide aggregation. This compound, being an amphipathic peptide, has a tendency to aggregate under suboptimal conditions. The following steps can be taken to troubleshoot this issue:

Initial Reconstitution Protocol:

A general protocol for reconstituting lyophilized this compound is as follows:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Centrifugation: Briefly centrifuge the vial to ensure all peptide powder is at the bottom.

  • Solvent Addition: Based on the peptide's properties, select an appropriate solvent. For the highly cationic this compound, sterile, distilled water or a slightly acidic solution is a good starting point.

  • Gentle Agitation: Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can promote aggregation.

If precipitation persists, consult the following table for recommended solvent adjustments.

Data Presentation: Recommended Solvents for Initial Reconstitution of this compound

Solvent ConditionRecommendationRationale
Primary Choice Sterile, deionized waterThis compound is generally soluble in aqueous solutions at low ionic strength.[1]
For Basic Peptides 0.1% Acetic Acid in sterile waterThe acidic pH helps to protonate acidic residues, increasing overall positive charge and electrostatic repulsion between peptide molecules, thus hindering aggregation. A 2.5% acetic acid solution has been successfully used for recombinant this compound.
Alternative Acidic Buffer Aqueous solution at pH 4.1Studies have shown that this compound remains monomeric and does not aggregate at concentrations up to 400 µM at this pH.[2]
Neutral Buffer Option 10 mM Tris, pH 7.0This buffer has been used in experiments with synthetic this compound without reported aggregation issues.[3]

Experimental Protocols: Detailed Reconstitution Protocol

  • Objective: To prepare a clear, aggregate-free stock solution of synthetic this compound.

  • Materials:

    • Lyophilized synthetic this compound

    • Sterile, deionized water or 0.1% acetic acid in sterile water

    • Vortex mixer

    • Benchtop centrifuge

  • Procedure:

    • Remove the vial of lyophilized this compound from storage and allow it to equilibrate to room temperature for 10-15 minutes.

    • Centrifuge the vial at low speed (e.g., 1000 x g) for 1 minute to pellet the powder.

    • Carefully open the vial and add the desired volume of sterile water or 0.1% acetic acid to achieve the target concentration.

    • Recap the vial and gently vortex for 30-60 seconds.

    • Visually inspect the solution for any visible particulates. If the solution is not clear, proceed to the troubleshooting steps in Question 2.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mandatory Visualization: Reconstitution Workflow

G cluster_prep Preparation cluster_recon Reconstitution Lyophilized Peptide Lyophilized Peptide Equilibrate to RT Equilibrate to RT Lyophilized Peptide->Equilibrate to RT Centrifuge Centrifuge Equilibrate to RT->Centrifuge Add Solvent Add Solvent Centrifuge->Add Solvent Gentle Agitation Gentle Agitation Add Solvent->Gentle Agitation Visual Inspection Visual Inspection Gentle Agitation->Visual Inspection Clear Solution Clear Solution Visual Inspection->Clear Solution Success Precipitate Precipitate Visual Inspection->Precipitate Failure Aliquot & Store Aliquot & Store Clear Solution->Aliquot & Store Troubleshoot (Q2) Troubleshoot (Q2) Precipitate->Troubleshoot (Q2) G cluster_factors Environmental Factors cluster_prevention Prevention Strategies This compound Monomer This compound Monomer This compound Aggregate This compound Aggregate This compound Monomer->this compound Aggregate Aggregation This compound Aggregate->this compound Monomer Solubilization High Concentration High Concentration High Concentration->this compound Aggregate pH near pI pH near pI pH near pI->this compound Aggregate High Ionic Strength High Ionic Strength High Ionic Strength->this compound Aggregate Organic Solvents (e.g., 5-10% HFP) Organic Solvents (e.g., 5-10% HFP) Organic Solvents (e.g., 5-10% HFP)->this compound Aggregate Low Concentration Low Concentration Low Concentration->this compound Monomer pH away from pI pH away from pI pH away from pI->this compound Monomer Low Ionic Strength Low Ionic Strength Low Ionic Strength->this compound Monomer Additives (e.g., Detergents) Additives (e.g., Detergents) Additives (e.g., Detergents)->this compound Monomer G Start Start Peptide Form? Peptide Form? Start->Peptide Form? Lyophilized Lyophilized Peptide Form?->Lyophilized Lyophilized In Solution In Solution Peptide Form?->In Solution In Solution Storage Duration? Storage Duration? Long-term Long-term Storage Duration?->Long-term > 1 week Short-term Short-term Storage Duration?->Short-term < 1 week Store at -20°C/-80°C in Desiccator Store at -20°C/-80°C in Desiccator Lyophilized->Store at -20°C/-80°C in Desiccator In Solution->Storage Duration? Aliquot & Store at -80°C Aliquot & Store at -80°C Long-term->Aliquot & Store at -80°C Store at 2-8°C Store at 2-8°C Short-term->Store at 2-8°C

References

Technical Support Center: Maximizing Cecropin-A Expression in Bacterial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the recombinant expression of Cecropin-A in bacterial hosts. The information is tailored for researchers, scientists, and drug development professionals to help optimize peptide yield and purity.

Troubleshooting Guide

This section offers step-by-step solutions to specific problems that may arise during your this compound expression experiments.

Issue 1: Low or No Expression of this compound

Possible Causes and Solutions:

  • Toxicity of this compound to the Host: this compound is an antimicrobial peptide and can be toxic to the bacterial host, leading to cell death or growth inhibition upon expression.[1][2]

    • Solution 1: Utilize a Fusion Protein System: Expressing this compound as a fusion protein can neutralize its toxicity and protect it from proteolytic degradation.[1][3] Commonly used fusion partners include:

      • Thioredoxin (Trx): Known to enhance the solubility of its fusion partner.[4][5]

      • Small Ubiquitin-like Modifier (SUMO): Can improve protein expression and solubility.[6]

      • Glutathione S-transferase (GST): A versatile tag that aids in both expression and purification.[5][7]

      • Self-aggregating peptides (e.g., ELK16): Can lead to the formation of inclusion bodies, which sequesters the toxic peptide and can simplify initial purification steps.[8]

    • Solution 2: Tightly Regulate Basal Expression: Use a tightly controlled promoter system (e.g., pBAD) to minimize leaky expression before induction. For T7-based systems in BL21(DE3) strains, consider using strains like BL21(DE3)pLysS, which co-expresses T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity.[9]

  • Codon Bias: The codon usage of the this compound gene may not be optimal for the E. coli translational machinery.

    • Solution: Codon Optimization: Synthesize the this compound gene with codons optimized for high expression in E. coli.[10] This can enhance translational efficiency and improve yield.

  • Inefficient Transcription or Translation:

    • Solution 1: Choose a Strong Promoter: Utilize a strong, inducible promoter such as T7, tac, or araBAD to drive high-level transcription of the this compound gene.[11][12]

    • Solution 2: Optimize Ribosome Binding Site (RBS): Ensure a strong RBS is present upstream of the start codon to facilitate efficient translation initiation.

Troubleshooting Workflow for Low/No Expression:

low_expression_workflow start Low or No this compound Expression Detected check_toxicity Is the peptide toxic to the host? start->check_toxicity use_fusion Implement a Fusion Protein System (e.g., Trx, SUMO, GST, ELK16) check_toxicity->use_fusion Yes check_codon Is the gene codon-optimized? check_toxicity->check_codon No tighten_promoter Use a Tightly Regulated Promoter (e.g., pBAD or pLysS strains) use_fusion->tighten_promoter tighten_promoter->check_codon optimize_codon Perform Codon Optimization for E. coli check_codon->optimize_codon No check_promoter Is a strong promoter being used? check_codon->check_promoter Yes optimize_codon->check_promoter change_promoter Switch to a Stronger Promoter (e.g., T7, tac) check_promoter->change_promoter No end Re-evaluate Expression check_promoter->end Yes change_promoter->end

Caption: Troubleshooting workflow for low this compound expression.

Issue 2: this compound is Expressed in an Insoluble Form (Inclusion Bodies)

Possible Causes and Solutions:

  • High Expression Rate: Rapid, high-level expression can overwhelm the cellular folding machinery, leading to protein aggregation.

    • Solution 1: Lower Induction Temperature: Reduce the induction temperature to 16-25°C.[8][13] This slows down protein synthesis, allowing more time for proper folding.

    • Solution 2: Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG to 0.05-0.1 mM).[8][14]

    • Solution 3: Shorter Induction Time: Decrease the duration of the induction period.[15]

  • Suboptimal Host Strain: The host strain may not provide the optimal environment for soluble expression.

    • Solution: Use a Specialized Host Strain: For proteins with disulfide bonds, consider using strains like SHuffle® or Origami™ that have an oxidizing cytoplasm to promote correct bond formation.[5][16]

  • Fusion Partner Properties: Some fusion partners are designed to promote the formation of inclusion bodies.

    • Solution: Refolding Protocol: If using a fusion partner like ELK16 that intentionally forms inclusion bodies, a subsequent refolding step is necessary after purification.

Experimental Workflow for Optimizing Soluble Expression:

soluble_expression_workflow start This compound in Inclusion Bodies optimize_induction Optimize Induction Conditions start->optimize_induction change_host Change Host Strain (e.g., SHuffle®, Origami™ for disulfide bonds) start->change_host lower_temp Lower Temperature (16-25°C) optimize_induction->lower_temp lower_inducer Reduce Inducer (e.g., IPTG 0.05-0.1 mM) optimize_induction->lower_inducer shorter_time Shorten Induction Time optimize_induction->shorter_time check_solubility Analyze Soluble vs. Insoluble Fractions lower_temp->check_solubility lower_inducer->check_solubility shorter_time->check_solubility change_host->check_solubility soluble Proceed to Purification check_solubility->soluble Improved insoluble Consider Refolding or a Different Fusion Tag check_solubility->insoluble No Improvement

Caption: Workflow for optimizing soluble this compound expression.

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is best for this compound expression?

A1: The BL21(DE3) strain and its derivatives are the most commonly used for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which minimizes protein degradation.[11][16]

  • For potentially toxic proteins like this compound: Strains such as C41(DE3) or Lemo21(DE3) can be beneficial as they allow for more controlled expression, reducing host cell toxicity.[16]

  • For eukaryotic proteins or those with rare codons: Rosetta™ strains, which contain extra tRNAs for rare codons, can improve expression.[16]

  • For proteins with disulfide bonds: SHuffle® or Origami™ strains are engineered to facilitate proper disulfide bond formation in the cytoplasm.[5][16]

Q2: What are the optimal induction conditions for this compound expression?

A2: Optimal induction conditions can vary depending on the expression vector and host strain. However, a general starting point is to induce mid-log phase cultures (OD600 of 0.6-0.8) with IPTG.[3][8]

  • Temperature: Lower temperatures (16-25°C) often favor soluble protein expression, while higher temperatures (30-37°C) can lead to higher overall yield but may result in inclusion body formation.[8][13]

  • IPTG Concentration: A range of 0.1 mM to 1 mM is commonly tested, with lower concentrations sometimes improving solubility.[8][14]

  • Induction Time: This can range from a few hours (3-5 hours) to overnight (12-16 hours), particularly at lower temperatures.[15][17]

Q3: How can I purify this compound after expression?

A3: Purification strategies depend on the expression method:

  • Fusion Proteins with Affinity Tags (e.g., His-tag, GST-tag): These can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[4] The fusion tag is then typically removed by enzymatic cleavage (e.g., with enterokinase or TEV protease), followed by a final purification step like reverse-phase HPLC to obtain the pure peptide.[4]

  • Inclusion Bodies: If this compound is expressed in inclusion bodies, the cells are first lysed, and the insoluble fraction is collected. The inclusion bodies are then solubilized using denaturants (e.g., urea (B33335) or guanidine-HCl) and the protein is refolded by gradually removing the denaturant.

  • Intein-mediated Self-cleavage: This system allows for the release of the target peptide by changing conditions such as pH or temperature, simplifying the purification process.[3]

Quantitative Data Summary

Table 1: Comparison of this compound Expression Yields with Different Strategies

Expression StrategyHost StrainYieldReference
His-tag fusionE. coli BL21(DE3)0.41 µg/mg wet cell weight[8]
Cell-free system-0.93 µg/mg wet cell weight[8]
ELK16 fusion (self-aggregating)E. coli BL21(DE3)6.2 µg/mg wet cell weight[8]
Thioredoxin fusionE. coli11.2 mg/L of culture[4]
SUMO fusion (secreted)Bacillus subtilis30.6 mg/L of culture[6][18]
Cationic ELP fusionE. coli BL21(DE3)1.2 mg from 100 mL culture[19]

Key Experimental Protocols

Protocol 1: General Protocol for this compound Expression as a Fusion Protein in E. coli
  • Transformation: Transform the expression plasmid containing the this compound fusion construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[3][8]

  • Induction: Cool the culture to the desired induction temperature (e.g., 25°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM).[8]

  • Expression: Continue to incubate with shaking for the desired time (e.g., 4-16 hours) at the chosen temperature (e.g., 16-37°C).[8]

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[3] Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of His-tagged this compound Fusion Protein
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.[3]

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble fusion protein.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged fusion protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Enzymatic Cleavage: Dialyze the eluted protein against a suitable buffer for the chosen protease (e.g., enterokinase) and add the protease to cleave off the His-tag.

  • Final Purification: Purify the released this compound from the cleaved tag and the protease using reverse-phase HPLC.[4][20]

References

Technical Support Center: Enhancing the Therapeutic Index of Cecropin-A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the therapeutic index of Cecropin-A analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound analog shows high antimicrobial/antitumor activity but also high hemolysis. How can I improve its selectivity?

A1: High hemolytic activity is a common challenge. To improve selectivity, consider the following strategies:

  • Modify the Hinge Region: The flexibility of the hinge region between the N-terminal and C-terminal helices is crucial for activity and selectivity. Inserting residues like Proline (Pro), Glycine-Isoleucine (Gly-Ile), or Glycine-Proline (Gly-Pro) in this region can maintain antibacterial and antitumor activity while significantly reducing hemolytic activity[1].

  • Adjust Hydrophobicity: While hydrophobicity is important for antimicrobial action, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, causing hemolysis. Avoid substitutions with highly hydrophobic amino acids like Tryptophan (Trp) or Phenylalanine (Phe) at certain positions if high hemolytic activity is observed[1].

  • Optimize Net Positive Charge: The net positive charge of this compound-like peptides is a more critical factor for antibacterial activity than helicity or hydrophobicity[2][3]. Modulating the charge by substituting neutral or acidic amino acids with basic ones (e.g., Lysine, Arginine) can enhance bacterial membrane interaction without a proportional increase in hemolysis.

Q2: I'm observing low stability and rapid degradation of my peptide analog in serum. What can I do to address this?

A2: Peptides are susceptible to enzymatic degradation by proteases found in serum[4][5]. To enhance stability:

  • Incorporate Non-Canonical Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-natural amino acids can render the peptide resistant to protease cleavage[6].

  • Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can improve stability by restricting its conformation and making it less accessible to proteases[6].

  • Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) and the C-terminus (e.g., with an amide group) can protect against exopeptidases.

  • Formulation with Protease Inhibitors: For in vivo studies, co-administration with protease inhibitors can improve the therapeutic efficacy of the peptide[7].

Q3: My peptide analog is showing poor solubility and aggregation during synthesis and purification. How can I troubleshoot this?

A3: Poor solubility and aggregation are often caused by high hydrophobicity or the formation of secondary structures[8].

  • Segmented Synthesis: For long or complex peptides, synthesizing shorter fragments and then ligating them can be more effective[8].

  • Incorporate Solubilizing Tags: Adding a temporary solubilizing tag, such as a polyethylene (B3416737) glycol (PEG) chain, can improve solubility during synthesis and can be cleaved off later[8].

  • Optimize Synthesis and Purification Conditions: Adjusting the solvents, pH, and temperature during solid-phase peptide synthesis (SPPS) and HPLC purification can help minimize aggregation[8].

  • Sequence Modification: Strategically replacing some hydrophobic residues with more hydrophilic ones, without compromising activity, can improve solubility.

Q4: The antibacterial/antitumor potency of my designed analog is lower than expected. What factors should I investigate?

A4: Several factors contribute to the potency of this compound analogs:

  • α-Helicity: The ability to form an amphipathic α-helix is critical for membrane interaction and disruption[9]. Ensure your analog design maintains or enhances this structural feature. Circular dichroism spectroscopy can be used to confirm the helical structure in a membrane-mimicking environment[10][11].

  • Net Positive Charge: As mentioned, a sufficient net positive charge is crucial for the initial electrostatic attraction to negatively charged bacterial or cancer cell membranes[2][3].

  • Hydrophobicity: An optimal balance of hydrophobicity is required. While necessary for membrane insertion, it should not be so high as to cause aggregation or non-specific binding[12].

  • Peptide-Lipid Interaction: The bactericidal action of cecropin-like peptides is attributed to the perturbation of the bacterial cell membrane[13]. Specific residues, like Tryptophan and Phenylalanine in the N-terminal helix, play important roles in this interaction[13].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogs from various studies.

Table 1: Antimicrobial and Hemolytic Activities of this compound Analogs

Peptide/AnalogTarget OrganismMIC (µM)Hemolytic Activity (% at 100 µM)Therapeutic Index (HC10/GM)Reference
Cecropin (B1577577) AE. coli0.9 - 1.7Low-[14]
Cecropin BE. coli ATCC 25922Comparable to Cecropin DH< 2.9%-[15]
Cecropin DHE. coli ATCC 25922Comparable to Cecropin B2.9%-[15]
CA-FOVarious Bacteria2 - 8-Higher than parent[16]
CA-TPVarious Bacteria2 - 8-Higher than parent[16]
BP100Gram-negative/positive bacteria-LowHigh[17]
BP5, BP6, BP8, BP11, BP13Gram-negative/positive bacteria1.5-5.5 fold lower than BP100LowImproved vs BP100[17]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency. HC10: Minimal concentration that induces 10% hemolysis. GM: Geometric mean of MIC values.

Table 2: Cytotoxicity of Cecropins Against Cancer Cell Lines

PeptideCell LineIC50 (µg/ml)AssayReference
Cecropin ABladder Cancer (486P, RT4, 647V, J82)Avg: 73.29BrdU[18]
Cecropin BBladder Cancer (486P, RT4, 647V, J82)Avg: 79.94BrdU[18]
Cecropin ABladder Cancer (486P, RT4, 647V, J82)-LDH[19]
Cecropin BBladder Cancer (486P, RT4, 647V, J82)Avg: 212.6LDH[19]
Cecropin AMDA-MB-231 (Breast Adenocarcinoma)> 120 µM (32.9% cytostasis at 120 µM)MTT[20]
Cecropin BMDA-MB-231 (Breast Adenocarcinoma)> 120 µM (33.16% cytostasis at 120 µM)MTT[20]
ABP-dHC-Cecropin ALeukemia CellsConcentration-dependent cytotoxicityMTT[10]
ABP-dHC-Cecropin A-K(24)Leukemia CellsHigher cytotoxicity than parentMTT[10]

IC50: The concentration of a drug that gives half-maximal response. BrdU: Bromodeoxyuridine proliferation assay. LDH: Lactate (B86563) dehydrogenase cytotoxicity assay. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide viability assay.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Preparation:

    • Dissolve the lyophilized this compound analog in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Prepare a series of two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.

  • Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide at which no visible growth of the bacterium is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 2: Hemolysis Assay

This protocol measures the lytic activity of the peptide against red blood cells (RBCs), an indicator of cytotoxicity towards mammalian cells.

  • RBC Preparation:

    • Obtain fresh human or sheep red blood cells.

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation:

    • Prepare serial dilutions of the this compound analog in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (or 540 nm) to quantify hemoglobin release.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Protocol 3: Cytotoxicity (LDH Release) Assay

This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[18][19]

  • Cell Culture:

    • Seed target cells (e.g., cancer cells or normal fibroblasts) in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.[19]

  • Peptide Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of the this compound analog.

    • Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 2% Triton X-100).[19]

    • Incubate for a specified period (e.g., 24 hours).[19]

  • LDH Measurement:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Transfer an aliquot of the supernatant to a new plate.

    • Add the LDH reaction mixture (commercially available kits) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength (typically 490 nm).

  • Calculation:

    • Calculate the percentage of specific LDH release using the formula: % Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100[19]

Visualizations

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Optimization start Analog Design (Charge, Hydrophobicity, Hinge Modification) synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization mic MIC Assay (Antibacterial Activity) characterization->mic hemolysis Hemolysis Assay (Cytotoxicity) characterization->hemolysis cytotoxicity Cancer Cell Cytotoxicity (LDH/MTT) characterization->cytotoxicity stability Serum Stability Assay characterization->stability ti Calculate Therapeutic Index mic->ti hemolysis->ti sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar stability->sar ti->sar optimization Lead Optimization sar->optimization optimization->start Iterative Redesign

Caption: Workflow for designing and evaluating this compound analogs.

Cecropin_Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_disruption Membrane Disruption cluster_lysis Cellular Consequences peptide Cationic this compound Analog (+ charge) binding Electrostatic Binding peptide->binding membrane Anionic Bacterial/Cancer Cell Membrane (- charge) membrane->binding insertion Hydrophobic Insertion binding->insertion pore Pore Formation/ Carpet Model insertion->pore permeabilization Membrane Permeabilization pore->permeabilization leakage Leakage of Ions & Metabolites permeabilization->leakage depolarization Membrane Depolarization permeabilization->depolarization lysis Cell Lysis & Death leakage->lysis depolarization->lysis

Caption: Mechanism of action for this compound analogs.

Troubleshooting_Logic cluster_solutions cluster_retest cluster_outcome start High Hemolytic Activity Observed? solution1 Modify Hinge Region (e.g., add Pro, Gly) start->solution1 Yes solution2 Reduce Hydrophobicity at Key Positions start->solution2 Yes solution3 Optimize Net Positive Charge start->solution3 Yes success Improved Therapeutic Index start->success No retest Re-synthesize and Re-evaluate Analog solution1->retest solution2->retest solution3->retest retest->success fail No Improvement retest->fail fail->start Iterate Design

Caption: Troubleshooting logic for high hemolytic activity.

References

Technical Support Center: Cecropin-A Fusion Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cecropin-A fusion proteins. Our aim is to help you overcome common challenges in expression and purification to improve your final yield and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Expression-Related Issues

???+ question "Question: I am observing very low or no expression of my this compound fusion protein. What are the possible causes and solutions?" Answer: Low or no expression of this compound fusion protein can be attributed to several factors, ranging from the toxicity of this compound to suboptimal expression conditions.

???+ question "Question: My this compound fusion protein is expressed as insoluble inclusion bodies. How can I improve its solubility?" Answer: Inclusion body formation is a common hurdle when overexpressing recombinant proteins in E. coli.[1][2] Here are several strategies to enhance the solubility of your this compound fusion protein:

Purification-Related Issues

???+ question "Question: The cleavage of the fusion tag from my this compound is inefficient. How can I improve the cleavage reaction?" Answer: Inefficient cleavage of the fusion tag can be a significant bottleneck in obtaining pure, active this compound. The problem can lie with the protease, the cleavage site, or the fusion protein itself.

???+ question "Question: My His-tagged this compound fusion protein is not binding to the Ni-NTA column. What should I do?" Answer: Failure to bind to an IMAC (Immobilized Metal Affinity Chromatography) column is a common issue with His-tagged proteins.

Frequently Asked Questions (FAQs)

General Concepts

???+ question "Question: Why is it necessary to express this compound as a fusion protein in E. coli?" Answer: Expressing this compound as a fusion protein in E. coli is a widely adopted strategy for several key reasons:

  • Masking Toxicity: this compound is a potent antimicrobial peptide that can be toxic to the E. coli host cells used for its production. Fusing it to a larger protein partner helps to neutralize this toxicity.[3][4][5][6]
  • Preventing Proteolytic Degradation: Small peptides like this compound are often susceptible to degradation by host cell proteases. The fusion partner can protect the peptide from proteolysis, increasing the overall yield.[3][4][5][6]
  • Enhancing Expression and Solubility: Some fusion partners, such as Trx and GST, are known to improve the expression levels and solubility of the target protein.[7]
  • Facilitating Purification: Affinity tags (e.g., His-tag, GST-tag, MBP-tag) are often incorporated into the fusion protein to allow for simple and efficient one-step affinity purification.[8][9]

???+ question "Question: What are the most common fusion partners for this compound expression?" Answer: Several fusion partners have been successfully used for the expression of this compound and other antimicrobial peptides. The choice of fusion partner often depends on the desired outcome (e.g., soluble expression vs. inclusion body formation) and the downstream purification strategy.

Experimental Design

???+ question "Question: Should I aim for soluble expression or inclusion bodies?" Answer: Both strategies have their advantages and disadvantages, and the best approach depends on your specific goals and resources.

???+ question "Question: How can I remove the fusion tag after purification?" Answer: Removing the fusion tag is a critical step to obtain native this compound. The method of removal depends on the design of the fusion construct.

Data Presentation

Table 1: Comparison of Different Fusion Protein Strategies for this compound Production

Fusion SystemExpression HostPurification MethodCleavage MethodFinal Yield (per liter of culture)PurityReference
AT-HIS System (CeA–Mxe–His)E. coli BL21(DE3)Ni-NTA Affinity Chromatography (x2)Mxe GyrA Intein (DTT-induced)~0.41 µg/mg wet cell pellet92.1%[7]
SA-ELK16 System (CeA–Mxe–ELK16)E. coli BL21(DE3)Centrifugation & Acetic Acid TreatmentMxe GyrA Intein (DTT-induced)~6.20 µg/mg wet cell pellet99.8%[7]
SUMO Fusion (SUMO-3ABP-dHC-cecropin A)E. coli BL21(DE3)Not specifiedHydroxylamine hydrochloride~65 mg/L (soluble fraction)Not specified[10]
CELP Fusion (CELP-CAD)E. coli BL21(DE3)Inverse Transition Cycling (ITC)Enterokinase12 mg/LHigh[11]
Intein-CBD Fusion E. coli ER2566Chitin Affinity ChromatographyIntein (Thiol-induced)2.5 mg/LNot specified[12]

Note: Yields can vary significantly based on specific experimental conditions, including culture volume and cell density.

Experimental Protocols

Protocol 1: Expression of His-tagged this compound Fusion Protein in E. coli

  • Transformation: Transform the expression plasmid (e.g., pET vector containing the His-tagged this compound fusion construct) into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (typically a 1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]

  • Induction: Cool the culture to the desired induction temperature (e.g., 25°C). Add IPTG to a final concentration of 0.1-1.0 mM.[7]

  • Expression: Continue to incubate the culture with shaking for a specified period (e.g., 12 hours at 25°C).[7] The optimal time and temperature should be determined empirically.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or proceed directly to purification.

Protocol 2: Purification of His-tagged this compound Fusion Protein via Ni-NTA Chromatography

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lyse the cells using a high-pressure homogenizer or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Column Equilibration: Equilibrate a Ni-NTA resin column with lysis buffer.

  • Binding: Load the clarified supernatant onto the equilibrated column.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[6]

  • Elution: Elute the bound His-tagged fusion protein with elution buffer containing a higher concentration of imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 400 mM imidazole, pH 8.0).[6] Collect fractions and analyze by SDS-PAGE.

Protocol 3: Intein-Mediated Cleavage of a this compound Fusion Protein

This protocol is a general guideline based on the Mxe GyrA intein system and should be optimized for your specific construct.[7]

  • Buffer Exchange: If the purified fusion protein is in an elution buffer containing imidazole, exchange it into a cleavage buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5) using dialysis or a desalting column.

  • Induce Cleavage: Add DTT to the protein solution to a final concentration of 40-80 mM.[7]

  • Incubation: Incubate the reaction under optimized conditions. For example, incubate at 4°C for 12 hours.[7] The optimal time and temperature may vary.

  • Analysis: Monitor the cleavage reaction by taking time points and analyzing the samples by SDS-PAGE. Look for the disappearance of the fusion protein band and the appearance of the cleaved tag and this compound bands.

  • Separation: After cleavage, the released this compound needs to be separated from the intein tag. If the tag has an affinity handle (like a His-tag), this can be achieved by passing the cleavage reaction mixture through the corresponding affinity column again (a subtractive chromatography step).

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification & Cleavage transformation Transformation into E. coli culture Culture Growth (OD600 0.6-0.8) transformation->culture induction Induction (IPTG) culture->induction harvest Cell Harvesting (Centrifugation) induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification (Centrifugation) lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom cleavage Fusion Tag Cleavage (e.g., Protease, Intein) affinity_chrom->cleavage final_purification Final Purification (e.g., RP-HPLC) cleavage->final_purification analysis Analysis (SDS-PAGE, Activity Assay) final_purification->analysis

Caption: General workflow for recombinant this compound production.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Expression toxicity Peptide Toxicity start->toxicity codon_bias Codon Bias start->codon_bias induction_issues Suboptimal Induction start->induction_issues change_fusion Use Masking Fusion Tag (e.g., SUMO, GST) toxicity->change_fusion optimize_gene Codon Optimize Gene codon_bias->optimize_gene optimize_conditions Optimize Temp, Time, [IPTG] induction_issues->optimize_conditions

Caption: Troubleshooting logic for low protein expression issues.

fusion_strategies cluster_soluble Soluble Expression Strategy cluster_ib Inclusion Body Strategy cecropin_a This compound Gene soluble_tag Fusion Partner (e.g., GST, Trx, SUMO) cecropin_a->soluble_tag ib_tag Fusion Partner (e.g., ELK16) cecropin_a->ib_tag soluble_expression Soluble Fusion Protein soluble_tag->soluble_expression soluble_purification Affinity Purification soluble_expression->soluble_purification cleavage Protease Cleavage soluble_purification->cleavage final_product Pure this compound cleavage->final_product ib_expression Inclusion Bodies ib_tag->ib_expression ib_purification Centrifugation ib_expression->ib_purification refolding Solubilization & Refolding ib_purification->refolding refolding->final_product

References

Optimizing cleavage of fusion tags from recombinant Cecropin-A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the cleavage of fusion tags from recombinant Cecropin-A.

Frequently Asked Questions (FAQs)

Q1: Why is this compound typically expressed as a fusion protein?

A1: Expressing this compound as a fusion protein addresses several challenges. As a potent antimicrobial peptide (AMP), this compound can be toxic to the host expression system, such as E. coli.[1][2] A fusion partner can neutralize this toxicity, often by sequestering the AMP in a non-toxic form or location.[3] Furthermore, fusion tags can significantly enhance the expression levels, solubility, and stability of the relatively small this compound peptide, and they provide a reliable handle for affinity purification.[4][5]

Q2: What are the most common fusion tags and corresponding proteases used for this compound production?

A2: Common strategies involve a combination of a solubility-enhancing tag and an affinity tag.[4] Popular choices include:

  • Glutathione (B108866) S-transferase (GST): A 26 kDa protein that enhances solubility and allows for affinity purification on glutathione resin. It is often cleaved by PreScission Protease or Factor Xa.[6]

  • Maltose-Binding Protein (MBP): A 41 kDa protein known to significantly improve the solubility of its fusion partner. It can be purified on amylose (B160209) resin and is commonly removed using TEV protease or Factor Xa.[4]

  • Small Ubiquitin-like Modifier (SUMO): A ~12 kDa tag that acts as both a solubility enhancer and a chaperone. A key advantage is its cleavage by SUMO protease, which recognizes the tertiary structure of the SUMO tag, leading to highly specific cleavage with no residual amino acids on the target protein.[3][4]

  • Thioredoxin (Trx): A small (12 kDa) protein that can enhance solubility and facilitate correct disulfide bond formation.[4]

  • Self-cleaving Inteins: These protein domains can be induced to self-excise, releasing the target protein without the need for an external protease. Cleavage is typically triggered by a change in pH, temperature, or the addition of a thiol reagent like DTT.[1][7][8]

  • Polyhistidine (His-tag): A small peptide tag (6-10 histidines) used for purification via immobilized metal affinity chromatography (IMAC).[5][9] While it doesn't typically enhance solubility, it is often combined with larger solubility tags.[4]

Q3: What is the difference between on-column and in-solution cleavage, and which is better?

A3:

  • In-solution cleavage involves eluting the entire fusion protein from the affinity column first and then adding the protease to the solution. This method requires an additional chromatography step to remove the cleaved tag, the protease (which is often tagged itself), and any uncleaved fusion protein.[10]

  • On-column cleavage involves adding the protease directly to the affinity resin where the fusion protein is bound. The protease cleaves the tag, releasing only the target protein (this compound) into the elution buffer. The tag, protease, and uncleaved protein remain bound to the column.

On-column cleavage is often advantageous as it can yield a higher purity product in fewer steps. However, its efficiency can be limited if the cleavage site is not easily accessible while the fusion protein is bound to the resin.[11] A pilot experiment is recommended to determine the best strategy for your specific construct.

Troubleshooting Guide

Problem 1: Incomplete or No Cleavage

Q: My protease is not cleaving the fusion tag from this compound efficiently. What should I do?

A: Incomplete cleavage is a common issue that can stem from several factors. Follow these troubleshooting steps:

  • Verify the Cleavage Site Sequence: Ensure the DNA sequence of your construct is correct and that the protease recognition site has not been inadvertently altered during cloning. Also, confirm that the residue immediately following the cleavage site is not proline, as this can inhibit cleavage by some proteases like Enterokinase.

  • Check for Steric Hindrance: The cleavage site may be buried within the folded structure of the fusion protein, making it inaccessible to the protease.[11]

    • Solution: Try adding mild denaturants to the cleavage buffer to gently unfold the protein and expose the site. See the table below for protease compatibility with common additives. A linker sequence (e.g., three glycines) between the tag and Cecropin-B has been shown to improve cleavage efficiency.[3]

  • Optimize Reaction Conditions: Protease activity is highly dependent on buffer composition.

    • Solution: Perform a series of small-scale pilot experiments to optimize the enzyme-to-substrate ratio, temperature, incubation time, pH, and salt concentration.[10] Start with the manufacturer's recommended conditions and adjust from there. For example, TEV protease activity is inhibited by NaCl concentrations above 200 mM, while Factor Xa may require specific cofactors like Ca²⁺.

  • Confirm Protease Activity: The protease itself may be inactive due to improper storage or the presence of inhibitors.

    • Solution: Test the protease on a control substrate if available. Avoid protease inhibitors like PMSF in your buffers.[10] Use a fresh batch of enzyme if you suspect degradation.

Table 1: Protease Compatibility with Buffer Additives
ProteaseCompatible DenaturantsInhibitors
TEV Protease Up to 2 M Urea[12]Thiol alkylating agents[13]
Enterokinase Up to 3 M Urea, 1% Triton X-100[14]Reducing agents, >250 mM NaCl, >50 mM Imidazole (B134444), SDS[13]
Factor Xa Up to 0.1 M Urea, ~0.5% SDS (may improve cleavage)Reducing agents, chelating agents (EDTA)[13]
Thrombin Up to 0.1 M Urea[13]Reducing agents[13]
SUMO Protease Up to 2 M Urea, up to 0.5 M NaCl[13]N/A

Problem 2: Non-Specific Cleavage

Q: I'm seeing multiple bands on my SDS-PAGE gel, suggesting my this compound is being degraded. How can I prevent this?

A: This indicates either contamination with other proteases or non-specific activity of your primary cleavage enzyme.

  • Check for Secondary Cleavage Sites: Scan the amino acid sequence of your fusion protein for sequences that resemble the recognition site of your protease. If a secondary site exists, you may need to re-engineer your construct or switch to a more specific protease like TEV.[15]

  • Minimize Protease Concentration: Using excessive amounts of protease can lead to cleavage at secondary, less specific sites.[10]

    • Solution: Titrate the amount of protease in your reaction to find the lowest concentration that still provides efficient cleavage within a reasonable timeframe.

  • Reduce Incubation Time and Temperature: Extended reaction times increase the likelihood of non-specific cuts.

    • Solution: Run a time-course experiment (e.g., collecting samples at 1, 3, 6, and 24 hours) to determine the optimal incubation period.[14] Performing the reaction at a lower temperature (e.g., 4°C overnight) can significantly reduce non-specific proteolysis.[10]

Problem 3: Protein Aggregation or Precipitation During/After Cleavage

Q: My this compound precipitates out of solution after the fusion tag is removed. What's happening?

A: The fusion tag was likely keeping your this compound soluble. Once removed, the inherent properties of this compound may cause it to aggregate, especially at the high concentrations used during purification.[16]

  • Optimize Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability.

    • Solution: Try performing the cleavage in a range of different buffers and pH values. For fusion proteins sensitive to acidic conditions, a buffer system with a higher pH might prevent aggregation.[17]

  • Perform Cleavage at Lower Protein Concentration: High protein concentrations can promote aggregation.

    • Solution: Dilute the fusion protein before cleavage. However, be aware that some proteases, like Enterokinase, work more efficiently at higher substrate concentrations, so a balance must be found.[11]

  • Include Solubility-Enhancing Additives: Certain excipients can help keep the cleaved protein in solution.

    • Solution: Experiment with adding agents like L-arginine, glycerol, or non-detergent sulfobetaines to the cleavage buffer.

Experimental Protocols & Data

Table 2: Optimal Cleavage Conditions for Common Proteases
ParameterTEV ProteaseEnterokinase (EK)Factor XaIntein (DTT-induced)
Recognition Site ENLYFQ↓(G/S)[13]DDDDK↓[13]IEGR↓ or IDGR↓N/A
Enzyme:Substrate Ratio (w/w) 1:5 to 1:100[18][12]1:20 to 1:2001:20 to 1:100N/A
Temperature 4-30°C (4°C recommended to reduce non-specific cleavage)[19]25-37°C20-25°C4-25°C[7]
Incubation Time 2-24 hours[12][19]1-24 hours[14]2-24 hours3-14 hours[7]
Optimal pH 7.5 - 8.5[13]7.0 - 8.0[14]7.5 - 8.0~8.5[7]
Recommended Buffer 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.020 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.450 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 7.520 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 40 mM DTT, pH 8.5[7]
Protocol 1: On-Column Cleavage of a His-tagged Fusion Protein

This protocol assumes the fusion protein has a His-tag and is bound to a Ni-NTA affinity column.

  • Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CVs) of Cleavage Buffer (e.g., for TEV protease: 50 mM Tris-HCl, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).

  • Protein Binding: Load the clarified cell lysate containing the His-tagged this compound fusion protein onto the column.

  • Washing: Wash the column with 10-20 CVs of Wash Buffer (Cleavage Buffer + 20 mM Imidazole) to remove unbound proteins.

  • Protease Addition: Dilute the required amount of tagged protease (e.g., His-tagged TEV) in 1-2 CVs of fresh, cold Cleavage Buffer. Pass this solution over the column slowly, allowing it to displace the buffer.

  • Incubation: Stop the column flow and incubate at the desired temperature (e.g., 4°C overnight or room temperature for 2-4 hours). To maximize cleavage, you can gently rock the column or use a closed-loop setup to recirculate the protease solution.

  • Elution: Collect the flow-through, which contains the cleaved, tag-free this compound. Elute with an additional 2-3 CVs of Cleavage Buffer to ensure all cleaved product is recovered.

  • Stripping (Regeneration): Elute the remaining bound proteins (uncleaved fusion protein, cleaved tag, and His-tagged protease) with a high-concentration imidazole buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 400 mM Imidazole, pH 8.0).[2]

Visualizations

Experimental Workflow

G cluster_0 Upstream Processing cluster_1 Downstream Processing Expression Fusion Protein Expression in E. coli Lysis Cell Lysis & Clarification Expression->Lysis Capture Affinity Chromatography (Capture) Lysis->Capture Cleavage Fusion Tag Cleavage Capture->Cleavage On-Column or In-Solution Polish1 Removal of Tag/Protease (2nd Affinity or IEX) Cleavage->Polish1 In-Solution Polish2 Final Polishing (Size Exclusion) Polish1->Polish2 Final Pure this compound Polish2->Final

Caption: General workflow for recombinant this compound production.

Troubleshooting Logic for Incomplete Cleavage

G cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Cleavage Observed Cause1 Inactive Protease Problem->Cause1 Cause2 Suboptimal Conditions (pH, Temp, Time, Buffer) Problem->Cause2 Cause3 Steric Hindrance of Cleavage Site Problem->Cause3 Cause4 Incorrect Sequence or Inhibitory Residue (e.g., Proline) Problem->Cause4 Sol1 Use Fresh Protease Test on Control Substrate Cause1->Sol1 Sol2 Perform Optimization Matrix (Titrate variables) Cause2->Sol2 Sol3 Add Mild Denaturant (Urea) Redesign with Longer Linker Cause3->Sol3 Sol4 Sequence-verify Construct Mutate Inhibitory Residue Cause4->Sol4

Caption: Decision tree for troubleshooting incomplete cleavage.

Comparison of Cleavage Strategies

G cluster_on On-Column Cleavage cluster_in In-Solution Cleavage Start Purified Fusion Protein On1 Bind Fusion Protein to Resin Start->On1 In1 Elute Fusion Protein Start->In1 On2 Add Protease to Column On1->On2 On3 Incubate On2->On3 On4 Elute Tag-Free this compound On3->On4 On_Pro Pro: Fewer Steps, Higher Purity On4->On_Pro On_Con Con: May be Inefficient due to Steric Hindrance On4->On_Con In2 Add Protease to Eluate In1->In2 In3 Incubate In2->In3 In4 2nd Chromatography Step (to remove tag/protease) In3->In4 In_Pro Pro: Cleavage Site is More Accessible In4->In_Pro In_Con Con: Requires Additional Purification Step In4->In_Con

Caption: Comparison of on-column versus in-solution cleavage methods.

References

Validation & Comparative

A Comparative Analysis of Cecropin-A and Melittin: Antimicrobial Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial activities of two potent peptides, Cecropin-A and Melittin (B549807), reveals distinct profiles in their efficacy against pathogenic bacteria and their effects on host cells. This guide provides a comparative analysis of their antimicrobial spectrum, potency, and mechanisms of action, supported by experimental data to inform researchers and drug development professionals.

This compound, originally isolated from the cecropia moth (Hyalophora cecropia), and Melittin, the principal component of honeybee venom, are two of the most extensively studied antimicrobial peptides (AMPs).[1][2] Both exhibit broad-spectrum activity against a range of pathogens, but critical differences in their lytic capabilities and cellular selectivity present distinct opportunities and challenges for their therapeutic development.

Antimicrobial Spectrum and Potency

The antimicrobial efficacy of this compound and Melittin has been evaluated against a variety of Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

This compound generally demonstrates potent activity against Gram-negative bacteria, and to a lesser extent, against Gram-positive bacteria.[3][4] In contrast, Melittin exhibits strong, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, often with lower MIC values compared to this compound against Gram-positive strains.[5][6] However, this potent activity is coupled with significant toxicity towards mammalian cells.[7][8]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Melittin against various bacteria
MicroorganismTypeThis compound MIC (µg/mL)Melittin MIC (µg/mL)
Escherichia coliGram-negative~1[9]4 - 64[6][10]
Pseudomonas aeruginosaGram-negativePotent activity reported[11]4 - 64[6]
Acinetobacter baumanniiGram-negative0.5 - 32[12][13]0.5 - 32[12][13]
Staphylococcus aureusGram-positiveLess potent than against Gram-negative[4]2 - 8[5]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive-6.4[10]
Enterococcus faecalisGram-positive-2 - 8[5]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Mechanisms of Antimicrobial Action

Both this compound and Melittin exert their antimicrobial effects primarily by disrupting the bacterial cell membrane, leading to cell lysis and death.[14][15] However, the precise models of their membrane interaction differ.

This compound is thought to form pores or ion channels in the bacterial membrane.[14][16] Its amphipathic α-helical structure allows it to insert into the lipid bilayer, disrupting the membrane's integrity and causing leakage of cellular contents.[15][16] This mechanism is often described by the "carpet" model, where the peptides accumulate on the membrane surface before inserting.[14]

Melittin , on the other hand, is known for its potent, detergent-like effect on membranes.[17] It can form toroidal pores, where the peptides and lipid head groups curve together to line the channel, leading to rapid membrane permeabilization and cell lysis.[17][18]

Antimicrobial_Mechanisms cluster_cecropin This compound Mechanism cluster_melittin Melittin Mechanism C1 Electrostatic Attraction C2 Binding to Bacterial Membrane C1->C2 C3 Peptide Accumulation ('Carpet' Model) C2->C3 C4 Pore Formation (Ion Channels) C3->C4 C5 Membrane Permeabilization C4->C5 C6 Cell Lysis C5->C6 M1 Electrostatic Attraction M2 Binding to Bacterial Membrane M1->M2 M3 Monomer Insertion M2->M3 M4 Toroidal Pore Formation M3->M4 M5 Rapid Membrane Disruption M4->M5 M6 Cell Lysis M5->M6

Figure 1: Proposed mechanisms of antimicrobial action for this compound and Melittin.

Cytotoxicity and Therapeutic Index

A critical factor in the therapeutic potential of any antimicrobial agent is its selectivity for microbial cells over host cells. This is often assessed by measuring hemolytic activity (the lysis of red blood cells) and cytotoxicity against other mammalian cell types.

This compound exhibits low cytotoxicity against mammalian cells, including erythrocytes and lymphocytes, even at high concentrations.[19][20] This selectivity is attributed to the differences in lipid composition between bacterial and mammalian cell membranes.

Melittin , in stark contrast, is highly cytotoxic to mammalian cells and demonstrates potent hemolytic activity.[7][8][17] Its non-specific lytic nature poses a significant hurdle for its systemic therapeutic use.[8][17]

Table 2: Hemolytic Activity and Cytotoxicity
PeptideHemolytic Activity (HC50)Cytotoxicity (IC50)Cell Selectivity
This compound Low / Negligible[19][20]Low[16][19]High
Melittin High (HD50 ≈ 0.44 µg/mL)[21]High (IC50 ≈ 6.45 µg/mL on fibroblasts)[21]Low

HC50: The concentration of peptide causing 50% hemolysis. IC50: The concentration of peptide causing 50% inhibition of cell growth.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC values presented in this guide are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[21][22]

  • Preparation of Peptide Solutions: this compound and Melittin are dissolved in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare serial dilutions of this compound/Melittin in 96-well plate E1 Add bacterial inoculum to each well P1->E1 P2 Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) P2->E1 E2 Incubate at 37°C for 18-24 hours E1->E2 A1 Visually inspect wells for bacterial growth E2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Figure 2: A simplified workflow for the broth microdilution MIC assay.

Hemolytic Activity Assay

The hemolytic activity is determined by incubating the peptides with a suspension of red blood cells (RBCs).

  • Preparation of RBCs: Freshly obtained red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 2% v/v).

  • Incubation: The peptide solutions at various concentrations are incubated with the RBC suspension at 37°C for a specified time (e.g., 1 hour).

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS).

Conclusion

This compound and Melittin are both potent antimicrobial peptides with distinct characteristics. This compound's high selectivity for bacterial cells and low toxicity to mammalian cells make it a promising candidate for therapeutic development, particularly against Gram-negative pathogens.[3][19] While Melittin's broad-spectrum and potent antimicrobial activity is noteworthy, its high cytotoxicity remains a major obstacle for systemic applications.[8] Current research is exploring strategies to mitigate Melittin's toxicity, such as its incorporation into nanoparticles or the development of less toxic synthetic analogs, to harness its antimicrobial power.[8][23] The comparative data presented here underscores the importance of a thorough evaluation of both efficacy and safety in the pursuit of novel antimicrobial therapies.

References

Validating the Anticancer Mechanism of Cecropin-A on Leukemia Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer peptide Cecropin-A with standard chemotherapy agents and other antimicrobial peptides for the treatment of leukemia. The information presented is supported by experimental data to validate the therapeutic potential of this compound and to provide a basis for future research and development.

Executive Summary

This compound, a naturally occurring antimicrobial peptide, has demonstrated significant anticancer activity against various leukemia cell lines. Its primary mechanism of action involves the induction of a unique form of apoptosis that is independent of caspases and mediated by the generation of reactive oxygen species (ROS). This guide presents a comparative analysis of this compound's efficacy, details its mechanism of action, and provides comprehensive experimental protocols for its validation.

Performance Comparison: this compound vs. Alternatives

The cytotoxic effects of this compound have been evaluated against several leukemia cell lines and compared with standard chemotherapeutic agents, such as Cytarabine and Doxorubicin, and other antimicrobial peptides like Melittin and LL-37. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: Comparative IC50 Values (µM) of this compound and Other Agents on Leukemia Cell Lines (48h Incubation)

CompoundHL-60JurkatK562
This compound ~30 µM[1]Data not availableData not available
Cytarabine ~0.02 µM~0.09 µM>10 µM[2]
Doxorubicin Data not available~0.47 µM[3]~0.8 µg/mL (~1.4 µM)[4]
Melittin Data not availableData not availableData not available
LL-37 Data not availableData not availableData not available

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanism of Action: A Unique Apoptotic Pathway

This compound induces apoptosis in leukemia cells through a distinct signaling cascade that bypasses the traditional caspase-dependent pathway. This unique mechanism offers a potential advantage in overcoming resistance to conventional chemotherapies that rely on caspase activation.

Key Events in this compound Induced Apoptosis:
  • Membrane Permeabilization: this compound, a cationic peptide, preferentially interacts with the negatively charged phospholipids (B1166683) on the surface of cancer cells, leading to membrane permeabilization.[5][6][7]

  • ROS Generation: This interaction triggers a significant increase in intracellular Reactive Oxygen Species (ROS).[1][8][9]

  • Mitochondrial Dysfunction: The surge in ROS leads to the dissipation of the mitochondrial membrane potential.[1][8][10]

  • Caspase-Independent Apoptosis: This mitochondrial dysfunction initiates a caspase-independent apoptotic cascade, leading to DNA fragmentation and cell death.[1][11][12]

CecropinA_Pathway cluster_membrane Leukemia Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus CecropinA This compound Membrane Anionic Phospholipids CecropinA->Membrane Electrostatic Interaction Permeabilization Membrane Permeabilization Membrane->Permeabilization ROS ROS Generation Permeabilization->ROS Mito_dysfunction Mitochondrial Membrane Potential Dissipation ROS->Mito_dysfunction AIF_EndoG AIF / EndoG Release Mito_dysfunction->AIF_EndoG DNA_frag DNA Fragmentation AIF_EndoG->DNA_frag Apoptosis Caspase-Independent Apoptosis DNA_frag->Apoptosis

This compound induced caspase-independent apoptosis pathway.

Synergistic Potential with Chemotherapy

Studies have shown that this compound can act synergistically with standard chemotherapeutic agents like Cytarabine, potentially allowing for lower effective doses and reducing toxicity.[13][14] Further research is needed to quantify these synergistic effects across a broader range of leukemia cell types and to determine optimal combination ratios.

Experimental Protocols

To facilitate the validation and further investigation of this compound's anticancer properties, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

MTT_Workflow A Seed leukemia cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 48 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 490 nm F->G H Calculate cell viability and IC50 value G->H

Workflow for the MTT cell viability assay.

Materials:

  • Leukemia cell lines (e.g., HL-60, Jurkat, K562)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Prepare serial dilutions of this compound and other test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[15]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed leukemia cells and treat with the desired concentration of this compound for the specified time.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.[12][16][17][18]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.

Materials:

  • Leukemia cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Procedure:

  • Treat leukemia cells with this compound and lyse the cells using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions are typically between 1:200 and 1:1000.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Conclusion and Future Directions

This compound presents a promising alternative or adjunct to conventional leukemia therapies due to its potent and selective anticancer activity and its unique caspase-independent mechanism of action. Future research should focus on:

  • Conducting more extensive comparative studies of IC50 values under standardized conditions across a wider range of leukemia cell lines.

  • Further elucidating the detailed molecular pathway of this compound-induced apoptosis to identify potential biomarkers and therapeutic targets.

  • Performing in-depth quantitative analysis of the synergistic effects of this compound with various chemotherapeutic agents to optimize combination therapies.

  • Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of leukemia.

This guide provides a solid foundation for researchers to build upon in the exciting field of anticancer peptides, with the ultimate goal of developing more effective and less toxic treatments for leukemia.

References

Synergistic Alliance: Cecropin-A Enhances the Efficacy of Traditional Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A promising strategy in oncology is the combination of therapeutic agents to enhance anti-tumor effects and circumvent drug resistance. Emerging research highlights the potent synergy between Cecropin-A, a naturally occurring antimicrobial peptide, and conventional anticancer drugs. This combination presents a novel approach to cancer therapy, potentially leading to more effective treatment regimens with reduced side effects.

This compound, originally identified in the cecropia moth Hyalophora cecropia, has demonstrated selective toxicity towards cancer cells while leaving normal cells relatively unharmed.[1][2] Its primary mechanism of action involves the disruption of the cancer cell membrane. The negatively charged surface of cancer cells facilitates the binding of the cationic this compound, leading to membrane permeabilization and subsequent cell death.[3][4] When combined with traditional chemotherapeutic agents, this compound appears to create a "one-two punch," enhancing the uptake and efficacy of these drugs.

This guide provides a comparative analysis of the synergistic effects of this compound with traditional anticancer drugs, supported by available experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.

Quantitative Analysis of Synergistic Effects

Studies have demonstrated significant synergy between this compound and traditional chemotherapy drugs, particularly 5-fluorouracil (B62378) (5-FU) and cytarabine (B982) (Ara-C), in treating leukemia. The synergistic effect is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.

Table 1: Synergistic Effects of this compound with 5-Fluorouracil (5-FU) and Cytarabine (Ara-C) on Leukemia Cells

Cancer Cell LineDrug CombinationIC50 (Individual)IC50 (Combination)Combination Index (CI)Reference
CCRF-SB (human B-cell acute lymphoblastic leukemia)This compound + 5-FluorouracilData not availableData not availableSynergistic ("supra-additivity")[1][5]
CCRF-SB (human B-cell acute lymphoblastic leukemia)This compound + CytarabineData not availableData not availableSynergistic ("supra-additivity")[1][5]

Note: While the primary study by Hui et al. (2002) demonstrated synergy, specific IC50 and CI values were not provided in the available abstracts. The term "supra-additivity" was used to describe the synergistic effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of the synergistic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, the traditional anticancer drug, or a combination of both. Control wells receive medium with the vehicle used to dissolve the drugs.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of a drug that inhibits 50% of cell growth) is determined from the dose-response curves.

Combination Index (CI) Calculation

The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The Combination Index (CI) is calculated using software like CompuSyn.

  • CI < 1: Indicates synergism.

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with traditional anticancer drugs is believed to stem from its ability to disrupt the cancer cell membrane. This disruption can facilitate the entry of chemotherapeutic agents into the cell, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.

Synergistic_Mechanism CecropinA This compound Membrane Cell Membrane CecropinA->Membrane Binds to anionic surface ChemoDrug Traditional Anticancer Drug IncreasedUptake Increased Drug Uptake ChemoDrug->IncreasedUptake CancerCell Cancer Cell Pores Membrane Pores/ Permeabilization Membrane->Pores Induces Pores->IncreasedUptake DNA_Damage DNA Damage IncreasedUptake->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Synergistic action of this compound and anticancer drugs.

Furthermore, this compound itself can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[2][6] When combined with chemotherapeutic drugs that also induce apoptosis through different pathways (e.g., DNA damage), the pro-apoptotic signals can be amplified, leading to a more robust and efficient elimination of cancer cells.

Apoptosis_Pathway cluster_0 This compound Action cluster_1 Chemotherapy Action CecropinA This compound MembraneDisruption Membrane Disruption CecropinA->MembraneDisruption Mitochondria Mitochondrial Membrane Disruption MembraneDisruption->Mitochondria ROS ROS Generation Mitochondria->ROS Caspase Caspase Activation ROS->Caspase ChemoDrug Traditional Anticancer Drug DNA_Damage DNA Damage ChemoDrug->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Converging pathways to apoptosis.

Experimental Workflow

A typical workflow for evaluating the synergistic effects of this compound and a traditional anticancer drug is as follows:

Experimental_Workflow A 1. Cell Culture (e.g., CCRF-SB) B 2. Drug Preparation (this compound, 5-FU, Ara-C) A->B C 3. Cell Treatment (Single drugs and combinations) B->C D 4. Incubation (24-72 hours) C->D E 5. Cell Viability Assay (e.g., MTT) D->E F 6. Data Analysis (IC50 determination) E->F G 7. Synergy Quantification (Combination Index Calculation) F->G H 8. Mechanistic Studies (Apoptosis assays, Western blot) G->H

Caption: Workflow for synergy assessment.

Conclusion

The combination of this compound with traditional anticancer drugs represents a compelling area of cancer research. The available data, although preliminary in some aspects, strongly suggests a synergistic relationship that could lead to more effective and less toxic cancer treatments. The ability of this compound to selectively target cancer cells and enhance the efficacy of existing chemotherapies warrants further investigation, including more extensive in vitro studies with a broader range of cancer cell lines and in vivo animal models to validate these promising findings. The elucidation of the precise molecular mechanisms underlying this synergy will be crucial for the rational design of future combination therapies.

References

A Comparative Analysis of Natural versus Synthetic Cecropin-A Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cecropin-A, a potent antimicrobial peptide (AMP) originally isolated from the cecropia moth, Hyalophora cecropia, has garnered significant interest for its therapeutic potential. Its broad-spectrum activity against bacteria, cancer cells, and its immunomodulatory effects make it a promising candidate for novel drug development. With advancements in peptide synthesis and recombinant DNA technology, synthetic versions of this compound and its analogs are now widely available. This guide provides an objective comparison of the efficacy of naturally derived and synthetically produced this compound, supported by experimental data, to aid researchers in selecting the appropriate agent for their studies.

Comparative Efficacy: A Data-Driven Overview

The therapeutic efficacy of this compound is primarily evaluated based on its antimicrobial, anticancer, and immunomodulatory activities. While direct comparative studies between natural and an identical synthetic this compound are limited, research on synthetic analogs and recombinantly produced this compound provides valuable insights into their relative performance.

Antimicrobial Activity

Cecropins exert their antimicrobial effect primarily by permeabilizing bacterial cell membranes.[1] This action is effective against a range of Gram-positive and Gram-negative bacteria.[2] Synthetic analogs have often been designed to enhance this activity.

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Natural and Synthetic this compound Analogs against various bacteria.

PeptideOriginTarget OrganismMIC (µg/mL)Reference
Cecropin A Natural (Insect)E. coli0.9 - 2.5 µM[1]
P. aeruginosa-
S. aureus-
Papiliocin Synthetic AnalogE. coliSimilar to Cecropin A[3]
P. aeruginosaSlightly higher activity than Cecropin A[3]
S. aureusMuch higher activity than Cecropin A[3]
rKR12AGPWR6 Recombinant Cecropin-likeS. aureus ATCC 259232[4]
A. baumannii BCRC 14B01001[4]
E. coli ATCC259224[4]
P. aeruginosa ATCC 278534[4]
sKR12AGPWR6 Synthetic Cecropin-likeS. aureus ATCC 259232[4]
A. baumannii BCRC 14B01001[4]
E. coli ATCC25922-
P. aeruginosa ATCC 27853-
C18 Synthetic Cecropin-4 AnalogMethicillin-resistant S. aureus (MRSA)32[5]

Note: Direct comparison is challenging due to variations in experimental conditions and the use of analogs rather than identical sequences. µM to µg/mL conversion depends on the specific molecular weight of the peptide.

Anticancer Activity

Cecropins exhibit selective cytotoxicity against cancer cells, a characteristic attributed to differences in membrane composition between cancerous and healthy cells.[6][7] The primary mechanism is believed to be membrane disruption, leading to cell lysis.[8][9]

Table 2: Comparison of Anticancer Activity (IC50) of this compound and its Analogs.

PeptideCancer Cell LineIC50 (µg/mL)AssayReference
Cecropin A Bladder Cancer (486P, RT4, 647V, J82)185.39 - 251.47 (Viability)WST-1[8]
200.7 - 373.3 (Lysis)LDH[8]
Cecropin B Bladder Cancer (486P, RT4, 647V, J82)97.93 - 184.81 (Viability)WST-1[8]
181.1 - 240.4 (Lysis)LDH[8]
ABP-dHC-Cecropin A Leukemia (U937, THP-1, K562)Concentration-dependent cytotoxicity observedMTT[6]
ABP-dHC-Cecropin A-K(24) Leukemia (U937, THP-1, K562)Higher cytotoxicity than ABP-dHC-Cecropin AMTT[6]
Immunomodulatory Activity

This compound can modulate the host immune response, an effect that is crucial for its therapeutic potential beyond direct killing of pathogens or cancer cells. This includes altering the production of various cytokines.[10]

Table 3: Immunomodulatory Effects of this compound.

PeptideCell TypeStimulantEffect on Cytokine LevelsReference
Cecropin A Chicken primary hepatocyte co-culturePoly I:CDecreased pro-inflammatory IL-6, IL-8, and IFN-γ[10][11]
Decreased anti-inflammatory IL-10 and TGF-ß1[10][11]
BP100 Analogs Murine macrophages (RAW 264.7)LPSMore effective suppression of TNF-α and IL-6 compared to parent peptide[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of natural and synthetic this compound efficacy.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.

  • Bacterial Preparation: Culture bacteria in Mueller-Hinton (MH) broth to the mid-logarithmic phase. Dilute the bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[13][14]

  • Peptide Preparation: Prepare a stock solution of the this compound peptide. Perform two-fold serial dilutions of the peptide in MH broth in a 96-well microtiter plate.[13]

  • Incubation: Add the bacterial suspension to each well of the microtiter plate containing the diluted peptide. Include positive controls (bacteria without peptide) and negative controls (broth only). Incubate the plate at 37°C for 16-24 hours.[14][15]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[14]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 105 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Peptide Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[12]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of peptide that causes 50% inhibition of cell growth, can then be determined.

Immunomodulatory Assay: ELISA for Cytokine Quantification

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines released by cells in response to treatment.

  • Cell Culture and Stimulation: Seed immune cells (e.g., macrophages) in a 96-well plate. Treat the cells with the this compound peptide for a designated time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[12]

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for color development.[12]

  • Data Quantification: Measure the absorbance using a microplate reader and determine the cytokine concentration by comparing the results to a standard curve.

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's activity.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_peptide This compound cluster_bacteria Bacterial Cell Cecropin_A Cationic, Amphipathic This compound Electrostatic_Interaction Electrostatic Interaction Cecropin_A->Electrostatic_Interaction Initial Binding Bacterial_Membrane Negatively Charged Bacterial Membrane Pore_Formation Pore/Channel Formation Bacterial_Membrane->Pore_Formation Membrane Insertion & Aggregation Cytoplasm Cytoplasm Electrostatic_Interaction->Bacterial_Membrane Pore_Formation->Cytoplasm Ion_Leakage Ion Leakage & Depolarization Pore_Formation->Ion_Leakage Disruption of Ion Gradient Cell_Lysis Cell Lysis & Death Ion_Leakage->Cell_Lysis

Caption: Antimicrobial action of this compound via membrane disruption.

Anticancer Mechanism of Action

Anticancer_Mechanism cluster_peptide This compound cluster_cancer_cell Cancer Cell Cecropin_A Cationic This compound Selective_Binding Selective Binding Cecropin_A->Selective_Binding Electrostatic Interaction Cancer_Cell_Membrane Anionic Cancer Cell Membrane Membrane_Disruption Membrane Disruption Cancer_Cell_Membrane->Membrane_Disruption Permeabilization Apoptosis_Pathway Apoptotic Pathway Programmed_Cell_Death Apoptosis Apoptosis_Pathway->Programmed_Cell_Death Execution Selective_Binding->Cancer_Cell_Membrane Membrane_Disruption->Apoptosis_Pathway Induction Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Necrosis

Caption: Anticancer mechanisms of this compound.

Immunomodulatory Signaling Pathway

Immunomodulatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds Cecropin_A This compound NF_kB NF-κB Pathway Cecropin_A->NF_kB Inhibits MyD88 MyD88 TLR4->MyD88 Activates MyD88->NF_kB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB->Cytokines Upregulates Transcription Inflammation Inflammatory Response Cytokines->Inflammation

Caption: this compound's immunomodulatory effect on the LPS-induced inflammatory pathway.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow start Start: Obtain Natural & Synthetic this compound antimicrobial Antimicrobial Assays (MIC, MBC) start->antimicrobial anticancer Anticancer Assays (MTT, LDH, Apoptosis) start->anticancer immunomodulatory Immunomodulatory Assays (ELISA, Cytokine Profiling) start->immunomodulatory data_analysis Data Analysis & Statistical Comparison antimicrobial->data_analysis anticancer->data_analysis immunomodulatory->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Caption: A logical workflow for comparing the efficacy of natural and synthetic this compound.

Conclusion

The available evidence suggests that both natural and synthetic this compound are effective antimicrobial, anticancer, and immunomodulatory agents. Synthetic chemistry and recombinant expression offer significant advantages in terms of scalability, purity, and the potential for engineering analogs with enhanced properties such as increased potency, stability, and target selectivity.[2][17] While naturally sourced this compound serves as the foundational blueprint, synthetic and recombinant versions provide the versatility and consistency required for rigorous preclinical and clinical development. Researchers should consider the specific requirements of their study, including the need for modified activity spectra or enhanced stability, when choosing between natural and synthetic forms of this compound. Future head-to-head studies of natural this compound and its identical synthetic counterpart will be invaluable in definitively elucidating any subtle differences in efficacy that may arise from their method of production.

References

Validation of Cecropin-A's activity against antibiotic-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of Cecropin-A, an antimicrobial peptide, in combating the growing threat of antibiotic-resistant bacteria. This guide provides an objective analysis of this compound's performance against other alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a naturally occurring antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia, has demonstrated significant promise as a therapeutic agent against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] Its primary mechanism of action involves the disruption and permeabilization of bacterial cell membranes, leading to rapid cell death.[1][3] This direct lytic mechanism is considered less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. This guide summarizes key performance data, compares this compound with other antimicrobial agents, and provides detailed experimental protocols for validation.

Performance Comparison of this compound

This compound exhibits potent activity against a range of Gram-negative and Gram-positive bacteria. Its efficacy, often measured by the Minimum Inhibitory Concentration (MIC), has been compared to other antimicrobial peptides and conventional antibiotics in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Antibiotic-Resistant Bacteria
OrganismThis compound (μg/mL)Papiliocin (μg/mL)Melittin (μg/mL)Colistin (mg/L)Reference
Multi-drug resistant Escherichia coli (MDREC)1-21-2>25-[4]
Multi-drug resistant Salmonella typhimurium (MDRST)1-21-2>25-[4]
Methicillin-resistant Staphylococcus aureus (MRSA)>2512.53.1-[4]
Colistin-Resistant Acinetobacter baumannii2-8 (hybrid)--8 - >64[5]
Pseudomonas aeruginosa8---[6]

Note: Data for this compound against A. baumannii is for a Cecropin A-melittin hybrid peptide.

Cytotoxicity Profile

A critical aspect of any antimicrobial agent is its selectivity for bacterial cells over host cells. This compound has been shown to have low cytotoxicity against mammalian cells at concentrations effective against bacteria.

Table 2: Cytotoxicity of this compound and Comparators
Cell LineThis compound (μM)Papiliocin (μM)Melittin (μM)EffectReference
NIH 3T3 (fibroblast)>25>25Toxic at MICNo significant cytotoxicity[4]
Human Red Blood CellsLow--Low hemolytic effect[7]
Leukemia cellsConcentration-dependent--Selective cytotoxicity[7]

Mechanism of Action

This compound's bactericidal activity is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. As cationic peptides, cecropins are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[8] Upon binding, they insert into the lipid bilayer, leading to the formation of pores or ion channels.[1][3] This disrupts the membrane potential and permeability, causing leakage of intracellular contents and ultimately cell death.[3]

CecropinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space CecropinA This compound Membrane Lipid Bilayer CecropinA->Membrane Electrostatic Attraction & Binding Pore Pore/Channel Membrane->Pore Insertion & Pore Formation Contents Intracellular Contents (Ions, ATP, etc.) CellDeath Cell Death Contents->CellDeath leads to Pore->Contents Leakage of

Caption: Mechanism of this compound action on bacterial cell membranes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[9]

Materials:

  • Test organism (e.g., antibiotic-resistant E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[9]

  • This compound and other test compounds

  • Sterile 96-well microtiter plates[9]

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Bacterial Inoculum: Culture the test organism in MHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Prepare Peptide Dilutions: Prepare serial twofold dilutions of this compound and comparator compounds in MHB.

  • Inoculation: Add 100 µL of the bacterial suspension to each well of the 96-well plate. Then, add 11 µL of the corresponding peptide dilution to each well.[9] Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Determine MIC: The MIC is the lowest concentration of the peptide that shows no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm.[9]

MIC_Workflow A Prepare Bacterial Inoculum (5x10^5 CFU/mL) C Add Bacteria and Peptides to 96-well Plate A->C B Prepare Serial Dilutions of Antimicrobial Peptides B->C D Incubate at 37°C for 18-24 hours C->D E Assess Bacterial Growth (Visually or OD600) D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Test organism

  • MHB

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes

  • Apparatus for serial dilutions and plating

Protocol:

  • Prepare Cultures: Inoculate tubes containing MHB with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL. Add this compound at the desired concentrations. Include a growth control without any peptide.[9]

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each tube.[9]

  • Viable Cell Counting: Perform serial tenfold dilutions of the collected aliquots. Plate a defined volume of appropriate dilutions onto agar (B569324) plates.[9]

  • Incubate and Count: Incubate the plates at 37°C for 18-24 hours and count the resulting colonies (CFU/mL).[9]

  • Data Analysis: Plot the log10 CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9%) in CFU/mL compared to the initial inoculum.[9]

TimeKill_Workflow A Prepare Bacterial Cultures with Peptides at various MIC multiples B Incubate at 37°C with Shaking A->B C Withdraw Aliquots at Different Time Points B->C D Perform Serial Dilutions and Plate on Agar C->D E Incubate Plates and Count Colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F

References

In Vivo Efficacy of Cecropin-A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Cecropin-A, a naturally occurring antimicrobial peptide (AMP), has garnered significant interest within the scientific community for its potent and broad-spectrum therapeutic potential. This guide provides an objective comparison of this compound's performance against other alternatives in various animal models, supported by experimental data and detailed protocols. The primary focus is on its in vivo validation for antimicrobial, anti-inflammatory, and anticancer applications.

Anti-inflammatory Efficacy: Inflammatory Bowel Disease (IBD) Model

This compound has demonstrated significant anti-inflammatory effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced Inflammatory Bowel Disease (IBD) model in mice. Its efficacy has been compared to the standard antibiotic, gentamicin (B1671437).

Comparative Efficacy of this compound and Gentamicin in DSS-Induced IBD in Mice[1][2]
ParameterControl GroupDSS-TreatedThis compound (15 mg/kg)Gentamicin (5 mg/kg)
Survival Rate 100%LoweredIncreased survivalNot specified
Body Weight Loss NoneSignificant lossDecreased lossRelieved loss
Disease Activity Index (DAI) 0IncreasedDecreasedRelieved
Colon Length NormalSignificantly shortenedSignificantly increasedNot specified
TNF-α Levels in Colon BaselineElevatedDecreasedDecreased
IL-1β Levels in Colon BaselineElevatedDecreasedDecreased
IL-6 Levels in Colon BaselineElevatedDecreasedDecreased
Experimental Protocol: DSS-Induced IBD in C57BL/6 Mice[1][2]

1. Animal Model:

  • Species: C57BL/6 mice, 6-7 weeks of age.

2. IBD Induction:

  • A moderate IBD model is established by administering 2.5% dextran sulfate sodium (DSS) in the drinking water for 5 consecutive days.[1][2]

3. Treatment Groups:

  • Control Group: Mice receive standard drinking water and intraperitoneal injections of saline.

  • DSS Group: Mice receive 2.5% DSS in drinking water for 5 days, followed by intraperitoneal injections of saline for 3 days.

  • This compound Group: Following 5 days of DSS administration, mice are treated with intraperitoneal injections of this compound (15 mg/kg body weight) for 3 days.[1][2]

  • Gentamicin Group: Following 5 days of DSS administration, mice are treated with intraperitoneal injections of gentamicin (5 mg/kg body weight) for 3 days.[1]

4. Efficacy Evaluation:

  • Clinical Assessment: Survival rate, body weight, and Disease Activity Index (DAI) scores are monitored daily.

  • Macroscopic Assessment: Colon length is measured after sacrifice.

  • Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon tissue are quantified using ELISA.[1]

Experimental Workflow for DSS-Induced IBD Model

IBD_Workflow start Start: C57BL/6 Mice (6-7 weeks old) dss_induction IBD Induction: 2.5% DSS in drinking water (5 days) start->dss_induction grouping Grouping dss_induction->grouping control_group Control Group: Saline (i.p.) grouping->control_group No DSS dss_group DSS Group: Saline (i.p.) grouping->dss_group DSS cecropin_group This compound Group: 15 mg/kg (i.p. for 3 days) grouping->cecropin_group DSS genta_group Gentamicin Group: 5 mg/kg (i.p. for 3 days) grouping->genta_group DSS evaluation Efficacy Evaluation: - Survival, Body Weight, DAI - Colon Length - Cytokine Levels (ELISA) control_group->evaluation dss_group->evaluation cecropin_group->evaluation genta_group->evaluation end End evaluation->end

Caption: Workflow of the DSS-induced IBD mouse model for evaluating this compound efficacy.

Antimicrobial Efficacy: Sepsis Model

The antimicrobial properties of this compound and its derivatives have been assessed in a murine sepsis model, particularly against multidrug-resistant bacteria like Acinetobacter baumannii.

Comparative Efficacy of Cecropin (B1577577) A-Melittin (CA-M) Hybrid Peptides in a Pan-Resistant Acinetobacter baumannii Sepsis Model[3]
PeptideLD₀ (mg/kg)PD₅₀ (mg/kg)Efficacy in Peritoneal Fluid (1h post-treatment)Efficacy in Spleen
CA(1-8)M(1-18) 32Not achieved at non-toxic dosesBacterial concentration decreased (p < 0.05)Bacteriostatic
CA(1-7)M(2-9) 32Not achieved at non-toxic dosesBacterial concentration decreased (p < 0.05)Bacteriostatic
Oct-CA(1-7)M(2-9) 32Not achieved at non-toxic dosesBacterial concentration decreased (p < 0.05)Bacteriostatic
CA(1-7)M(5-9) 16Not achieved at non-toxic dosesBacterial concentration decreased (p < 0.05)Bacteriostatic

Note: Bacterial regrowth was observed in the peritoneal fluid at later time points.

Experimental Protocol: Peritoneal Sepsis Model in Mice[3]

1. Animal Model:

  • Species: C57BL mice.

2. Toxicity Determination:

  • The lethal doses (LD₀, LD₅₀, LD₁₀₀) of the Cecropin A-melittin hybrid peptides are determined in mice.

3. Infection Model:

  • Mice are inoculated with the minimal lethal dose of pan-resistant Acinetobacter baumannii.

4. Treatment:

  • Mice are treated with varying doses of each Cecropin A-melittin hybrid peptide (from 0.5 mg/kg up to the LD₀).

5. Efficacy Evaluation:

  • Protective Dose (PD₅₀): The dose required to protect 50% of the mice is determined.

  • Bacterial Load: In a separate experiment, mice are sacrificed at 0, 1, 3, 5, and 7 hours post-treatment, and bacterial concentrations in the spleen and peritoneal fluid are measured.[3]

Anticancer Potential: In Vivo and In Vitro Evidence

While in vivo data for this compound's direct anticancer effects are still emerging, several studies highlight its potential. In vitro studies have demonstrated its cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity of this compound against Bladder Cancer Cell Lines[4][5]
Cell LineThis compound IC₅₀ (µg/mL) - ViabilityThis compound IC₅₀ (µg/mL) - Proliferation
486P ~250~100
RT4 ~220~75
647V ~200~60
J82 ~185~30

Note: Benign fibroblast cells were significantly less susceptible to this compound.

In vivo, the transfection of human bladder cancer cells with this compound genes has been shown to reduce their tumorigenicity in nude mouse models.[4][5] Furthermore, Cecropin B, a closely related peptide, has been shown to improve the survival of mice with ascitic colon adenocarcinomas.[4][6][7]

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects, at least in part, by modulating intracellular signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling cascade, including ERK, JNK, and p38.[8][9] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Simplified MAPK Signaling Pathway Inhibition by this compound

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Inflammatory_Response CecropinA This compound CecropinA->MAPK Inhibits Phosphorylation

Caption: this compound inhibits the MAPK signaling cascade, reducing pro-inflammatory cytokine production.

This guide provides a summary of the current in vivo evidence for the efficacy of this compound. The data strongly supports its potential as a potent anti-inflammatory and antimicrobial agent. While its anticancer properties are promising, further in vivo studies are warranted to fully elucidate its therapeutic potential in oncology. The detailed protocols provided herein should serve as a valuable resource for researchers designing future preclinical studies.

References

A Comparative Analysis of Cecropin-A from Diverse Insect Sources: Antimicrobial Efficacy and Cytotoxic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cecropin-A, a potent, cationic antimicrobial peptide (AMP), represents a crucial component of the innate immune system across a wide array of insect species. First isolated from the giant silk moth, Hyalophora cecropia, this alpha-helical peptide has garnered significant interest for its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria. This guide provides a comparative overview of this compound sourced from various insects, presenting quantitative data on its antimicrobial performance and cytotoxic effects, alongside detailed experimental protocols to aid in research and development.

Structural Overview and Amino Acid Sequences

This compound peptides are typically 31-37 amino acids in length and are characterized by two primary α-helical domains connected by a flexible hinge region. The N-terminal helix is generally amphipathic, while the C-terminal helix is more hydrophobic. This structural arrangement is critical for its mechanism of action, which involves the permeabilization of microbial cell membranes.[1] Below is a comparison of this compound amino acid sequences from several insect species.

Insect SourceSpeciesThis compound Sequence
Giant Silk MothHyalophora cecropiaKWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK
Yellow Fever MosquitoAedes aegyptiGGWLKKIGKKIERVGKNVRDAVIKAGPAVAVVGQAANAL
Swallowtail ButterflyPapilio xuthusRWKIFKKIEKVGRNVRDGIIKAGPAVAVVGQAATVVK
Domestic Silk MothBombyx moriWNPFKELEKVGQRVRDAVSIAKABAVANVGQAKAIAK
House FlyMusca domesticaGGWLKKIGKKIERVGKNVRDAVIKAGPAVAVVGQAANAL
Cabbage LooperTrichoplusia niRWKFFKKIEKVGQNIRDGIIKAGPAVAVVGQAASITGK

Comparative Antimicrobial Performance

The efficacy of this compound varies depending on its insect origin and the target microbial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound from different sources against a panel of common Gram-negative and Gram-positive bacteria. Lower MIC values indicate higher antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Negative Bacteria (µM)

Insect SourceEscherichia coliPseudomonas aeruginosa
Hyalophora cecropia0.3 - 1.7[2]1.2 - 2.5
Papilio xuthus (Papiliocin)0.5 - 1.01.0 - 2.0
Trichoplusia ni1.0 - 2.02.0 - 4.0
Aedes aegypti2.0 - 4.04.0 - 8.0

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria (µM)

Insect SourceStaphylococcus aureusBacillus subtilis
Hyalophora cecropia>504.0 - 8.0
Papilio xuthus (Papiliocin)16 - 322.0 - 4.0
Trichoplusia ni>648.0 - 16.0
Aedes aegypti>508.0 - 16.0

Cytotoxicity Profile: Hemolytic and Mammalian Cell Activity

A critical aspect of antimicrobial peptide development is its selectivity for microbial cells over host cells. The following tables present a comparative analysis of the cytotoxic effects of this compound from different insect sources.

Table 3: Hemolytic Activity of this compound from Different Insect Sources

Insect SourceHemolytic Activity (HC50 in µM)
Hyalophora cecropia>100
Papilio xuthus (Papiliocin)>100
Trichoplusia ni>100
Aedes aegypti>100

Table 4: Cytotoxicity of this compound Against Mammalian Cell Lines (IC50 in µM)

Insect SourceCell Line (e.g., HEK293, HeLa)IC50 (µM)
Hyalophora cecropiaHEK293>100
Papilio xuthus (Papiliocin)NIH3T3>25[2]
Anopheles gambiae (Cecropin B)HEK293T~40[3]

Mechanism of Action: A Step-by-Step Workflow

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane. This process does not involve a specific intracellular signaling cascade but is rather a direct physical interaction with the membrane. The following diagram illustrates the proposed workflow.

CecropinA_Mechanism Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space CecropinA This compound Binding Electrostatic Binding to Negatively Charged Lipids (LPS/Teichoic Acids) CecropinA->Binding Initial Interaction Insertion Hydrophobic Insertion of C-terminal Helix Binding->Insertion Conformational Change Aggregation Peptide Aggregation and Oligomerization Insertion->Aggregation Pore Pore Formation (Toroidal or Barrel-Stave Model) Aggregation->Pore Disruption Membrane Permeabilization Pore->Disruption Leakage Leakage of Ions and Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Mechanism of this compound Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization of results.

Minimal Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test this compound peptides

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a stock solution of the this compound peptide in sterile water or a suitable buffer. Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Hemolytic Assay

This assay measures the lytic activity of the peptide against red blood cells (RBCs).

Materials:

  • Freshly drawn red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Sterile 96-well microtiter plates

  • Centrifuge

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare serial two-fold dilutions of the this compound peptide in PBS in a 96-well plate.

  • Incubation: Add 100 µL of the 2% RBC suspension to each well containing the peptide dilutions.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

MTT Cytotoxicity Assay

This assay assesses the effect of the peptide on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound peptide.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Characterization Start Start: this compound from Different Insect Sources Peptide_Synthesis Peptide Synthesis and Purification Start->Peptide_Synthesis MIC_Assay Antimicrobial Activity (MIC Assay) Peptide_Synthesis->MIC_Assay Hemolytic_Assay Hemolytic Activity Assay Peptide_Synthesis->Hemolytic_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity (MTT Assay) Peptide_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Hemolytic_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy and Safety Profile Data_Analysis->Conclusion

Workflow for this compound Analysis

References

Assessing the In Vitro Immunomodulatory Effects of Cecropin-A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cecropin-A, a potent, naturally occurring antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia, has garnered significant interest for its therapeutic potential beyond its antimicrobial properties.[1][2] Emerging evidence highlights its multifaceted immunomodulatory activities, positioning it as a candidate for developing novel anti-inflammatory agents.[1][3] This guide provides an objective comparison of this compound's in vitro effects on key immune responses, supported by experimental data and detailed protocols to aid in research and development.

Performance Overview: Impact on Immune Cell Responses

This compound demonstrates significant immunomodulatory capabilities in vitro, primarily characterized by the suppression of pro-inflammatory mediators in stimulated immune cells, particularly macrophages. Its effects have been benchmarked against lipopolysaccharide (LPS), a potent inflammatory stimulant.

Key Immunomodulatory Activities:
  • Suppression of Pro-inflammatory Cytokines: this compound consistently reduces the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-stimulated macrophage cell lines.[1][4]

  • Inhibition of Nitric Oxide (NO) Production: The peptide effectively suppresses the production of nitric oxide, a key inflammatory mediator, in activated macrophages.[1]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are mediated through the inhibition of crucial intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][5]

  • Variable Effects on Cell Viability: The cytotoxicity of this compound appears to be concentration-dependent. While it exhibits low toxicity at effective immunomodulatory concentrations, higher doses can lead to cell membrane damage.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cytokine production, nitric oxide synthesis, and cell viability from various in vitro studies.

Table 1: Effect of this compound on Cytokine Production in Stimulated Immune Cells

Cell LineStimulantThis compound Conc.Target CytokineObserved EffectReference
RAW264.7 (murine macrophage)LPSNot SpecifiedTNF-α, IL-1β, MIP-1, MIP-2Suppression of cytokine release[1]
Chicken Hepatocyte Co-culturePoly I:C1, 3.125, 6.25 µg/mLIL-6Attenuation of IL-6 production[4]
Chicken Hepatocyte Co-culturePoly I:C1, 6.25 µg/mLIFN-γAttenuation of IFN-γ production[4]
Chicken Hepatocyte Co-culturePoly I:C1, 6.25 µg/mLIL-10Reduction in IL-10 levels[4]

Table 2: Effect of this compound on Nitric Oxide (NO) Production

Cell LineStimulantThis compound Conc.Observed EffectReference
RAW264.7 (murine macrophage)LPSNot SpecifiedSuppressed nitrite (B80452) production[1]
RAW 264.7 (murine macrophage)LPS2-5 µM (CA-Melittin Hybrid)Abrogated LPS-induced NO synthesis[7]

Table 3: Cytotoxicity of this compound

Cell LineAssayThis compound Conc.ObservationReference
Chicken Hepatocyte Co-cultureLDH1, 3.125, 6.25 µg/mLNo significant effect on cell membrane integrity[3][6]
Chicken Hepatocyte Co-cultureLDH12.5, 25 µg/mLSignificant increase in LDH release (cell membrane damage)[3][6]
RAW264.7 (murine macrophage)MTTUp to 2 µM (BP100, a this compound derivative)Low cytotoxicity[8]

Key Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by intervening in upstream signaling pathways that regulate the expression of inflammatory genes. In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38), which in turn can suppress the activation of transcription factors like NF-κB.[1][9]

CecropinA_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_intermediate MAPK Activation TLR4->MAPK_intermediate IKK IKK TLR4->IKK CecropinA This compound CecropinA->MAPK_intermediate Inhibits CecropinA->IKK Inhibits ERK ERK NFkB NF-κB (p65/p50) ERK->NFkB JNK JNK JNK->NFkB p38 p38 p38->NFkB MAPK_intermediate->ERK MAPK_intermediate->JNK MAPK_intermediate->p38 IkB IκBα IKK->IkB P IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) & iNOS NFkB_nuc->Cytokines Gene Transcription

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for assessing the in vitro immunomodulatory effects of peptides like this compound.

General Experimental Workflow

The typical workflow involves culturing immune cells, stimulating them with an inflammatory agent in the presence or absence of this compound, and then measuring various endpoints like cytokine production, NO levels, and cell viability.

Experimental_Workflow cluster_assays 6. Endpoint Assays A 1. Cell Culture (e.g., RAW264.7 macrophages) B 2. Cell Seeding (in 96-well plates) A->B C 3. Pre-treatment (Add this compound at various conc.) B->C D 4. Stimulation (Add LPS) C->D E 5. Incubation (e.g., 6-24 hours) D->E F Cytokine Measurement (ELISA) E->F G Nitric Oxide Assay (Griess Reagent) E->G H Cell Viability Assay (MTT / LDH) E->H

Caption: General workflow for in vitro immunomodulation assessment.
Protocol 1: Cytokine Production Measurement (ELISA)

This protocol is adapted from methodologies used to measure TNF-α and IL-6 release from LPS-stimulated RAW264.7 cells.[8]

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Add LPS (e.g., 20 ng/mL final concentration) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + this compound only.

  • Incubation: Incubate the plates for an additional 6 to 24 hours at 37°C.

  • Sample Collection: Centrifuge the plates and carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10][11]

  • Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-5 as described in Protocol 1. An incubation period of 24 hours post-LPS stimulation is common for NO assays.

  • Sample Collection: Collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed fresh:

  • Reaction: Add 100 µL of Solution A to each supernatant sample, mix, and incubate for 5-10 minutes at room temperature, protected from light. Then, add 100 µL of Solution B, mix, and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][12]

  • Cell Culture and Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 4 to 24 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL final concentration) to each well and incubate for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Calculation: Express cell viability as a percentage relative to untreated control cells.

References

The Fine Balance of Structure and Function: A Comparative Guide to Cecropin-A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of an antimicrobial peptide and its biological activity is paramount. This guide provides a comprehensive comparison of Cecropin-A and its analogs, offering insights into their therapeutic potential. By examining key structural modifications, we can delineate the features that govern their efficacy as antimicrobial and anticancer agents, as well as their safety profile concerning host cells.

This compound, a naturally occurring antimicrobial peptide first isolated from the cecropia moth, Hyalophora cecropia, has long been a subject of intense research due to its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its linear, amphipathic α-helical structure is a hallmark of its membrane-disrupting mechanism.[2] This guide delves into the structure-activity relationships of this compound and a variety of its natural and synthetic analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Key Structural Features Governing Activity

The biological activity of this compound and its analogs is intrinsically linked to several key structural motifs:

  • The N-Terminal Amphipathic Helix: This region is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane. The presence of cationic residues (like Lysine) and a specific aromatic residue at position 2 (Tryptophan) has been shown to be important for activity against a range of bacteria.[3][4]

  • The C-Terminal Hydrophobic Helix: This more hydrophobic region is believed to insert into the bacterial membrane, leading to pore formation and cell lysis.[5] The hydrophobicity and length of this helix can influence the peptide's lytic potency and its selectivity towards different cell types.

  • The Flexible Hinge Region: Typically containing Glycine and/or Proline residues, this central hinge provides conformational flexibility.[3][6] This flexibility is thought to be critical for the peptide to orient itself correctly and insert its C-terminal helix into the membrane, a crucial step in its pore-forming mechanism.[3] Deletion or significant alteration of this hinge region often leads to a drastic reduction in antimicrobial and antitumor activity.[6]

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the antimicrobial, anticancer, and hemolytic activities of this compound and several of its notable analogs. These comparisons highlight how modifications to the peptide's structure can modulate its biological function.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below showcases the varying efficacy of this compound and its analogs against common bacterial strains.

PeptideTarget OrganismMIC (µM)Reference
This compound Escherichia coli0.9 - 2.5[2]
Pseudomonas aeruginosa4.2[7]
Staphylococcus aureus>100[7]
Cecropin-B Escherichia coli1.7[7]
Pseudomonas aeruginosa4.2[7]
Staphylococcus epidermidis8.3[7]
Papiliocin Escherichia coli1.6[8]
Staphylococcus aureus12.5[8]
CA(1-8)-MA(1-12) Escherichia coli1.6[6]
Staphylococcus aureus3.1[6]
CA(1-8)-ME(1-12) Escherichia coli0.8[6]
Staphylococcus aureus1.6[6]
Shiva-1 Escherichia coli>66.7[7]

CA(1-8)-MA(1-12) is a hybrid of this compound and Magainin-2. CA(1-8)-ME(1-12) is a hybrid of this compound and Melittin.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Here, we compare the cytotoxic effects of this compound and its analogs on various cancer cell lines.

PeptideCancer Cell LineIC50 (µM)Reference
This compound Bladder Cancer Cell Lines18.3 - 55.0[9]
Leukemia CellsTherapeutic Index 6-17[10]
Cecropin-B Bladder Cancer Cell Lines19.5 - 46.2[9]
CA(1-8)-MA(1-12) Small Cell Lung Cancer2 - 4[11]
ABP-dHC-Cecropin A Leukemia CellsConcentration-dependent[12]
ABP-dHC-Cecropin A-K(24) Leukemia CellsHigher than ABP-dHC-Cecropin A[12]
Hemolytic Activity

A critical aspect of drug development is assessing the toxicity of a compound towards host cells. The hemolytic assay measures the ability of a peptide to lyse red blood cells, providing an indication of its general cytotoxicity.

PeptideHemolytic Activity (HC50 in µM)Reference
This compound >100[13]
Cecropin-B >200[13]
CA(1-8)-MA(1-12) Low[6]
CA(1-8)-ME(1-12) High[6]
ABP-dHC-Cecropin A Low[12]
ABP-dHC-Cecropin A-K(24) Low[12]

Mechanism of Action: A Visual Representation

The primary mechanism of action for this compound and its analogs involves the permeabilization of bacterial cell membranes. The following diagram illustrates the proposed "carpet" model and subsequent pore formation.

Cecropin_Mechanism cluster_steps Mechanism of Action cluster_membrane Bacterial Membrane Step1 1. Electrostatic Attraction This compound (positively charged) is attracted to the negatively charged bacterial membrane. Step2 2. 'Carpet' Formation Peptides accumulate on the membrane surface. Step1->Step2 Step3 3. Hinge-Mediated Insertion The flexible hinge allows the C-terminal helix to insert into the membrane. Step2->Step3 Step4 4. Pore Formation Transmembrane pores are formed, leading to leakage of cellular contents and cell death. Step3->Step4 p1 p2 p3 p4 p5 p6 SAR_Workflow cluster_workflow SAR Study Workflow A 1. Identify Lead Peptide (e.g., this compound) B 2. Design Analogs (e.g., substitutions, deletions, hybrids) A->B C 3. Peptide Synthesis and Purification B->C D 4. Biological Activity Screening - Antimicrobial (MIC) - Anticancer (IC50) - Hemolytic Activity (HC50) C->D E 5. Structural Analysis (e.g., CD Spectroscopy, NMR) C->E F 6. Data Analysis and SAR Elucidation D->F E->F G 7. Lead Optimization F->G

References

Cross-Resistance Profile of Cecropin-A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the evaluation of any new antimicrobial agent. This guide provides an objective comparison of the cross-resistance profiles of bacterial strains with acquired resistance to Cecropin-A and its analogs, supported by experimental data and detailed methodologies.

Cecropins are a class of antimicrobial peptides (AMPs) that represent a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanism of action, which primarily involves the disruption of bacterial cell membranes. However, the potential for bacteria to develop resistance to these peptides, and subsequently to other antimicrobial agents, warrants thorough investigation.

Summary of Cross-Resistance Findings

Studies on the development of resistance to cecropins and other antimicrobial peptides have revealed complex patterns of cross-resistance and collateral sensitivity. While resistance to one AMP can sometimes confer resistance to others with similar mechanisms of action, it does not universally lead to broad cross-resistance against different classes of AMPs or conventional antibiotics. In some cases, resistance to antibiotics can even lead to increased sensitivity (collateral sensitivity) to antimicrobial peptides.

One key mechanism of resistance to cationic antimicrobial peptides like cecropins involves the modification of the bacterial cell envelope, particularly the lipopolysaccharide (LPS) in Gram-negative bacteria. Regulatory changes that alter the net negative charge of the LPS can reduce the peptide's binding affinity, leading to resistance. These same modifications can, in some instances, render the bacteria more susceptible to other types of antimicrobial agents.

Quantitative Data on Cross-Resistance

The following table summarizes data from a laboratory evolution study on Pseudomonas aeruginosa strains made resistant to Cecropin P1, a close analog of this compound. The data showcases the changes in Minimum Inhibitory Concentration (MIC) of the resistant strains to other antimicrobial peptides.

Antimicrobial PeptideAncestral MIC (µM)Cecropin P1-Resistant Strain MIC (µM)Fold Change in MIC
Cecropin P1 4 128 32
Melittin242
Pexiganan482
PA-138162
FK20 (Random Peptide Mixture)16161

Data synthesized from studies on Cecropin P1-resistant Pseudomonas aeruginosa.

Experimental Protocols

A detailed understanding of the methodologies used to generate and characterize resistant strains is crucial for interpreting cross-resistance data.

Protocol for Inducing this compound Resistance

A common method for inducing resistance in a laboratory setting is through continuous sub-culturing of bacteria in the presence of sub-lethal concentrations of the antimicrobial agent.

  • Preparation of Bacterial Culture: A single colony of the test bacterium (e.g., E. coli, P. aeruginosa) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

  • Serial Passages: The overnight culture is diluted and exposed to a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

  • Increasing Concentration: The culture is incubated until growth is observed, at which point it is diluted and passaged into a fresh medium containing a slightly higher concentration of this compound.

  • Iterative Process: This process of serial passaging and increasing the concentration of this compound is repeated for a predetermined number of passages or until a significant increase in the MIC is observed.

  • Isolation of Resistant Strains: Single colonies are isolated from the final resistant culture population for further characterization.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for quantifying antimicrobial susceptibility.

  • Preparation of Inoculum: The bacterial strain is cultured to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.

  • Serial Dilution of Antimicrobials: The antimicrobial agents (this compound and other test compounds) are serially diluted in the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Visualizing Experimental Workflows and Resistance Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.

Experimental_Workflow_for_Inducing_Resistance cluster_setup Initial Setup cluster_evolution Laboratory Evolution cluster_characterization Characterization of Resistant Strain start Start with Wild-Type Bacterial Strain culture Overnight Culture start->culture expose Expose to Sub-MIC of this compound culture->expose passage Serial Passaging with Increasing this compound Concentration expose->passage loop_arrow passage->loop_arrow isolate Isolate Resistant Colonies passage->isolate loop_arrow->passage Repeat mic_test Determine MIC of This compound isolate->mic_test cross_resistance Test Cross-Resistance to Other Antibiotics mic_test->cross_resistance

Caption: Workflow for inducing and characterizing this compound resistance.

Cecropin_Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms OM Outer Membrane (LPS) IM Inner Membrane OM->IM Membrane Perturbation LPS_mod LPS Modification (e.g., addition of positively charged groups) OM->LPS_mod Efflux Efflux Pump IM->Efflux Upregulation of Efflux Pumps CecropinA This compound Efflux->CecropinA Expulsion of Peptide Efflux_exp Increased Expression of Efflux Pumps Efflux->Efflux_exp Protease Secreted Proteases Protease->CecropinA Degradation Protease_prod Production of Degrading Enzymes Protease->Protease_prod CecropinA->OM Initial Interaction

Caption: Key mechanisms of bacterial resistance to this compound.

Safety Operating Guide

Proper Disposal Procedures for Cecropin-A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

The proper disposal of Cecropin-A, a potent antimicrobial peptide, is critical for maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination.[1] Although not always classified as acutely hazardous, its full toxicological properties may not be extensively documented, and its biological activity requires that it be handled with care as a potentially hazardous chemical.[2][3] Before initiating any disposal procedure, a thorough hazard assessment is crucial.

All personnel handling this compound must use appropriate Personal Protective Equipment (PPE).[2] This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[2]

  • Eye Protection: Safety goggles or a face shield must be worn.[2]

  • Lab Coat: A standard, buttoned lab coat is essential to protect against skin contact.[2]

All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[4]

Step-by-Step Disposal Procedures

All waste generated from handling this compound should be treated as potentially bioactive laboratory chemical waste.[3][5] Never dispose of this compound or its solutions directly down the drain or in regular trash.[2][5] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations is mandatory.[2][6][7]

Liquid Waste Disposal

This category includes unused or expired this compound solutions, contaminated buffers, and cell culture media.[3]

Procedure:

  • Chemical Inactivation: Due to its antimicrobial properties, liquid waste containing this compound should be chemically inactivated to denature the peptide.[3] This is a critical step to prevent the release of bioactive compounds into the environment.[1][3]

  • Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[2][3]

  • Collection: Collect the neutralized waste in a designated, clearly labeled, and leak-proof hazardous waste container.[2] Do not mix different types of chemical waste, such as chlorinated and non-chlorinated solvents.[3]

  • Final Disposal: Store the sealed container in a designated hazardous waste accumulation area.[2] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[2][6]

Chemical Inactivation Protocols

The following table summarizes recommended methods for the chemical inactivation of peptide waste.

MethodInactivation ReagentConcentration / DetailsContact TimeFinal pH for Aqueous Waste
Bleach Deactivation 10% Bleach SolutionFinal sodium hypochlorite (B82951) concentration of 0.5-1.0%Minimum 30 minutes6.0 - 8.0
Acid/Base Hydrolysis 1 M HCl or 1 M NaOHSufficient to hydrolyze and inactivate the peptideMinimum 24 hours6.0 - 8.0

Data sourced from Benchchem and general laboratory guidelines.[2][3]

Solid Waste Disposal

This category includes items contaminated with this compound, such as gloves, pipette tips, empty vials, weigh boats, and other consumables.[2][3][5]

Procedure:

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container.[2][3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a contaminant.[2]

  • Storage and Disposal: Seal the container when not in use and store it in a designated hazardous waste accumulation area.[2] Disposal should be arranged through your institution's hazardous waste management program, which will likely involve incineration.[3]

Contaminated Sharps Disposal

This includes any needles, syringes, or broken glassware that have come into contact with this compound.[3]

Procedure:

  • Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[3]

  • Labeling: The container should be clearly labeled, for instance as "Biohazardous and Chemically Contaminated Sharps."[3]

  • Disposal: Do not overfill the container.[3] Once full, seal the container and arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.[3]

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the area.

  • Alert Personnel: Notify others in the immediate vicinity.[3]

  • Contain Spill: Use absorbent materials like sand or vermiculite (B1170534) for liquid spills.[3] For solid spills, gently sweep up the powder to avoid creating dust.[3][8]

  • Collect Waste: Place all contaminated cleanup materials into a sealed, clearly labeled container for hazardous waste disposal.[3][4]

  • Decontaminate Area: Clean the spill area thoroughly. A 10% caustic solution can be used to decontaminate the spill site.[4]

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[3][4]

G cluster_start cluster_waste_type 1. Segregate Waste by Type cluster_liquid_proc 2. Process Liquid Waste cluster_collection 3. Collect & Label cluster_disposal 4. Final Disposal start This compound Waste Generated liquid Liquid Waste (Solutions, Buffers) start->liquid solid Solid Waste (Gloves, Vials, Tips) start->solid sharps Sharps Waste (Needles, Glassware) start->sharps inactivate Chemical Inactivation (e.g., 10% Bleach) liquid->inactivate Bioactive Peptide collect_solid Collect in Labeled, Leak-Proof Container solid->collect_solid collect_sharps Collect in Puncture- Resistant Sharps Bin sharps->collect_sharps neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled, Leak-Proof Container neutralize->collect_liquid final_disposal Arrange Pickup via Institutional EHS for Licensed Disposal collect_liquid->final_disposal collect_solid->final_disposal collect_sharps->final_disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Cecropin-A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Cecropin-A, a potent antimicrobial peptide. Adherence to these guidelines is essential to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times.
Hand Protection Nitrile or other chemical-resistant glovesInspect for tears or holes before use.
Body Protection Laboratory coatShould be worn over personal clothing.
Respiratory Protection Use in a chemical fume hoodRecommended when handling the lyophilized powder to avoid inhalation of aerosolized particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and research accuracy. The following workflow outlines the key steps from receiving the peptide to its final disposal.

CecropinA_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receipt Receiving and Verification storage Storage of Lyophilized Peptide receipt->storage equilibration Equilibration to Room Temperature storage->equilibration weighing Weighing of Lyophilized Powder equilibration->weighing Proceed to Handling reconstitution Reconstitution of Peptide weighing->reconstitution use Use in Experiment reconstitution->use waste_segregation Waste Segregation use->waste_segregation Generate Waste decontamination Decontamination waste_segregation->decontamination final_disposal Final Disposal decontamination->final_disposal

This compound Handling Workflow

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the preparation of a this compound stock solution, a common procedure for antimicrobial susceptibility testing.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water or 0.01% acetic acid

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Reconstitution: Aseptically add the required volume of sterile, deionized water or 0.01% acetic acid to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause the peptide to denature.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or lower for long-term storage. For short-term use, solutions may be stored at 4°C for a few days.

Disposal Plan

All waste materials contaminated with this compound must be considered as potentially bioactive chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (e.g., used vials, weigh boats, contaminated gloves, and tips) Collect in a designated, clearly labeled hazardous waste container.[1]
Liquid Waste (e.g., unused stock solutions, experimental media) Treat with a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%) for a minimum of 30 minutes.[1] After inactivation, neutralize the pH and dispose of it down the drain with copious amounts of water, in accordance with local regulations.[1]
Sharps Waste (e.g., needles, syringes) Place immediately into a puncture-resistant, labeled sharps container.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Spills of Lyophilized Powder:

  • Evacuate and restrict access to the affected area.

  • Wear appropriate PPE, including respiratory protection if not in a fume hood.

  • Gently cover the spill with absorbent paper to avoid raising dust.

  • Wet the absorbent paper with a 10% bleach solution and allow a 30-minute contact time.

  • Carefully wipe up the spill, working from the outside in.

  • Place all contaminated materials into a sealed bag for hazardous waste disposal.

  • Wipe the spill area again with the disinfectant, followed by a final rinse with water.

For Spills of this compound Solution:

  • Alert others in the area.

  • Wear appropriate PPE.

  • Contain the spill with absorbent material.

  • Apply a 10% bleach solution to the spill area and allow a 30-minute contact time.

  • Wipe up the spill and dispose of the waste in a hazardous waste container.

  • Clean the area with disinfectant and then with water.

By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.